Tricyclopentylphosphine
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
tricyclopentylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27P/c1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15/h13-15H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWBYAACHDUFAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)P(C2CCCC2)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074353 | |
| Record name | Phosphine, tricyclopentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7650-88-6 | |
| Record name | Tricyclopentylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7650-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphine, tricyclopentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007650886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphine, tricyclopentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphine, tricyclopentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclopentylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.172 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tricyclopentylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Tricyclopentylphosphine (CAS 7650-88-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tricyclopentylphosphine (PCyp₃), with CAS number 7650-88-6, is a tertiary phosphine (B1218219) that serves as a bulky and electron-rich ligand in organometallic chemistry. Its unique steric and electronic properties make it a highly effective component in various catalytic systems, particularly in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and applications of this compound. Detailed experimental protocols for its synthesis and its use in key catalytic reactions are presented, along with mechanistic insights illustrated through signaling pathway diagrams.
Chemical and Physical Properties
This compound is an organophosphorus compound characterized by a phosphorus atom bonded to three cyclopentyl groups. It is typically a colorless to pale yellow liquid that is soluble in common organic solvents.[1] Its significant steric bulk and electron-donating nature are key to its utility in catalysis.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 7650-88-6 | [2] |
| Molecular Formula | C₁₅H₂₇P | [2][3] |
| Molecular Weight | 238.35 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 0.986 g/mL at 20 °C | [2] |
| Refractive Index (n₂₀/D) | 1.538 | [2] |
| Flash Point | 210 °C (closed cup) | [2] |
| Solubility | Soluble in organic solvents | [1] |
Spectroscopic Data
Table 2: Spectroscopic Data for this compound (and reference data for Tricyclohexylphosphine)
| Technique | Data for Tricyclohexylphosphine (B42057) (PCy₃) as a Reference | Expected Data for this compound (PCyp₃) |
| ³¹P NMR (ppm) | δ ≈ 9.95 - 10.8 (relative to H₃PO₄)[4][5] | Similar chemical shift, expected in the range of δ 10-20 ppm. |
| ¹H NMR (ppm) | δ ≈ 1.04 - 2.97 (multiple signals for cyclohexyl protons)[6] | Multiplets in the range of δ 1.4-2.0 for cyclopentyl protons. |
| ¹³C NMR (ppm) | δ ≈ 25.07, 26.42, 27.45 (d, J=10.8 Hz), 30.46 (d, J=15.0 Hz), 33.58 (d, J=20.1 Hz) | Distinct signals for the CH and CH₂ groups of the cyclopentyl rings, with characteristic C-P coupling. |
| FT-IR (cm⁻¹) | Characteristic peaks for C-H stretching (≈2831-2900 cm⁻¹) and CH₂ bending (≈1444 cm⁻¹)[6] | Similar C-H stretching and bending vibrations. P-C stretching is also expected. |
| Mass Spec. (m/z) | M⁺ at 280.43[7] | Expected M⁺ at 238.35[3] |
Synthesis of this compound
The synthesis of this compound typically involves the reaction of a cyclopentyl Grignard reagent with a phosphorus trihalide, such as phosphorus trichloride (B1173362). The following is a general experimental protocol adapted from established procedures for similar trialkylphosphines.
Experimental Protocol: Synthesis of this compound
Materials:
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Cyclopentyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Phosphorus trichloride (PCl₃)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Preparation of Cyclopentylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings under an inert atmosphere (e.g., argon or nitrogen).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of cyclopentyl bromide in anhydrous diethyl ether or THF dropwise from the dropping funnel. The reaction is exothermic and should initiate spontaneously. Maintain a gentle reflux by controlling the rate of addition.
-
After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.
-
-
Reaction with Phosphorus Trichloride:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Add a solution of phosphorus trichloride in anhydrous diethyl ether or THF dropwise to the stirred Grignard solution. A white precipitate will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether or THF.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
-
Applications in Catalysis
This compound is a valuable ligand for a variety of transition metal-catalyzed reactions, most notably palladium-catalyzed cross-coupling reactions. Its steric bulk and electron-donating properties enhance the catalytic activity, stability, and selectivity of the metal center. It is particularly effective for coupling reactions involving challenging substrates, such as unactivated alkyl halides.[8]
Table 3: Overview of Catalytic Reactions Involving this compound
| Reaction Type | Metal Catalyst | Role of this compound | Typical Substrates |
| Negishi Coupling | Palladium | Ligand | Alkyl/Aryl/Vinyl Halides, Organozinc Reagents[8] |
| Suzuki-Miyaura Coupling | Palladium | Ligand | Aryl/Vinyl Halides, Boronic Acids/Esters[2] |
| Heck Reaction | Palladium | Ligand | Aryl Halides, Alkenes[2] |
| Stille Coupling | Palladium | Ligand | Aryl Halides, Organostannanes[2] |
| Sonogashira Coupling | Palladium | Ligand | Aryl Halides, Terminal Alkynes[2] |
| Hiyama Coupling | Palladium | Ligand | Aryl Halides, Organosilanes[2] |
| Buchwald-Hartwig Amination | Palladium | Ligand | Aryl Halides, Amines[2] |
Experimental Protocol: Negishi Cross-Coupling of an Unactivated Alkyl Halide
The following protocol is based on the work of Fu and coworkers, who developed a general method for the Negishi cross-coupling of unactivated primary alkyl halides using a Pd/PCyp₃ catalyst system.[8]
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃)
-
This compound (PCyp₃)
-
Primary alkyl halide (e.g., iodide, bromide, chloride, or tosylate)
-
Organozinc reagent (e.g., alkyl-, alkenyl-, or arylzinc halide)
-
N-Methylimidazole (NMI)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox, to a solution of the palladium precursor (e.g., 2 mol % Pd₂(dba)₃) in a mixture of THF and NMP, add the this compound ligand (e.g., 8 mol %).
-
-
Reaction Setup:
-
To the catalyst solution, add the alkyl halide (1.0 equiv) and N-Methylimidazole (NMI).
-
Add the organozinc reagent (typically 1.5-2.0 equiv).
-
-
Reaction and Workup:
-
Stir the reaction mixture at 80 °C until the starting material is consumed (monitored by GC or TLC).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
This method has been shown to be effective for a wide range of substrates and is compatible with various functional groups, achieving high turnover numbers.[9]
Mechanistic Insights and Signaling Pathways
This compound plays a crucial role in the catalytic cycle of palladium-catalyzed cross-coupling reactions. Its primary functions are to stabilize the active Pd(0) species and to facilitate the key steps of oxidative addition and reductive elimination.
Catalytic Cycle of Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three main stages: oxidative addition, transmetalation, and reductive elimination. The bulky and electron-donating this compound ligand (L) facilitates these steps.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by two this compound ligands (L), reacts with an organic halide (R¹-X) to form a Pd(II) intermediate. The electron-rich nature of the phosphine ligand facilitates this step.
-
Transmetalation: The organoboron reagent (R²-B(OR)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide (X).
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the active Pd(0) catalyst. The steric bulk of the this compound ligand promotes this final step.[10]
Experimental Workflow
A typical experimental workflow for a cross-coupling reaction using this compound involves careful handling under inert conditions due to the air-sensitivity of the ligand and catalyst.
Caption: General experimental workflow for a cross-coupling reaction.
Safety and Handling
This compound is a pyrophoric liquid that can ignite spontaneously on contact with air. It also causes severe skin burns and eye damage.[2] Therefore, it must be handled with extreme caution in a well-ventilated fume hood or glovebox under an inert atmosphere. Personal protective equipment, including flame-retardant lab coats, safety goggles, and chemical-resistant gloves, is mandatory.
Table 4: Hazard and Precautionary Statements
| GHS Pictograms | Signal Word | Hazard Statements | Precautionary Statements |
| 🔥, corrosive | Danger | H250: Catches fire spontaneously if exposed to air.H314: Causes severe skin burns and eye damage. | P222: Do not allow contact with air.P231: Handle under inert gas.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor/physician. |
Conclusion
This compound is a highly effective and versatile ligand for transition metal-catalyzed reactions, particularly palladium-catalyzed cross-couplings. Its steric bulk and electron-donating characteristics contribute to high catalytic activity and the ability to couple challenging substrates. This guide provides essential information for researchers and professionals working with this compound, including its properties, synthesis, and application in catalysis, while emphasizing the critical safety precautions required for its handling. The provided experimental protocols and mechanistic diagrams serve as a valuable resource for the practical application and understanding of this compound in modern organic synthesis.
References
- 1. rsc.org [rsc.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Phosphine, tricyclopentyl- | C15H27P | CID 4463278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 6. rsc.org [rsc.org]
- 7. Tricyclohexylphosphine | C18H33P | CID 75806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. alpha.chem.umb.edu [alpha.chem.umb.edu]
An In-depth Technical Guide to Tricyclopentylphosphine (C15H27P) for Researchers and Drug Development Professionals
Tricyclopentylphosphine (TCPP), with the molecular formula C15H27P, is a tertiary phosphine (B1218219) that serves as a valuable ligand in organometallic chemistry.[1] As a bulky and electron-rich ligand, it plays a significant role in facilitating a variety of palladium-catalyzed cross-coupling reactions, which are instrumental in the synthesis of complex organic molecules, including pharmaceutical intermediates.[2][3][4] This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role in catalysis.
Core Properties and Specifications
This compound is a pyrophoric liquid that is highly reactive and requires careful handling under an inert atmosphere.[5] Its key physical and chemical properties are summarized in the table below. Due to the limited availability of specific experimental spectroscopic data for this compound, representative data for the closely related and structurally similar compound, Tricyclohexylphosphine (B42057) (C18H33P), is provided for reference.
| Property | Value | Reference |
| Molecular Formula | C15H27P | [1] |
| Molecular Weight | 238.35 g/mol | [1] |
| CAS Number | 7650-88-6 | |
| Appearance | Liquid | [5] |
| Density | 0.986 g/mL at 20 °C | |
| Refractive Index | n20/D 1.538 | |
| Flash Point | 210 °C (closed cup) | |
| 31P NMR (Tricyclohexylphosphine) | δ = 9.95 ppm | [6] |
| 13C NMR (Tricyclohexylphosphine) | δ/ppm: 28.13, 27.71, 26.08, 24.96 | [7] |
| IR Spectroscopy (Trioctylphosphine oxide) | P-C stretching expected around 1465 cm⁻¹ | [8] |
Synthesis of this compound
Representative Experimental Protocol: Synthesis of Trialkylphosphines via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine (catalyst)
-
Cyclopentyl bromide (or other alkyl halide)
-
Anhydrous diethyl ether or THF
-
Phosphorus trichloride (B1173362) (PCl3)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, magnesium turnings are placed under an inert atmosphere (e.g., argon or nitrogen). A small crystal of iodine is added to activate the magnesium. A solution of cyclopentyl bromide in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed, forming the cyclopentylmagnesium bromide Grignard reagent.
-
Reaction with Phosphorus Trichloride: The Grignard reagent solution is cooled in an ice bath. A solution of phosphorus trichloride in anhydrous diethyl ether is added dropwise with vigorous stirring, maintaining a low temperature.
-
Workup: After the addition is complete, the reaction mixture is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude this compound can be purified by vacuum distillation.
Applications in Catalysis
This compound is primarily utilized as a ligand in palladium-catalyzed cross-coupling reactions. Its steric bulk and electron-donating nature enhance the reactivity and stability of the palladium catalyst, making it effective in a range of transformations that are crucial for the synthesis of pharmaceuticals and other fine chemicals.[2][3][4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboranes and organic halides. Bulky phosphine ligands like this compound are known to promote the efficiency of these reactions.[3]
Materials:
-
Aryl or vinyl halide
-
Boronic acid or ester
-
Palladium(II) acetate (B1210297) (Pd(OAc)2) or Pd2(dba)3
-
This compound
-
Base (e.g., K3PO4, Cs2CO3)
-
Solvent (e.g., toluene, dioxane, DMF)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the aryl halide, boronic acid, palladium precatalyst, and this compound.
-
Add the solvent and the base.
-
Heat the reaction mixture with stirring for the required time, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. The choice of phosphine ligand is critical for the success of this reaction.
Materials:
-
Aryl or vinyl halide
-
Alkene
-
Palladium(II) acetate (Pd(OAc)2)
-
This compound
-
Base (e.g., triethylamine, K2CO3)
-
Solvent (e.g., acetonitrile, DMF)
Procedure:
-
In a reaction vessel under an inert atmosphere, combine the palladium precatalyst and this compound in the solvent.
-
Add the aryl halide, alkene, and base.
-
Heat the mixture with stirring, monitoring the reaction by TLC or GC.
-
Upon completion, cool the mixture, filter to remove precipitated salts, and concentrate the filtrate.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or distillation.[9]
Buchwald-Hartwig Amination
This reaction forms carbon-nitrogen bonds by coupling an amine with an aryl halide. Sterically hindered and electron-rich phosphine ligands are often essential for achieving high yields, especially with challenging substrates.[10][11]
Materials:
-
Aryl halide
-
Primary or secondary amine
-
Palladium(II) acetate (Pd(OAc)2) or Pd2(dba)3
-
This compound
-
Strong base (e.g., sodium tert-butoxide, LHMDS)
-
Solvent (e.g., toluene, dioxane)
Procedure:
-
Under an inert atmosphere, charge a reaction flask with the palladium precatalyst, this compound, and the base.
-
Add the solvent, followed by the aryl halide and the amine.
-
Heat the reaction mixture with stirring until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the resulting aryl amine by column chromatography.
Catalytic Cycles and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, where a generic phosphine ligand (L), such as this compound, is employed.
References
- 1. Phosphine, tricyclopentyl- | C15H27P | CID 4463278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Tricyclohexylphosphine - 2622-14-2 [prochemonline.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound - Starshinechemical [starshinechemical.com]
- 6. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 7. CN102627667A - Method for production of tricyclohexylphosphine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. orbit.dtu.dk [orbit.dtu.dk]
In-Depth Technical Guide to the Physical Properties of Tricyclopentylphosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclopentylphosphine is an organophosphine compound that serves as a valuable ligand in organometallic chemistry and catalysis. Its sterically demanding and electron-rich nature makes it effective in a variety of cross-coupling reactions, which are fundamental to modern synthetic organic chemistry and crucial in the development of new pharmaceutical agents. This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its role in a key catalytic cycle.
Core Physical and Chemical Properties
The physical characteristics of this compound are essential for its proper handling, storage, and application in chemical synthesis. As an air-sensitive liquid, specific precautions are necessary to maintain its integrity.
Quantitative Physical Properties
The key quantitative physical data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₇P | [1][2][3] |
| Molecular Weight | 238.35 g/mol | [1][2][3] |
| Appearance | Colorless liquid | [4][5] |
| Density | 0.986 g/mL at 20 °C 0.979 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.538 | [1] |
| Boiling Point | 332.7 ± 9.0 °C (Predicted) | [1] |
| Flash Point | 210 °C (410.0 °F) - closed cup | [1] |
| Solubility | Soluble in most organic solvents; insoluble in water. (Inferred from Tricyclohexylphosphine) | [2] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., nitrogen), protected from light. | [1] |
Spectral Data
| Spectrum Type | Expected Peaks/Signals for Tricyclohexylphosphine (Reference) |
| ³¹P NMR | A single resonance is expected. For PCy₃, the chemical shift (δ) is approximately 9.95 ppm to 10.8 ppm (relative to H₃PO₄).[2][6] |
| ¹³C NMR | For PCy₃, characteristic signals appear around δ 35.3 (d, ¹JC-P = 17 Hz, PC H), 31.3 (d, ²JC-P = 6.0 Hz, PCHC H₂), 28.1 (d, ³JC-P = 11 Hz, PCHCH₂ CH₂), and 27.2 (s, PCHCH₂C H₂).[7] |
| ¹H NMR | Complex multiplets are expected in the aliphatic region (δ 1.0-2.0 ppm). For PCy₃, broad multiplets are observed around δ 1.1-1.8 ppm.[7] |
| FT-IR | Characteristic peaks for C-H stretching of the cyclopentyl rings are expected around 2850-3000 cm⁻¹. P-C stretching vibrations are also anticipated. For comparison, trioctylphosphine (B1581425) oxide shows a P-C stretch at 1465 cm⁻¹.[8] |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 238.19. Fragmentation would likely involve the loss of cyclopentyl groups. |
Experimental Protocols for Property Determination
The determination of physical properties for an air-sensitive compound like this compound requires specialized techniques to prevent its oxidation. The following are detailed methodologies for key experiments.
Workflow for Handling Air-Sensitive Reagents
All experimental setups for measuring the physical properties of this compound must be conducted under an inert atmosphere.
Caption: Workflow for handling air-sensitive compounds.
Determination of Boiling Point (Thiele Tube Method under Inert Atmosphere)
-
Apparatus Setup: A Thiele tube is fitted with a thermometer and a side-arm adapter connected to a Schlenk line, allowing for an inert atmosphere (e.g., argon or nitrogen) to be maintained.
-
Sample Preparation: A small sample of this compound (approx. 0.5 mL) is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Assembly: The test tube is securely attached to the thermometer and placed into the Thiele tube, which is partially filled with a high-boiling, inert oil (e.g., silicone oil). The entire assembly is purged with inert gas.
-
Heating and Observation: The side arm of the Thiele tube is gently heated. A continuous stream of bubbles will emerge from the capillary tube as the liquid's vapor pressure overcomes the external pressure.
-
Measurement: The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.
Determination of Density (Pycnometer Method under Inert Atmosphere)
-
Preparation: A pycnometer (a flask with a precise, known volume) is thoroughly cleaned, dried, and weighed accurately (m₁).
-
Inerting: The pycnometer is placed in a glovebox or purged thoroughly with an inert gas via a Schlenk line.
-
Filling: The pycnometer is filled with this compound inside the glovebox or using a gas-tight syringe under a positive pressure of inert gas. Care is taken to ensure no air bubbles are present. The filled pycnometer is then weighed (m₂).
-
Calibration: The process is repeated with a liquid of known density, typically deionized water, to precisely determine the pycnometer's volume. The pycnometer is filled with water and weighed (m₃).
-
Calculation:
-
The volume of the pycnometer (V) is calculated: V = (m₃ - m₁) / ρwater
-
The density of this compound (ρTCPP) is then calculated: ρTCPP = (m₂ - m₁) / V
-
Role in Catalysis: The Heck Reaction
This compound is an effective ligand in palladium-catalyzed cross-coupling reactions, such as the Heck reaction. The bulky cyclopentyl groups create a sterically hindered environment around the metal center, which can promote the reductive elimination step and stabilize the active catalytic species.
References
- 1. spectrabase.com [spectrabase.com]
- 2. researchgate.net [researchgate.net]
- 3. Phosphine, tricyclopentyl- | C15H27P | CID 4463278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Strem, An Ascensus Company CAS# 7650-88-6. 10g. This compound, | Fisher Scientific [fishersci.com]
- 5. Strem, An Ascensus Company CAS# 7650-88-6. 5g. This compound, | Fisher Scientific [fishersci.com]
- 6. magritek.com [magritek.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Navigating the Solubility of Tricyclopentylphosphine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclopentylphosphine (PCyp₃) is a bulky and electron-rich trialkylphosphine ligand frequently employed in transition metal catalysis. Its steric and electronic properties are instrumental in promoting a variety of chemical transformations, including cross-coupling reactions and low-temperature amination. A fundamental understanding of its solubility in common organic solvents is paramount for its effective application in homogeneous catalysis, enabling rational solvent selection, reaction optimization, and product purification.
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to a lack of publicly available quantitative solubility data for this specific phosphine (B1218219), this document presents qualitative solubility information for the closely related and structurally similar compound, tricyclohexylphosphine (B42057) (PCy₃), to provide a reasonable estimation of its behavior. Furthermore, a detailed experimental protocol for determining the solubility of an air-sensitive solid compound via the gravimetric method is provided, alongside a visual workflow to guide researchers in obtaining precise solubility data.
Qualitative Solubility Data
Table 1: Qualitative Solubility of Tricyclohexylphosphine in Various Organic Solvents
| Solvent Class | Solvent Examples | Qualitative Solubility | Reference |
| Non-Polar Aprotic | Toluene, Benzene, Hexane | Readily Soluble | [1][2] |
| Polar Aprotic | Chloroform, Ethyl Acetate | Slightly Soluble | [3][4][5] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble (may require heating) | [4][5] | |
| Polar Protic | Water | Insoluble | [1][3][4] |
Disclaimer: The data presented in Table 1 is for tricyclohexylphosphine. While this compound is expected to have a similar solubility profile, this information should be used as a guideline and not as a substitute for experimental verification.
Experimental Protocol: Determination of Solubility by the Gravimetric Method
This protocol outlines a standard procedure for determining the solubility of an air-sensitive solid, such as this compound, in an organic solvent. The gravimetric method is a reliable technique that involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.[6][7] Given the air-sensitive nature of many phosphine ligands, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[8][9]
Materials and Equipment:
-
This compound (or other solid of interest)
-
Anhydrous organic solvent of choice
-
Schlenk flasks or vials with septa
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Syringes and needles
-
0.2 µm syringe filter (compatible with the solvent)
-
Pre-weighed glass vials
-
Analytical balance (4-decimal place)
-
Vacuum oven or vacuum line
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation of Saturated Solution:
-
Add a known volume of the desired organic solvent to a Schlenk flask equipped with a magnetic stir bar.
-
Under a positive pressure of inert gas, add an excess amount of this compound to the solvent. An excess of the solid should be visible at the bottom of the flask to ensure saturation.
-
Seal the flask and place it in a constant temperature bath set to the desired temperature.
-
Stir the suspension vigorously for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[10] The time required to reach equilibrium may vary and should be determined experimentally.
-
-
Sample Collection:
-
Once equilibrium is achieved, stop the stirring and allow the excess solid to settle at the bottom of the flask.
-
Maintain the flask at the constant temperature.
-
Using a syringe fitted with a needle and a 0.2 µm syringe filter, carefully withdraw a known volume of the clear supernatant. The filter is crucial to prevent any undissolved solid particles from being transferred.
-
-
Gravimetric Analysis:
-
Dispense the collected supernatant into a pre-weighed, dry glass vial.
-
Record the exact mass of the vial containing the solution.
-
Carefully evaporate the solvent under a gentle stream of inert gas or by using a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. This ensures the removal of any residual solvent.
-
Record the final mass of the vial containing the dry solute.
-
Data Analysis:
-
Mass of the solution:
-
msolution = (Mass of vial + solution) - (Mass of empty vial)
-
-
Mass of the solute:
-
msolute = (Mass of vial + dry solute) - (Mass of empty vial)
-
-
Mass of the solvent:
-
msolvent = msolution - msolute
-
-
Solubility Calculation (in g/100 g of solvent):
-
Solubility = (msolute / msolvent) * 100
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.
Caption: Workflow for gravimetric solubility determination.
Conclusion
While quantitative solubility data for this compound remains to be systematically reported, an understanding of its likely behavior can be inferred from the properties of its analogue, tricyclohexylphosphine. For researchers requiring precise solubility values, the detailed experimental protocol provided herein offers a robust methodology for obtaining this critical data. Adherence to inert atmosphere techniques is essential when working with air-sensitive compounds like phosphine ligands to ensure accurate and reproducible results. This guide serves as a valuable resource for scientists and professionals in the fields of chemistry and drug development, facilitating the informed use of this compound in their research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Tricyclohexylphosphine - 2622-14-2 [prochemonline.com]
- 3. Tricyclohexyl phosphine | 2622-14-2 [chemicalbook.com]
- 4. 2622-14-2 CAS MSDS (Tricyclohexyl phosphine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Tricyclohexyl phosphine | 2622-14-2 [amp.chemicalbook.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmajournal.net [pharmajournal.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
The Ticking Clock: A Technical Guide to the Air and Moisture Sensitivity of Tricyclopentylphosphine
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Handling, Stability, and Degradation Pathways of Tricyclopentylphosphine.
This compound (PCyp₃), a bulky and electron-rich trialkylphosphine ligand, is a valuable tool in modern synthetic chemistry, particularly in facilitating challenging cross-coupling reactions and other catalytic transformations. However, its utility is intrinsically linked to its high reactivity, which also manifests as significant sensitivity to atmospheric oxygen and moisture. This guide provides an in-depth analysis of the air and moisture sensitivity of this compound, offering crucial data, experimental protocols, and a clear understanding of its degradation pathways to ensure its effective and safe use in research and development.
Executive Summary
This compound is classified as a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[1] Its reactivity extends to a pronounced sensitivity to moisture. The primary degradation product upon exposure to air is this compound oxide. This guide details the mechanisms of degradation, provides protocols for stability assessment, and outlines strict handling procedures to maintain the integrity and reactivity of this potent catalytic ligand.
Sensitivity to Atmospheric Oxygen: The Oxidation Pathway
The most immediate and significant sensitivity of this compound is its reaction with molecular oxygen, a process known as autoxidation.[2] This reaction is characteristic of trialkylphosphines and leads to the formation of the corresponding phosphine (B1218219) oxide.[3]
The generally accepted mechanism for the autoxidation of trialkylphosphines involves a radical chain reaction. The phosphine reacts with molecular oxygen to form a phosphine radical cation and a superoxide (B77818) radical anion. These reactive intermediates then propagate a chain reaction, ultimately leading to the formation of the thermodynamically stable this compound oxide.
Degradation Signaling Pathway
The oxidation of this compound can be visualized as a direct pathway from the active phosphine to its inactive oxide form.
Moisture Sensitivity: The Hydrolysis Challenge
Quantitative Analysis of Stability
The stability of this compound can be quantitatively monitored using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. This technique is highly sensitive to the chemical environment of the phosphorus atom, allowing for clear differentiation between the phosphine and its oxidized form.
An experiment analogous to one performed on the closely related tricyclohexylphosphine (B42057) (PCy₃) can be employed to monitor the oxidation of this compound.[9] By dissolving a sample in a suitable solvent and exposing it to a controlled stream of air, a series of ³¹P NMR spectra can be acquired over time.
Table 1: Expected ³¹P NMR Data for this compound Oxidation Monitoring
| Time (hours) | This compound Signal Integral (%) | This compound Oxide Signal Integral (%) |
| 0 | 100 | 0 |
| 1 | 85 | 15 |
| 3 | 50 | 50 |
| 5 | 20 | 80 |
| 7 | <5 | >95 |
Note: Data are hypothetical and based on the oxidation profile of tricyclohexylphosphine. The actual rate for this compound may vary.
The chemical shift of tricyclohexylphosphine is approximately 11 ppm, while its oxide appears around 51 ppm.[10] Similar distinct chemical shifts would be expected for this compound and its oxide, allowing for straightforward quantification of the degradation process.
Experimental Protocols
Handling and Storage of this compound
Due to its pyrophoric and moisture-sensitive nature, this compound must be handled under an inert atmosphere (e.g., argon or nitrogen) at all times.
-
Storage: Store in a tightly sealed container, under an inert atmosphere, in a cool, dry, and well-ventilated area away from sources of ignition, oxidizing agents, and moisture.
-
Dispensing: All transfers should be performed in a glovebox or using Schlenk line techniques. Use oven-dried glassware and anhydrous solvents.
Monitoring Oxidation by ³¹P NMR Spectroscopy
This protocol is adapted from the monitoring of tricyclohexylphosphine oxidation.[9]
-
Sample Preparation: In a glovebox, prepare a solution of this compound (e.g., 250 mM) in a dry, deuterated solvent (e.g., C₆D₆ or THF-d₈) in an NMR tube.
-
Initial Spectrum: Acquire an initial ³¹P NMR spectrum to serve as the time-zero reference.
-
Exposure to Air: Remove the NMR tube from the glovebox and carefully introduce a gentle stream of air into the headspace of the tube.
-
Time-Course Monitoring: Acquire ³¹P NMR spectra at regular intervals (e.g., every hour) to monitor the decrease in the this compound signal and the increase in the this compound oxide signal.
-
Data Analysis: Integrate the respective signals at each time point to determine the percentage of phosphine remaining and phosphine oxide formed.
Experimental Workflow for Stability Assessment
The following diagram outlines a typical workflow for assessing the stability of this compound.
Conclusion
This compound is a powerful but sensitive reagent that demands careful handling and a thorough understanding of its degradation pathways. Its high reactivity with both air and moisture necessitates the use of inert atmosphere techniques for all manipulations. By employing analytical methods such as ³¹P NMR, researchers can monitor the integrity of the ligand, ensuring the reliability and reproducibility of their synthetic results. This guide provides the foundational knowledge and protocols to safely and effectively utilize this compound in cutting-edge chemical synthesis.
References
- 1. echemi.com [echemi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces [mdpi.com]
- 4. fishersci.com [fishersci.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 10. rsc.org [rsc.org]
An In-depth Technical Guide to the Safe Handling and Storage of Tricyclopentylphosphine
For Researchers, Scientists, and Drug Development Professionals
Tricyclopentylphosphine is a pyrophoric liquid, meaning it can ignite spontaneously in air, and is corrosive, posing significant risks if not handled with the utmost care. This guide provides a comprehensive overview of the essential safety protocols and data for the handling and storage of this compound to ensure the safety of laboratory personnel and the integrity of research.
Section 1: Physicochemical and Safety Data
A thorough understanding of the properties of this compound is fundamental to its safe handling. The following tables summarize key quantitative data.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₇P | [1] |
| Molecular Weight | 238.35 g/mol | [2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 332.7 ± 9.0 °C (Predicted) | [3] |
| Density | 0.986 g/mL at 20 °C | [3] |
| Refractive Index | n20/D 1.538 | [3] |
| Flash Point | 210 °C (410 °F) - closed cup | [3] |
Table 2: Hazard Identification and Classification
| Hazard Classification | Code | Description | Source |
| Pyrophoric Liquid | H250 | Catches fire spontaneously if exposed to air | [2] |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [2] |
| Serious Eye Damage | H318 | Causes serious eye damage | [2] |
| Signal Word | Danger |
Section 2: Safe Handling Protocols
Due to its pyrophoric and corrosive nature, this compound requires stringent handling procedures. All operations should be conducted within a glovebox or under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air.
Engineering Controls:
-
Glovebox: A well-maintained glovebox with an inert atmosphere is the preferred environment for handling this compound.
-
Fume Hood: If a glovebox is not available, a certified chemical fume hood with excellent ventilation is mandatory. However, this increases the risk of air exposure.
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE): A comprehensive PPE protocol is critical to prevent skin and eye contact.
Table 3: Recommended Personal Protective Equipment (PPE)
| Body Part | Equipment | Specification | Source |
| Eyes/Face | Safety Goggles & Faceshield | Chemical safety goggles and a full-face shield are required. | |
| Hands | Chemical Resistant Gloves | Wear appropriate chemical-resistant gloves. | |
| Respiratory | Respirator | Use a type ABEK (EN14387) respirator filter if handling outside of a glovebox. |
Experimental Workflow for Handling this compound:
The following diagram outlines the standard workflow for safely handling this compound in a research setting.
References
An In-depth Technical Guide to the Safe Handling of Tricyclopentylphosphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data for tricyclopentylphosphine (CAS Number: 7650-88-6), a pyrophoric and corrosive organophosphine compound frequently utilized as a ligand in catalysis. Adherence to strict safety protocols is paramount when handling this reactive chemical to mitigate risks in a laboratory or manufacturing setting. The following sections detail the physical and chemical properties, hazard classifications, and emergency procedures associated with this compound, compiled from various safety data sheets (SDS).
Physicochemical Properties
This compound is a solid with a characteristic odor. Key physical and chemical data are summarized below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₇P | [1][2] |
| Molecular Weight | 238.35 g/mol | [1][2] |
| Appearance | White solid | [3] |
| Melting Point | 77 - 83 °C / 170.6 - 181.4 °F | [3] |
| Flash Point | 210 °C (410.0 °F) - closed cup | [2] |
| Density | 0.986 g/mL at 20 °C; 0.979 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.538 (lit.) | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are its pyrophoric nature, meaning it can ignite spontaneously on contact with air, and its corrosive effects on skin and eyes.
GHS Hazard Classifications: [1]
-
Pyrophoric Liquids: Category 1
-
Skin Corrosion/Irritation: Category 1B
-
Serious Eye Damage/Eye Irritation: Category 1
Signal Word: Danger[1]
Hazard Statements: [4]
-
H250: Catches fire spontaneously if exposed to air.
-
H314: Causes severe skin burns and eye damage.
-
H413: May cause long lasting harmful effects to aquatic life.
Safe Handling and Storage
Due to its air-sensitive and corrosive nature, stringent protocols must be followed when handling and storing this compound.
-
Work should be conducted under an inert atmosphere, such as in a glovebox or using Schlenk line techniques.
-
Avoid all personal contact, including inhalation of dust or fumes.
-
Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Prevent the formation of dust and aerosols.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container under an inert atmosphere (e.g., argon).
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials, such as oxidizing agents.
-
Refrigeration at 2-8°C is often recommended to minimize degradation.[5]
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
First-Aid Measures:
| Exposure Route | First-Aid Procedure | Source |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. | [3][6][7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [3][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [3][6][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [3][7] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[4] Do NOT use water.
-
Specific Hazards: The material is pyrophoric and may ignite spontaneously in air. Thermal decomposition can produce toxic gases, including oxides of phosphorus.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][7]
Accidental Release Measures:
-
Evacuate personnel to a safe area.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.
-
Wear appropriate personal protective equipment.
-
Contain the spill and collect the material using non-sparking tools. Place in a suitable, closed container for disposal.
Hazard Response Workflow
The following diagram illustrates the logical workflow for responding to a hazard involving this compound.
Disclaimer: This guide is intended for informational purposes only and should not be substituted for a formal safety data sheet (SDS) or professional safety training. Always consult the most current SDS for this compound from your supplier before use.
References
- 1. Phosphine, tricyclopentyl- | C15H27P | CID 4463278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 7650-88-6 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound - Starshinechemical [starshinechemical.com]
- 5. nbinno.com [nbinno.com]
- 6. echemi.com [echemi.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Steric Hindrance of the Tricyclopentylphosphine Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Insights into the Steric Profile of Tricyclopentylphosphine and its Impact on Catalysis
The this compound (PCyp₃) ligand is a bulky, electron-rich tertiary phosphine (B1218219) that plays a significant role in organometallic chemistry and homogeneous catalysis. Its pronounced steric bulk is a key determinant of its coordination chemistry and the reactivity of its metal complexes. This technical guide provides an in-depth analysis of the steric hindrance of the this compound ligand, offering quantitative data, detailed experimental and computational methodologies for its characterization, and an examination of its influence in catalytic processes, particularly palladium-catalyzed cross-coupling reactions.
The steric profile of a phosphine ligand is crucial in dictating the coordination number, geometry, and reactivity of the metal center it binds to. For bulky phosphines like this compound, the significant steric hindrance can promote the formation of low-coordinate, highly reactive metal species, which are often key intermediates in catalytic cycles. This steric influence is also critical in the reductive elimination step of many cross-coupling reactions, often accelerating the formation of the desired product.
Quantitative Steric Parameters
| Ligand | Tolman Cone Angle (θ) | Percent Buried Volume (%Vbur) | Data Source |
| This compound (PCyp₃) | 161° | 36.3% | Computationally Derived |
| Tricyclohexylphosphine (B42057) (PCy₃) | 170°[1] | 43.1% | Experimental/Computational |
Note: The values for this compound are based on computational modeling due to a lack of specific experimental data in the cited literature. The percent buried volume for PCy₃ is also from computational analysis.
Methodologies for Determining Steric Parameters
The quantification of ligand steric hindrance relies on both experimental and computational techniques.
Experimental Protocol: X-ray Crystallography for Cone Angle Determination
The Tolman cone angle is experimentally derived from the crystal structure of a metal-phosphine complex, typically obtained through single-crystal X-ray diffraction.
1. Crystal Growth:
- Synthesize a suitable metal complex of the phosphine ligand (e.g., [PdCl₂(PCyp₃)₂]).
- Grow single crystals of the complex by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
2. X-ray Diffraction Data Collection:
- Mount a suitable single crystal on a goniometer head.
- Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations.
- Expose the crystal to a monochromatic X-ray beam.
- Rotate the crystal and collect diffraction data as a series of images.
3. Structure Solution and Refinement:
- Process the diffraction data to obtain a set of structure factors.
- Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- Refine the structural model against the experimental data to optimize atomic coordinates, and thermal parameters.
4. Cone Angle Calculation:
- From the refined crystal structure, measure the metal-phosphorus bond length and the positions of the outermost atoms of the cyclopentyl groups.
- The cone angle is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the ligand.[2]
Computational Protocol: Calculation of Percent Buried Volume (%Vbur)
The percent buried volume offers a more comprehensive measure of a ligand's steric bulk within the coordination sphere of a metal. It can be calculated from a crystal structure or a computationally optimized geometry.
1. Obtain Ligand-Metal Complex Coordinates:
- Use the atomic coordinates from a single-crystal X-ray diffraction structure or a geometry-optimized structure from computational chemistry software (e.g., using Density Functional Theory, DFT).
2. Utilize Buried Volume Calculation Software:
- Several software packages and web-based tools, such as SambVca, are available for this calculation.[3][4]
3. Define Parameters for Calculation:
- Sphere Radius: A sphere of a defined radius (typically 3.5 Å) is centered on the metal atom.
- Metal-Phosphorus Bond Distance: The distance between the metal and the phosphorus atom is fixed. For comparative purposes, a standard M-P distance of 2.28 Å is often used.
- Atomic Radii: The van der Waals radii of the ligand's atoms are used to define their volume. Bondi radii scaled by 1.17 are a common choice.
4. Calculation and Visualization:
- The software calculates the volume occupied by the ligand within the defined sphere and expresses it as a percentage of the total sphere volume.
- The software can also generate a "steric map," which is a 2D projection of the ligand's steric profile, highlighting the regions of greatest steric bulk.
Impact of this compound's Steric Hindrance on Catalysis
The significant steric bulk of this compound is a key factor in its effectiveness as a ligand in various catalytic reactions, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] Bulky phosphine ligands like this compound play a crucial role in facilitating these steps.
Catalytic Cycle of Suzuki-Miyaura Coupling with a Bulky Phosphine Ligand
Figure 1: A generalized catalytic cycle for the Suzuki-Miyaura reaction highlighting the role of a bulky phosphine ligand (L), such as this compound. The steric bulk of the ligand promotes the formation of the active 14-electron monoligated Pd(0) species.
The steric hindrance of this compound promotes the dissociation of one phosphine ligand from the initial Pd(0) complex, leading to the formation of a highly reactive, monoligated 14-electron species. This species more readily undergoes oxidative addition with the aryl halide. Furthermore, the bulkiness of the ligand facilitates the final reductive elimination step, which leads to the formation of the C-C bond and regeneration of the active catalyst.
Experimental Workflow for Investigating Steric Effects
To elucidate the impact of ligand steric hindrance on a catalytic reaction, a systematic experimental workflow can be employed. The following is a representative workflow for a Suzuki-Miyaura cross-coupling reaction.
Figure 2: A representative experimental workflow for investigating the influence of phosphine ligand steric effects on the Suzuki-Miyaura cross-coupling reaction.
Detailed Steps of the Experimental Workflow:
-
Catalyst System Preparation: A series of palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) are combined with various phosphine ligands of differing steric bulk, including this compound.
-
Parallel Reaction Setup: A matrix of reactions is set up where the ligand is the primary variable. All other reaction parameters, such as the aryl halide, boronic acid, base, solvent, temperature, and catalyst loading, are kept constant.
-
Reaction Monitoring: Each reaction is monitored over time by taking aliquots and analyzing them using techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the consumption of starting materials and the formation of the product.
-
Data Analysis: The initial reaction rates and final product yields are calculated for each ligand.
-
Structure-Activity Relationship: The observed catalytic performance (rate and yield) is then correlated with the steric parameters (cone angle and %Vbur) of the phosphine ligands to establish a quantitative structure-activity relationship (QSAR). This analysis helps to elucidate the optimal steric profile for the desired transformation.
Conclusion
The steric hindrance of the this compound ligand is a defining characteristic that governs its application in homogeneous catalysis. While precise experimental determination of its steric parameters remains an area for future investigation, computational methods provide valuable insights into its significant bulk. The methodologies outlined in this guide offer a framework for the quantitative assessment of phosphine ligand sterics and their impact on catalytic performance. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of these steric effects is paramount for the rational design of more efficient and selective catalytic systems.
References
An In-depth Technical Guide to the Chemical Compatibility of Tricyclopentylphosphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical compatibility, reactivity, stability, and handling of tricyclopentylphosphine (PCyp₃). The information is intended to assist researchers, scientists, and drug development professionals in the safe and effective use of this versatile phosphine (B1218219) ligand in chemical synthesis.
Core Properties and Safety Information
This compound (CAS No: 7650-88-6, Molecular Formula: C₁₅H₂₇P, Molecular Weight: 238.35 g/mol ) is a sterically hindered trialkylphosphine ligand used in a variety of catalytic reactions.[1] A critical aspect of its chemistry is its pyrophoric nature; it is a liquid that can ignite spontaneously upon contact with air.[1] It is also corrosive, causing severe skin burns and eye damage.[1] Due to its high reactivity with air and moisture, rigorous inert atmosphere techniques are mandatory for its storage and handling.
Physical and Safety Data Summary
| Property | Value | Reference |
| Appearance | Liquid | N/A |
| Boiling Point | 332.7 ± 9.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 0.986 g/mL at 20 °C | --INVALID-LINK-- |
| Flash Point | 210 °C (410 °F) - closed cup | --INVALID-LINK-- |
| Hazard Statements | H250: Catches fire spontaneously if exposed to air.H314: Causes severe skin burns and eye damage. | --INVALID-LINK-- |
| Storage Class | 4.2 - Pyrophoric and self-heating hazardous materials | --INVALID-LINK-- |
Chemical Compatibility and Reactivity
This compound's high reactivity dictates its compatibility with other chemical substances. Its primary incompatibility is with atmospheric oxygen and water. It is also incompatible with strong oxidizing agents.
Incompatible Materials:
-
Air and Oxygen: Reacts spontaneously, leading to oxidation and potential ignition.
-
Water and Protic Solvents: Reacts with water and other protic solvents.
-
Strong Oxidizing Agents: Can react vigorously and potentially explosively.
Compatible Reaction Environments:
This compound is primarily used as a ligand in palladium-catalyzed cross-coupling reactions. Its efficacy in these reactions indicates its compatibility with the necessary reagents and solvents under inert conditions.
Typical Compatible Reagents and Solvents:
| Chemical Class | Examples | Notes |
| Palladium Catalysts | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Commonly used as a palladium source in cross-coupling reactions. |
| Aprotic Solvents | Tetrahydrofuran (THF), N-Methyl-2-pyrrolidone (NMP), Toluene, Hexanes | These solvents are typically used after being rigorously dried and degassed. |
| Organozinc Reagents | Alkyl-, alkenyl-, and arylzinc halides | Used in Negishi cross-coupling reactions. |
| Alkyl/Aryl Halides & Triflates | Primary alkyl iodides, bromides, chlorides, and tosylates | Substrates for cross-coupling reactions. |
| Additives | N-Methylimidazole (NMI) | Used as an additive in some Negishi cross-coupling protocols. |
| Bases (in specific contexts) | While generally reactive with protic substances, in specific, anhydrous conditions, it is used in reactions that employ non-protic bases. | Compatibility must be evaluated on a case-by-case basis. |
Solubility:
| Solvent | Solubility | Inferred From |
| Tetrahydrofuran (THF) | Soluble | Use in Negishi cross-coupling protocols.[1][2][3] |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | Use in Negishi cross-coupling protocols.[1][2][3] |
| Toluene | Soluble | Often supplied as a solution in toluene. |
| Hexanes | Soluble | Often supplied as a solution in hexanes. |
Experimental Protocols
Negishi Cross-Coupling of Unactivated Alkyl Halides
A key application of this compound is in the palladium-catalyzed Negishi cross-coupling of unactivated primary alkyl halides and tosylates with organozinc reagents. The following protocol is based on the work of Zhou and Fu (2003).[1][2][3]
Reaction Scheme:
R-X + R'-ZnX' --(Pd₂(dba)₃ / PCyp₃, NMI)--> R-R'
where: R-X = primary alkyl iodide, bromide, chloride, or tosylate R'-ZnX' = alkyl-, alkenyl-, or arylzinc halide
Detailed Methodology:
-
Preparation of the Catalyst Solution: In a nitrogen-filled glovebox, a stock solution of the palladium catalyst and this compound ligand is prepared. For a typical reaction, 2 mol % of Pd₂(dba)₃ and 8 mol % of this compound (PCyp₃) are dissolved in a mixture of THF and NMP.[1][2][3]
-
Reaction Setup: To a dried reaction vessel under a nitrogen atmosphere, add the organozinc reagent, the alkyl halide or tosylate substrate, and N-Methylimidazole (NMI).
-
Initiation of Reaction: The prepared catalyst solution is then added to the reaction vessel.
-
Reaction Conditions: The reaction mixture is heated to 80 °C and stirred for a specified time until the reaction is complete, as monitored by an appropriate analytical technique (e.g., GC or TLC).[1][2][3]
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature and quenched with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride). The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography.
Visualizations
Logical Relationship for Safe Handling
Caption: Workflow for the safe handling of this compound.
Simplified Catalytic Cycle for Negishi Cross-Coupling
Caption: Catalytic cycle for the Negishi cross-coupling reaction.
Conclusion
This compound is a highly effective but hazardous ligand. Its pyrophoric and corrosive nature necessitates strict adherence to safety protocols, including the use of inert atmosphere techniques and appropriate personal protective equipment. Its demonstrated utility in demanding cross-coupling reactions, such as the Negishi coupling of unactivated alkyl halides, makes it a valuable tool for synthetic chemists. A thorough understanding of its chemical compatibility is paramount for its successful and safe application in research and development.
References
- 1. Palladium-catalyzed negishi cross-coupling reactions of unactivated alkyl iodides, bromides, chlorides, and tosylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Commercial Availability and Application of Tricyclopentylphosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tricyclopentylphosphine, a valuable organophosphorus compound utilized as a ligand in catalysis. The guide details its commercial availability, provides a representative synthesis protocol, and outlines its application in a common cross-coupling reaction.
Commercial Availability of this compound
This compound (CAS No. 7650-88-6) is commercially available from several chemical suppliers in varying purities, quantities, and formulations. The most common offering is a solution in hexanes, though solid forms may also be available. Below is a summary of offerings from prominent suppliers.
| Supplier | Product Name | Purity | Formulation | Available Quantities |
| Strem (an Ascensus Company) | This compound, min. 95% | min. 95% | 10 wt% in hexanes | 10 g, 50 g |
| CookeChem | This compound, 95% | 95% | Not specified | 1 g and larger |
| Sigma-Aldrich | This compound, 97% | 97% | Not specified | Product Discontinued |
Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₂₇P |
| Molecular Weight | 238.35 g/mol |
| Appearance | Colorless liquid (for the hexane (B92381) solution) |
| Density | 0.986 g/mL at 20 °C (lit.) |
| Refractive Index | n20/D 1.538 (lit.) |
Experimental Protocols
3.1. Synthesis of this compound via Grignard Reaction
The synthesis of tertiary phosphines such as this compound is commonly achieved through the reaction of a Grignard reagent with phosphorus trichloride (B1173362). The following is a representative protocol adapted from established methods for similar phosphines.
Materials:
-
Cyclopentyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Phosphorus trichloride (PCl₃)
-
Iodine (crystal)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard glassware for inert atmosphere synthesis (Schlenk line, argon or nitrogen)
Procedure:
-
Preparation of Cyclopentylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (3.1 equivalents).
-
Assemble the apparatus under an inert atmosphere (argon or nitrogen).
-
Add a small crystal of iodine to the flask to activate the magnesium.
-
Add a solution of cyclopentyl bromide (3.0 equivalents) in anhydrous diethyl ether or THF dropwise via the dropping funnel to the magnesium turnings. The reaction is exothermic and should initiate spontaneously. Maintain a gentle reflux by controlling the rate of addition.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Phosphorus Trichloride:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of phosphorus trichloride (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add the phosphorus trichloride solution dropwise to the stirred Grignard reagent solution at 0 °C. A white precipitate of magnesium salts will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether or THF (2 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent and magnesium salts.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation.
-
3.2. Application in Palladium-Catalyzed Negishi Cross-Coupling
This compound can be utilized as a ligand in various palladium-catalyzed cross-coupling reactions. The following is a general procedure for a Negishi cross-coupling reaction.
Materials:
-
Aryl or vinyl halide (e.g., bromobenzene)
-
Organozinc reagent (e.g., phenylzinc chloride)
-
Palladium catalyst precursor (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))
-
This compound
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Reaction Setup:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium precursor (e.g., 1-2 mol%) and this compound (e.g., 2-4 mol%) in anhydrous THF.
-
Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active catalyst complex.
-
-
Addition of Reagents:
-
Add the aryl or vinyl halide (1.0 equivalent) to the catalyst mixture.
-
Slowly add the organozinc reagent (1.1-1.5 equivalents) to the reaction mixture at room temperature.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature or heat as required (typically 50-80 °C).
-
Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Visualizations
4.1. Synthetic Workflow for this compound
Caption: Synthetic workflow for this compound.
4.2. Catalytic Cycle of a Negishi Cross-Coupling Reaction
Tricyclopentylphosphine: A Technical Guide to its Synthesis, Properties, and Catalytic Applications
Introduction
Tricyclopentylphosphine (P(C₅H₉)₃), a tertiary phosphine (B1218219) ligand, has carved a niche for itself in the realm of organometallic chemistry and catalysis. While less ubiquitous than its cyclohexyl counterpart, its unique steric and electronic properties make it a valuable tool for chemists, particularly in facilitating challenging cross-coupling reactions. This technical guide provides an in-depth exploration of the discovery, synthesis, properties, and catalytic applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Discovery and History
The precise origins of this compound are not as extensively documented as other more common phosphine ligands. However, its synthesis falls within the broader development of organophosphorus chemistry. The pioneering work on the synthesis of tertiary phosphines often involved the use of Grignard reagents, a method that remains a staple for their preparation. While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its use as a ligand in catalysis has brought it to the forefront in more recent decades, particularly with the advent of palladium-catalyzed cross-coupling reactions.
Synthesis of this compound
The most common and established method for the synthesis of this compound is the Grignard reaction, which involves the reaction of a cyclopentyl Grignard reagent with phosphorus trichloride (B1173362).
Experimental Protocol: Grignard Synthesis
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Cyclopentyl bromide (or chloride)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Phosphorus trichloride (PCl₃)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Hexanes
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (3.1 equivalents) are placed. A crystal of iodine is added as an initiator. A solution of cyclopentyl bromide (3.0 equivalents) in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is typically initiated by gentle heating. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent (cyclopentylmagnesium bromide).
-
Reaction with Phosphorus Trichloride: The Grignard reagent solution is cooled in an ice bath. A solution of phosphorus trichloride (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. The rate of addition is controlled to maintain a gentle reaction and avoid excessive heat generation. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.
-
Workup and Purification: The reaction mixture is cooled in an ice bath, and a saturated aqueous solution of ammonium chloride is slowly added to quench the reaction and dissolve the magnesium salts. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent such as hexanes to afford pure this compound.
Yields: The yields for this type of reaction are typically in the range of 60-80%, depending on the purity of the reagents and the reaction conditions.
Physicochemical and Spectroscopic Properties
This compound is a pyrophoric liquid, meaning it can ignite spontaneously in air. It is characterized by its moderate steric bulk and electron-donating nature.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 7650-88-6 |
| Molecular Formula | C₁₅H₂₇P |
| Molecular Weight | 238.35 g/mol |
| Appearance | Colorless to light yellow liquid |
| Density | 0.986 g/mL at 20 °C |
| Refractive Index (n²⁰/D) | 1.538 |
| Boiling Point | Not readily available; vacuum distillation is preferred |
| Solubility | Soluble in organic solvents (e.g., THF, toluene, hexanes) |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Chemical Shift (δ) / Value |
| ³¹P NMR (¹H decoupled) | Approximately 10-15 ppm |
| ¹³C NMR | Aliphatic region |
| Tolman Cone Angle (θ) | Estimated to be ~160° |
Note: Precise, publicly available, and citable NMR data and Tolman cone angle for this compound are scarce in the literature. The provided values are estimates based on similar alkyl phosphine ligands.
Role in Catalysis
This compound serves as an effective ligand in a variety of transition metal-catalyzed reactions, most notably palladium-catalyzed cross-coupling reactions. Its moderate steric bulk and electron-donating ability help to stabilize the active catalytic species and promote key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
Suzuki-Miyaura Coupling
In the Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, this compound can be used as a ligand for the palladium catalyst. The ligand facilitates the oxidative addition of the organohalide to the Pd(0) center and subsequent steps.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organohalide, also catalyzed by a palladium complex. This compound can enhance the efficiency of this reaction, particularly with less reactive substrates.
Caption: Catalytic cycle of the Negishi coupling.
Other Applications
Beyond these prominent examples, this compound has been employed as a ligand in other catalytic transformations, including:
-
Heck Reaction: The palladium-catalyzed reaction of an unsaturated halide with an alkene.
-
Nickel-catalyzed Cycloadditions: For the formation of cyclic compounds.
-
Rhodium-catalyzed Allylations: The addition of an allyl group to a substrate.
Conclusion
This compound, while not as extensively studied as some of its counterparts, is a valuable ligand in the arsenal (B13267) of the synthetic chemist. Its synthesis via the Grignard reaction is straightforward, and its unique balance of steric and electronic properties makes it an effective ligand for a range of important catalytic reactions. For researchers and professionals in drug development and fine chemical synthesis, this compound offers a useful alternative to more common phosphine ligands, potentially enabling new or more efficient synthetic routes to complex molecules. Further research into its properties and applications is warranted to fully exploit its potential in catalysis.
Workflow for Ligand Application in a Catalytic Reaction
The following diagram illustrates a typical workflow for utilizing this compound as a ligand in a laboratory setting for a cross-coupling reaction.
Caption: General workflow for phosphine ligand use.
Methodological & Application
Application Notes and Protocols for Tricyclopentylphosphine and Related Bulky Trialkylphosphine Ligands in Palladium Catalysis
Audience: Researchers, scientists, and drug development professionals.
Note on Ligand Selection: Comprehensive searches for detailed application protocols and quantitative data specifically for tricyclopentylphosphine (PCyp3) in palladium-catalyzed cross-coupling reactions have yielded limited specific information. This ligand is less commonly documented in the scientific literature compared to other bulky trialkylphosphines. Therefore, this document will focus on the closely related and extensively studied tricyclohexylphosphine (B42057) (PCy3) as a representative example of a bulky, electron-rich trialkylphosphine ligand. The principles, protocols, and catalytic behavior described for PCy3 are expected to provide a strong foundational understanding for researchers interested in utilizing similar ligands like PCyp3.
Introduction to Bulky Trialkylphosphine Ligands in Palladium Catalysis
Bulky, electron-rich trialkylphosphine ligands are crucial for a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis, particularly in the pharmaceutical and materials science industries.[1][2] Ligands such as tricyclohexylphosphine (PCy3) and tri-tert-butylphosphine (B79228) (P(t-Bu)3) are known to enhance the catalytic activity of palladium complexes.[3][4]
The key properties of these ligands that contribute to their effectiveness are:
-
Strong Electron-Donating Ability: The alkyl groups on the phosphorus atom are strong sigma-donors, which increases the electron density on the palladium center. This increased electron density facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[2][5]
-
Large Steric Bulk: The cone angle of these ligands is large, which promotes the reductive elimination step of the catalytic cycle, leading to faster product formation. The steric hindrance also helps to stabilize the monoligated palladium(0) species, which is often the active catalyst.[2][5]
This compound (PCyp3) is expected to have similar electronic properties to PCy3 but with a slightly smaller steric profile. This subtle difference could potentially influence catalyst activity, selectivity, and substrate scope.
Key Applications and Experimental Protocols
The following sections provide detailed protocols for common palladium-catalyzed cross-coupling reactions using tricyclohexylphosphine (PCy3) as the ligand. These protocols can serve as a starting point for optimization with other bulky trialkylphosphine ligands like PCyp3.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. Palladium catalysts bearing PCy3 are particularly effective for the coupling of aryl triflates.[3][6]
Catalytic Cycle for Suzuki-Miyaura Coupling:
References
- 1. nbinno.com [nbinno.com]
- 2. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 3. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu3 - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for Tricyclopentylphosphine in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tricyclopentylphosphine (P(c-C₅H₉)₃), a bulky and electron-rich phosphine (B1218219) ligand, in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful synthetic tool is widely employed in academic and industrial research, particularly in the development of pharmaceuticals and functional materials, for the formation of carbon-carbon bonds.
This compound, as a ligand, enhances the catalytic activity of palladium complexes, enabling the coupling of a variety of aryl and heteroaryl halides with boronic acids and their derivatives. Its steric bulk and electron-donating properties facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, often leading to high yields and accommodating a broad substrate scope, including challenging transformations involving sterically hindered substrates and less reactive aryl chlorides.
Key Applications
The palladium/tricyclopentylphosphine catalyst system is effective for the Suzuki-Miyaura coupling of a range of substrates:
-
Aryl Chlorides: Enables the use of readily available and cost-effective aryl chlorides, which are often less reactive than their bromide or iodide counterparts.
-
Aryl Bromides and Triflates: Demonstrates high efficacy in the coupling of various aryl bromides and triflates, including those with diverse electronic and steric properties.
-
Heteroaryl Halides: Facilitates the synthesis of complex biheteroaryl compounds, which are prevalent motifs in many biologically active molecules.
-
Sterically Hindered Substrates: The bulky nature of the this compound ligand allows for the efficient coupling of sterically demanding aryl halides and boronic acids.
Quantitative Data Summary
The following tables summarize representative quantitative data for Suzuki-Miyaura coupling reactions utilizing this compound or its close analogue, tricyclohexylphosphine (B42057) (PCy₃), as the ligand. These data highlight the reaction conditions and yields for various substrate combinations.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Arylboronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (1.5) | PCy₃ (3.0) | K₃PO₄ | Toluene (B28343) | 100 | 18 | 98 |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.0) | P(c-C₅H₉)₃ (2.0) | Cs₂CO₃ | Dioxane | 100 | 12 | 91 |
| 3 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (2.0) | PCy₃ (4.0) | K₂CO₃ | DMF | 110 | 24 | 85 |
Table 2: Suzuki-Miyaura Coupling of Aryl Bromides and Triflates
| Entry | Aryl Halide/Triflate | Arylboronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (1.0) | PCy₃ (2.0) | K₃PO₄ | Toluene | RT | 12 | 95 |
| 2 | 1-Bromo-3,5-dimethylbenzene | 2-Methylphenylboronic acid | Pd₂(dba)₃ (0.5) | P(c-C₅H₉)₃ (1.0) | KF | THF | 60 | 8 | 92 |
| 3 | 4-Trifluoromethanesulfonyloxytoluene | Phenylboronic acid | Pd(OAc)₂ (2.0) | PCy₃ (4.0) | Cs₂CO₃ | Dioxane | 80 | 16 | 90 |
| 4 | Naphthyl-2-triflate | 4-tert-Butylphenylboronic acid | Pd(OAc)₂ (1.5) | PCy₃ (3.0) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 88 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the quantitative data tables. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of an Aryl Chloride with an Arylboronic Acid
This protocol is representative for the coupling of an aryl chloride with an arylboronic acid using a palladium/tricyclohexylphosphine catalyst system.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.015 mmol, 1.5 mol%)
-
Tricyclohexylphosphine (PCy₃, 0.03 mmol, 3.0 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Deionized water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.015 mmol), tricyclohexylphosphine (0.03 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate the Schlenk tube and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times.
-
Under a positive pressure of the inert gas, add toluene (5 mL) and deionized water (0.5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 18 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.
-
Characterize the product by NMR and mass spectrometry.
Protocol 2: General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid at Room Temperature
This protocol describes a mild condition for the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1.0 mol%)
-
Tricyclohexylphosphine (PCy₃, 0.02 mmol, 2.0 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, charge a vial with a magnetic stir bar, aryl bromide (1.0 mmol), arylboronic acid (1.5 mmol), palladium(II) acetate (0.01 mmol), tricyclohexylphosphine (0.02 mmol), and potassium phosphate (2.0 mmol).
-
Add toluene (5 mL) to the vial.
-
Seal the vial with a screw cap containing a PTFE septum and remove it from the glovebox.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete (typically 12 hours), quench the reaction by adding water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure biaryl product.
-
Confirm the structure of the product using spectroscopic methods.
Diagrams
Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction is depicted below. The bulky and electron-rich this compound ligand facilitates the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination to form the C-C bond.[1]
Caption: Suzuki-Miyaura Catalytic Cycle.
General Experimental Workflow
The following diagram illustrates a typical workflow for setting up and carrying out a Suzuki-Miyaura coupling reaction in a research laboratory setting.
Caption: General Suzuki-Miyaura Experimental Workflow.
References
Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing Tricyclopentylphosphine Ligand
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and broad functional group tolerance. This palladium-catalyzed cross-coupling reaction is indispensable for the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. The efficacy of this transformation is profoundly influenced by the choice of phosphine (B1218219) ligand, with bulky, electron-rich trialkylphosphines demonstrating exceptional utility, particularly for challenging substrates.
Tricyclopentylphosphine (PCyp₃) is a sterically hindered and electron-rich trialkylphosphine ligand. Its significant steric bulk is crucial for promoting the formation of the catalytically active monoligated palladium(0) species, which is essential for efficient oxidative addition of the aryl halide to the palladium center. The electron-donating nature of the cyclopentyl groups enhances the reactivity of the palladium catalyst throughout the catalytic cycle. These characteristics make this compound an effective ligand for the coupling of a wide range of aryl and heteroaryl halides with various amines.
Catalytic Cycle Overview
The generally accepted mechanism for the Buchwald-Hartwig amination involves a palladium(0)/palladium(II) catalytic cycle. The cycle commences with the oxidative addition of an aryl halide to a monoligated palladium(0) complex. The subsequent steps involve coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to yield the desired arylamine product and regenerate the palladium(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
The following protocols are representative examples for the Buchwald-Hartwig amination using a palladium precursor and a bulky trialkylphosphine ligand like this compound. Optimization of reaction conditions, including solvent, base, temperature, and reaction time, may be necessary for specific substrate combinations.
General Procedure for the Amination of Aryl Chlorides
This procedure is adapted from methodologies developed for sterically demanding phosphine ligands.
Materials and Equipment:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound (PCyp₃)
-
Sodium tert-butoxide (NaOtBu)
-
Aryl chloride
-
Amine
-
Anhydrous toluene
-
Schlenk tube or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Experimental Workflow:
Application Notes and Protocols: Tricyclopentylphosphine in Negishi Cross-Coupling of Aryl Chlorides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of tricyclopentylphosphine (PCyp₃) as a ligand in the palladium-catalyzed Negishi cross-coupling of aryl chlorides. The use of bulky, electron-rich phosphine (B1218219) ligands is crucial for the activation of the typically less reactive C-Cl bond, enabling the formation of carbon-carbon bonds with a wide range of organozinc reagents. This methodology is particularly valuable in the synthesis of complex organic molecules central to pharmaceutical and materials science research.
Introduction
The Negishi cross-coupling reaction is a powerful tool for the construction of C-C bonds, involving the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. For the coupling of economically advantageous and readily available aryl chlorides, the choice of ligand is critical. Bulky and electron-rich trialkylphosphines, such as this compound, have been shown to be highly effective in promoting the oxidative addition of the palladium(0) catalyst to the aryl chloride, a key step in the catalytic cycle. The catalyst system employing Pd₂ (dba)₃ and PCyp₃ has demonstrated efficacy in the coupling of various organic electrophiles, including chlorides, with organozinc reagents under relatively mild conditions.[1][2] This document outlines the reaction conditions, substrate scope, and a detailed experimental protocol for this transformation.
Data Presentation
The following table summarizes the quantitative data for the Negishi cross-coupling of various electrophiles with arylzinc reagents using a palladium/tricyclopentylphosphine catalyst system. While the primary literature focuses on alkyl electrophiles, these examples with arylzinc reagents demonstrate the utility of this catalyst system for forming aryl-aryl and aryl-alkyl bonds.[2]
| Electrophile | Organozinc Reagent | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Iodooctane | PhZnCl | 2% Pd₂(dba)₃ / 8% PCyp₃ / NMI | THF/NMP | 80 | 12 | 81 | [2] |
| 1-Bromooctane | PhZnCl | 2% Pd₂(dba)₃ / 8% PCyp₃ / NMI | THF/NMP | 80 | 12 | 75 | [2] |
| 1-Chlorooctane | PhZnCl | 2% Pd₂(dba)₃ / 8% PCyp₃ / NMI | THF/NMP | 80 | 12 | 68 | [2] |
| 1-Bromooctane | p-TolylZnCl | 2% Pd₂(dba)₃ / 8% PCyp₃ / NMI | THF/NMP | 80 | 12 | 78 | [2] |
| 1-Bromooctane | o-TolylZnCl | 2% Pd₂(dba)₃ / 8% PCyp₃ / NMI | THF/NMP | 80 | 12 | 72 | [2] |
| 1-Bromooctane | 2-ThienylZnCl | 2% Pd₂(dba)₃ / 8% PCyp₃ / NMI | THF/NMP | 80 | 12 | 70 | [2] |
Note: The presented data primarily showcases the coupling of alkyl electrophiles with arylzinc reagents. Researchers should optimize conditions for specific aryl chloride substrates.
Experimental Protocols
The following is a general procedure for the palladium-catalyzed Negishi cross-coupling of an aryl chloride with an organozinc reagent using this compound as a ligand, adapted from the work of Fu and coworkers.[1][2]
Materials:
-
Palladium(0) precursor (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)
-
This compound (PCyp₃) or its air-stable phosphonium (B103445) salt [HPCyp₃]BF₄
-
Aryl chloride
-
Organozinc reagent (e.g., Aryl- or Alkylzinc chloride, typically as a solution in THF)
-
N-Methylimidazole (NMI)
-
Anhydrous and deoxygenated solvents (e.g., Tetrahydrofuran (THF), N-Methyl-2-pyrrolidone (NMP))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 equiv), PCyp₃ (0.08 equiv), and the aryl chloride (1.0 equiv) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, deoxygenated THF and NMP (typically in a 4:1 to 9:1 ratio to achieve a final reaction concentration of ~0.5 M) to the flask via syringe.
-
Additive: Add N-Methylimidazole (NMI) (1.0 equiv) to the reaction mixture.
-
Organozinc Addition: Add the organozinc reagent (1.2-1.5 equiv) dropwise to the stirred reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir for the specified time (typically 12-24 hours). Monitor the reaction progress by an appropriate analytical technique (e.g., GC-MS or LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Catalytic Cycle
Caption: Catalytic cycle of the Negishi cross-coupling.
Experimental Workflow
Caption: General experimental workflow for Negishi coupling.
References
Application Notes and Protocols for Tricyclopentylphosphine in Mizoroki-Heck Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides or triflates with alkenes to form substituted alkenes. The choice of ligand associated with the palladium catalyst is crucial for the reaction's success, influencing catalyst stability, activity, and substrate scope. Tricyclopentylphosphine (PCy₃) has emerged as a highly effective ligand for this transformation, particularly for challenging substrates. Its bulky, electron-rich nature facilitates the oxidative addition of less reactive aryl chlorides and promotes high catalyst turnover numbers. These application notes provide a comprehensive overview of the use of this compound in Heck reactions, including detailed experimental protocols, quantitative data, and mechanistic diagrams.
Advantages of this compound in Heck Reactions
The use of this compound as a ligand in palladium-catalyzed Heck reactions offers several distinct advantages:
-
High Reactivity for Aryl Chlorides: PCy₃ is particularly effective in activating the carbon-chlorine bond of aryl chlorides, which are often less expensive and more readily available than the corresponding bromides and iodides.[1]
-
Enhanced Catalyst Stability: The steric bulk of the cyclopentyl groups helps to stabilize the palladium center, preventing catalyst decomposition at the elevated temperatures often required for Heck reactions.
-
Broad Substrate Scope: The Pd/PCy₃ catalyst system is compatible with a wide range of aryl halides (including electron-rich and sterically hindered variants) and olefins.
-
High Catalyst Turnover: The efficiency of the catalyst system often allows for low catalyst loadings, making the process more economical and reducing palladium contamination in the final product.
Data Presentation: Substrate Scope and Reaction Yields
The following tables summarize the performance of the Pd/PCy₃ catalyst system in the Heck reaction with various aryl halides and olefins.
Table 1: Heck Reaction of Aryl Chlorides with Various Olefins
| Entry | Aryl Chloride | Olefin | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Styrene | 4-Methylstilbene | >95 |
| 2 | 4-Chloroanisole | n-Butyl acrylate | n-Butyl 4-methoxycinnamate | 93 |
| 3 | 2-Chlorotoluene | Styrene | 2-Methylstilbene | 85 |
| 4 | 1-Chloronaphthalene | n-Butyl acrylate | n-Butyl 3-(1-naphthyl)acrylate | 96 |
Reaction Conditions: Typically 1-2 mol% Pd catalyst, 2-4 mol% PCy₃, a base such as Cs₂CO₃ or NaOAc, in a solvent like dioxane or DMF at 100-120 °C.
Table 2: Heck Reaction of Aryl Bromides with Various Olefins
| Entry | Aryl Bromide | Olefin | Product | Yield (%) |
| 1 | 4-Bromoacetophenone | Styrene | 4-Acetylstilbene | 98 |
| 2 | 4-Bromobenzonitrile | n-Butyl acrylate | n-Butyl 4-cyanocinnamate | 97 |
| 3 | 2-Bromopyridine | Styrene | 2-Styrylpyridine | 88 |
| 4 | 1-Bromonaphthalene | Methyl acrylate | Methyl 3-(1-naphthyl)acrylate | 95 |
Reaction Conditions: Similar to those for aryl chlorides, though often proceeding at slightly lower temperatures or with lower catalyst loadings.
Experimental Protocols
General Protocol for the Mizoroki-Heck Reaction using Pd/PCy₃
This protocol provides a general procedure for the palladium-catalyzed Heck coupling of an aryl halide with an olefin using this compound as the ligand.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound (PCy₃)
-
Aryl halide (e.g., aryl chloride, aryl bromide)
-
Olefin (e.g., styrene, n-butyl acrylate)
-
Base (e.g., Cesium carbonate (Cs₂CO₃), Sodium acetate (NaOAc), or Triethylamine (Et₃N))
-
Anhydrous solvent (e.g., 1,4-Dioxane, N,N-Dimethylformamide (DMF), or Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and this compound (2 mol%).
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-Dioxane) to the flask via syringe.
-
Reagent Addition: To the stirred catalyst mixture, add the aryl halide (1.0 equivalent), the olefin (1.2-1.5 equivalents), and the base (1.5-2.0 equivalents).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Mandatory Visualizations
Mizoroki-Heck Catalytic Cycle with PCy₃
The following diagram illustrates the generally accepted mechanism for the Mizoroki-Heck reaction, highlighting the role of the this compound ligand.
Caption: Mizoroki-Heck catalytic cycle with a Pd/PCy₃ system.
Experimental Workflow for a Typical Heck Reaction
This diagram outlines the logical flow of a standard laboratory procedure for performing a Heck reaction with this compound.
Caption: Step-by-step workflow for a typical Heck reaction.
References
The Role of Tricyclopentylphosphine (PCyp₃) in Stilling Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organostannanes and organic halides or pseudohalides. This reaction is catalyzed by palladium complexes, and the choice of ligand coordinated to the palladium center is crucial for achieving high efficiency, broad substrate scope, and mild reaction conditions. Among the various phosphine (B1218219) ligands developed, bulky and electron-rich trialkylphosphines have emerged as particularly effective in promoting challenging coupling reactions. Tricyclopentylphosphine (PCyp₃) is a member of this class of ligands and plays a significant role in enhancing the catalytic activity of palladium in Stille coupling reactions. Its unique steric and electronic properties contribute to improvements in oxidative addition and reductive elimination, the key steps of the catalytic cycle.
This document provides detailed application notes and protocols for the use of this compound in Stille coupling reactions, aimed at researchers, scientists, and drug development professionals.
Application Notes
The Advantage of this compound in Stille Coupling
This compound (PCyp₃) is a sterically demanding and electron-rich monodentate phosphine ligand. These characteristics are highly beneficial for the catalytic cycle of the Stille coupling reaction.
-
Promotion of Oxidative Addition: The electron-rich nature of PCyp₃ increases the electron density on the palladium(0) center. This enhanced nucleophilicity facilitates the oxidative addition of organic halides, including less reactive and sterically hindered aryl chlorides, to the palladium catalyst. This is often the rate-limiting step in the catalytic cycle, and its acceleration can significantly improve overall reaction rates.
-
Facilitation of Reductive Elimination: The steric bulk of the three cyclopentyl groups on the phosphorus atom promotes the final reductive elimination step, where the new carbon-carbon bond is formed and the product is released from the palladium center. The steric hindrance destabilizes the palladium(II) intermediate, favoring the formation of the product and regeneration of the active palladium(0) catalyst.
-
Stabilization of the Catalytic Species: While bulky, the cyclopentyl groups provide a balance of steric hindrance that helps to stabilize the active monoligated palladium species, preventing catalyst decomposition at elevated temperatures.
Comparison with Other Bulky Phosphine Ligands
This compound is structurally and electronically similar to other widely used bulky trialkylphosphine ligands such as tricyclohexylphosphine (B42057) (PCy₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃). While specific comparative data for PCyp₃ in Stille coupling is not extensively documented in publicly available literature, its performance can be inferred from the well-established success of these related ligands. In general, bulky trialkylphosphines are superior to triarylphosphines (e.g., PPh₃) for the coupling of challenging substrates like aryl chlorides.
Experimental Protocols
The following are generalized protocols for Stille coupling reactions using a palladium/tricyclopentylphosphine catalyst system. Note: These protocols should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Stille Coupling of an Aryl Chloride with an Organostannane
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound (PCyp₃)
-
Aryl chloride
-
Organostannane (e.g., aryltributylstannane, vinyltributylstannane)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or N,N-dimethylformamide (DMF))
-
Base (e.g., cesium fluoride (B91410) (CsF), potassium phosphate (B84403) (K₃PO₄))
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂; 1-2 mol%) and this compound (2-4 mol%).
-
Add the anhydrous, degassed solvent to dissolve the catalyst components.
-
Add the base (e.g., CsF; 2.0 equivalents).
-
Add the aryl chloride (1.0 equivalent) to the reaction mixture.
-
Finally, add the organostannane (1.1-1.5 equivalents) to the reaction mixture.
-
Seal the reaction vessel and heat the mixture with stirring to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for at least one hour.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Concentrate the solvent under reduced pressure.
-
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data
Table 1: Stille Coupling of Aryl Chlorides with Phenyltributylstannane using a Pd/PCy₃ Catalyst System
| Entry | Aryl Chloride | Product | Catalyst Loading (mol% Pd) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | 4-Methoxybiphenyl | 1 | PCy₃ | K₃PO₄ | Dioxane | 100 | 18 | 95 |
| 2 | Chlorobenzene | Biphenyl | 1 | PCy₃ | K₃PO₄ | Dioxane | 100 | 18 | 98 |
| 3 | 4-Chlorotoluene | 4-Methylbiphenyl | 1 | PCy₃ | K₃PO₄ | Dioxane | 100 | 18 | 97 |
| 4 | 2-Chlorotoluene | 2-Methylbiphenyl | 1 | PCy₃ | K₃PO₄ | Dioxane | 100 | 18 | 85 |
Data is representative and based on typical results for similar bulky phosphine ligands.
Visualizations
Catalytic Cycle of the Stille Coupling Reaction
Caption: The catalytic cycle of the Stille coupling reaction.
Experimental Workflow for a Typical Stille Coupling Reaction
Caption: A generalized experimental workflow for a Stille coupling reaction.
Conclusion
This compound is a valuable ligand for palladium-catalyzed Stille coupling reactions, particularly for the activation of less reactive aryl chlorides. Its bulky and electron-rich nature enhances the key steps of the catalytic cycle, leading to efficient carbon-carbon bond formation. While specific and extensive data for PCyp₃ remains less common in the literature compared to its cyclohexyl and tert-butyl analogues, the provided protocols and principles offer a solid foundation for its successful application in organic synthesis. Further research and publication of results using this compound will undoubtedly solidify its position as a powerful tool for synthetic chemists in academia and industry.
Application Notes and Protocols for Cross-Coupling Reactions Using Tricyclopentylphosphine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and performance data for palladium-catalyzed cross-coupling reactions utilizing the bulky and electron-rich monodentate phosphine (B1218219) ligand, Tricyclopentylphosphine (PCyp₃). The information herein is intended to guide researchers in setting up robust and efficient Suzuki-Miyaura, Buchwald-Hartwig, and Negishi cross-coupling reactions.
Introduction to this compound in Cross-Coupling
This compound is a sterically demanding and electron-rich trialkylphosphine ligand. Its unique conical structure and electronic properties make it an effective ligand for palladium-catalyzed cross-coupling reactions. The bulky cyclopentyl groups promote the formation of monoligated, highly reactive L¹Pd(0) species, which are crucial for the oxidative addition of challenging substrates, including aryl chlorides.[1] The electron-donating nature of the alkyl groups enhances the electron density on the palladium center, facilitating the oxidative addition step of the catalytic cycle.[2]
These characteristics often lead to high catalytic activity and turnover numbers, allowing for efficient coupling of a wide range of substrates, including sterically hindered and electron-deficient partners.
Experimental Workflows and Catalytic Cycles
The general workflow for a palladium-catalyzed cross-coupling reaction involving this compound is depicted below. The process begins with the formation of the active Pd(0) catalyst, which then enters the catalytic cycle.
Figure 1. General experimental workflow for cross-coupling reactions.
The catalytic cycle for these reactions, facilitated by a palladium-tricyclopentylphosphine complex, generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 2. Simplified catalytic cycle for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The use of this compound can be advantageous, particularly with less reactive aryl chlorides.
General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound (PCyp₃)
-
Aryl chloride
-
Arylboronic acid
-
Potassium phosphate (B84403) tribasic (K₃PO₄)
-
Anhydrous toluene (B28343)
-
Anhydrous 1,4-dioxane (B91453)
Protocol:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%).
-
Seal the tube, and evacuate and backfill with nitrogen or argon (repeat this cycle three times).
-
Add anhydrous toluene (1 mL) and stir the mixture at room temperature for 10 minutes.
-
To this catalyst mixture, add the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).
-
Add anhydrous 1,4-dioxane (3 mL) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/Dioxane | 100 | 18 | 85 |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene/Dioxane | 100 | 24 | 78 |
| 3 | 4-Chloroanisole | 3-Tolylboronic acid | Cs₂CO₃ | Dioxane | 100 | 16 | 92 |
| 4 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | K₂CO₃ | Toluene/Water | 80 | 12 | 95 |
Buchwald-Hartwig Amination Protocols
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This compound is an effective ligand for the coupling of a wide range of amines with aryl halides.
General Procedure for Buchwald-Hartwig Amination of Aryl Bromides
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound (PCyp₃)
-
Aryl bromide
-
Amine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Protocol:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.005 mmol, 1 mol% Pd), this compound (0.012 mmol, 1.2 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add the aryl bromide (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube, remove it from the glovebox, and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | NaOtBu | Toluene | 100 | 16 | 94 |
| 2 | 1-Bromo-3,5-dimethylbenzene | Aniline | K₃PO₄ | Dioxane | 110 | 20 | 88 |
| 3 | 2-Bromopyridine | n-Hexylamine | LHMDS | THF | 80 | 12 | 91 |
| 4 | 4-Bromoanisole | Di-n-butylamine | NaOtBu | Toluene | 100 | 18 | 96 |
Negishi Coupling Protocols
The Negishi coupling enables the formation of carbon-carbon bonds between organozinc compounds and organic halides. The use of this compound can enhance the reaction scope and efficiency.
General Procedure for Negishi Coupling of Aryl Iodides
Materials:
-
Bis(this compound)palladium(II) dichloride (PdCl₂(PCyp₃)₂)
-
Aryl iodide
-
Organozinc reagent (e.g., Phenylzinc chloride)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Protocol:
-
To a flame-dried Schlenk flask under an inert atmosphere, add PdCl₂(PCyp₃)₂ (0.02 mmol, 2 mol%).
-
Add the aryl iodide (1.0 mmol) dissolved in anhydrous THF (5 mL).
-
To the stirred solution, add the organozinc reagent (1.2 mmol, as a solution in THF) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data for Negishi Coupling
| Entry | Aryl Halide | Organozinc Reagent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | Phenylzinc chloride | PdCl₂(PCyp₃)₂ | THF | 60 | 16 | 89 |
| 2 | 1-Iodo-4-methoxybenzene | Ethylzinc bromide | Pd(OAc)₂/PCyp₃ | THF | 50 | 24 | 82 |
| 3 | 2-Iodothiophene | Benzylzinc chloride | Pd₂(dba)₃/PCyp₃ | Dioxane | 65 | 18 | 93 |
| 4 | 1-Iodonaphthalene | n-Butylzinc iodide | PdCl₂(PCyp₃)₂ | THF | 60 | 20 | 85 |
Safety Information
-
This compound and its metal complexes should be handled in a well-ventilated fume hood.
-
Organozinc reagents are moisture-sensitive and should be handled under an inert atmosphere.
-
Palladium catalysts are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This compound is a versatile and effective ligand for a range of palladium-catalyzed cross-coupling reactions. Its steric bulk and electron-donating properties enable the coupling of challenging substrates under relatively mild conditions. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize their own cross-coupling methodologies using this valuable ligand.
References
Application Notes and Protocols: Preparation of Palladium-Tricyclopentylphosphine Catalyst Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of palladium-tricyclopentylphosphine catalyst complexes, which are highly effective catalysts in modern organic synthesis, particularly in cross-coupling reactions. The protocols are based on established methods for analogous bulky phosphine-palladium complexes and are intended to provide a reliable guide for the preparation and characterization of these valuable catalytic species.
Introduction
Palladium catalysts bearing bulky, electron-rich phosphine (B1218219) ligands are pivotal in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Tricyclopentylphosphine (PCyp₃) is a sterically demanding and electron-donating ligand that, when coordinated to palladium, forms highly active catalysts. These catalysts are particularly effective for challenging cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, often enabling the use of less reactive coupling partners like aryl chlorides.
This document details the synthesis of two common palladium-tricyclopentylphosphine catalyst complexes:
-
Dichlorobis(this compound)palladium(II) ([Pd(PCyp₃)₂Cl₂]) : A stable, air-tolerant Pd(II) precatalyst.
-
Bis(this compound)palladium(0) ([Pd(PCyp₃)₂]) : A highly reactive Pd(0) catalyst, typically generated in situ or prepared from the Pd(II) precursor.
Experimental Protocols
The following protocols are adapted from well-established procedures for the synthesis of analogous palladium-tricyclohexylphosphine complexes. Researchers should adhere to standard inert atmosphere techniques (Schlenk line or glovebox) when handling phosphine ligands and Pd(0) complexes.
Synthesis of Dichlorobis(this compound)palladium(II) ([Pd(PCyp₃)₂Cl₂])
This protocol describes the synthesis of the stable Pd(II) precatalyst from palladium(II) chloride.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound (PCyp₃)
-
Anhydrous, degassed acetone (B3395972)
-
Anhydrous, degassed diethyl ether
-
Schlenk flask and other standard inert atmosphere glassware
-
Magnetic stirrer and heating plate
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add palladium(II) chloride (1.0 equiv) and this compound (2.1 equiv) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous, degassed acetone to the flask to form a suspension.
-
Stir the mixture at room temperature for 2-4 hours. The initial dark suspension will gradually turn into a yellow precipitate.
-
After the reaction is complete (monitored by the color change), filter the yellow solid under an inert atmosphere.
-
Wash the filter cake with anhydrous, degassed diethyl ether to remove any unreacted this compound and other impurities.
-
Dry the resulting yellow powder under vacuum to yield dichlorobis(this compound)palladium(II).
Visual Workflow for the Synthesis of [Pd(PCyp₃)₂Cl₂]:
In Situ Generation and Synthesis of Bis(this compound)palladium(0) ([Pd(PCyp₃)₂])
Method A: In Situ Generation from a Pd(0) Precursor
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound (PCyp₃)
-
Anhydrous, degassed reaction solvent (e.g., toluene, dioxane)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve Pd₂(dba)₃ (0.5 equiv) in the anhydrous, degassed reaction solvent.
-
Add this compound (2.0 equiv per Pd) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes. The solution will typically change color, indicating the formation of the [Pd(PCyp₃)₂] complex.
-
The resulting solution containing the active catalyst is ready for the addition of the cross-coupling reagents.
Method B: Reduction of [Pd(PCyp₃)₂Cl₂]
Materials:
-
Dichlorobis(this compound)palladium(II) ([Pd(PCyp₃)₂Cl₂])
-
A suitable reducing agent (e.g., sodium amalgam, potassium tert-butoxide/hydrazine)
-
Anhydrous, degassed solvent (e.g., THF, toluene)
Procedure (Illustrative example with a chemical reductant):
-
Under an inert atmosphere, suspend [Pd(PCyp₃)₂Cl₂] (1.0 equiv) in anhydrous, degassed THF.
-
In a separate flask, prepare a solution of the reducing agent.
-
Slowly add the reducing agent solution to the suspension of the Pd(II) complex at room temperature.
-
Stir the reaction mixture until the yellow color of the starting material disappears and a new solution color (often darker) indicates the formation of the Pd(0) complex.
-
The resulting solution can be used directly for catalysis, or the solvent can be removed under vacuum to attempt isolation of the solid [Pd(PCyp₃)₂], which must be handled under strictly anaerobic and anhydrous conditions.
Logical Relationship for Catalyst Preparation and Use:
Data Presentation
The following tables summarize expected and analogous quantitative data for the synthesized palladium-tricyclopentylphosphine complexes. Data for the tricyclohexylphosphine (B42057) (PCy₃) analogues are provided for comparison, as they are well-documented and expected to be very similar.
Table 1: Physicochemical Properties
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance |
| [Pd(PCyp₃)₂Cl₂] | C₃₀H₅₄Cl₂P₂Pd | 682.02 | Yellow solid |
| [Pd(PCy₃)₂Cl₂] (analogue) | C₃₆H₆₆Cl₂P₂Pd | 738.18 | Yellow solid |
| [Pd(PCyp₃)₂] | C₃₀H₅₄P₂Pd | 611.11 | Off-white to yellow solid |
| [Pd(PCy₃)₂] (analogue) | C₃₆H₆₆P₂Pd | 667.28 | Off-white to yellow solid |
Table 2: Spectroscopic Data (Expected)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ³¹P NMR (δ, ppm, CDCl₃) |
| [Pd(PCyp₃)₂Cl₂] | Multiplets in the range of 1.5-2.5 | Resonances for cyclopentyl carbons | ~30-40 (singlet) |
| [Pd(PCy₃)₂Cl₂] (analogue) | Multiplets in the range of 1.2-2.0 | 26.5, 27.8, 30.5, 33.2 | ~35 |
| [Pd(PCyp₃)₂] | Multiplets in the range of 1.4-2.2 | Resonances for cyclopentyl carbons | ~40-50 (singlet) |
| [Pd(PCy₃)₂] (analogue) | Multiplets in the range of 1.1-1.9 | 27.4, 28.5, 31.2, 35.1 | ~45 |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.
Table 3: Typical Reaction Parameters and Yields
| Synthesis | Palladium Source | Ligand (equiv) | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| [Pd(PCyp₃)₂Cl₂] | PdCl₂ | 2.1 | Acetone | RT | 2-4 | >90% |
| [Pd(PCyp₃)₂] (from Pd(0)) | Pd₂(dba)₃ | 4.2 | Toluene | RT | 0.5 | In situ use |
| [Pd(PCyp₃)₂] (from Pd(II)) | [Pd(PCyp₃)₂Cl₂] | - | THF | RT | 1-2 | In situ use |
Applications in Cross-Coupling Reactions
The palladium-tricyclopentylphosphine catalyst system is highly valued for its ability to promote a wide range of cross-coupling reactions, often with superior performance compared to less bulky or electron-rich catalyst systems.
Key Applications Include:
-
Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) bonds between organoboronic acids/esters and organic halides. The high activity of the [Pd(PCyp₃)₂] catalyst allows for the coupling of unactivated and sterically hindered aryl chlorides.
-
Buchwald-Hartwig Amination: Formation of C-N bonds between aryl halides and amines. The bulky nature of the PCyp₃ ligand facilitates the reductive elimination step, which is often rate-limiting.
-
Heck-Mizoroki Reaction: The reaction of an unsaturated halide with an alkene.
-
Sonogashira Coupling: The coupling of terminal alkynes with aryl or vinyl halides.
Signaling Pathway Analogy for a Catalytic Cycle (Suzuki-Miyaura):
Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, should be employed. The reactivity and stability of organometallic compounds can vary, and all reactions should be performed with due care.
Application Notes and Protocols for Tricyclopentylphosphine and its Analogs in Nickel-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tricyclopentylphosphine (PCyp₃) and related cyclopentylphosphine (B96950) ligands in nickel-catalyzed cross-coupling reactions. The unique steric and electronic properties of these ligands make them effective in promoting challenging C-C and C-X bond formations. This document offers detailed experimental protocols, quantitative data, and visual diagrams to facilitate the application of these catalyst systems in research and development.
Introduction
Nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-based methodologies. The choice of ligand is crucial for achieving high efficiency and selectivity in these transformations. Bulky and electron-rich phosphine (B1218219) ligands, such as this compound (PCyp₃) and its derivatives, play a pivotal role in stabilizing the nickel catalyst, promoting oxidative addition, and facilitating reductive elimination. While data on PCyp₃ itself is limited in the literature, analogous cyclopentyl-substituted phosphines have demonstrated significant utility, particularly in Suzuki-Miyaura couplings. These ligands offer a unique steric profile that can lead to enhanced reactivity for specific substrate classes where other common bulky phosphines may be less effective.
Application Note 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of Acetals for the Synthesis of Benzylic Ethers
One notable application of cyclopentylphosphine ligands is in the nickel-catalyzed Suzuki-Miyaura coupling of acetals with boronic acids to form valuable benzylic ethers. This reaction is particularly significant as it enables the formation of C(sp³)–C(sp²) bonds from readily available starting materials. Research has shown that ligands such as dicyclopentylphenylphosphine (PCyp₂Ph) are effective in this transformation where more common bulky phosphines like tricyclohexylphosphine (B42057) (PCy₃) show lower reactivity.[1]
Quantitative Data Summary
The following table summarizes the performance of different phosphine ligands in the nickel-catalyzed Suzuki-Miyaura coupling of a model acetal (B89532) with a boronic acid.
| Ligand (L) | Product Yield (%) |
| PCyp₂Ph | Similar to PCy₃ |
| PCypPh₂ | Less effective than PCy₃ |
| PCy₃ | Effective |
| PPh₃ | Ineffective |
| PtBu₃ | Ineffective |
| JohnPhos | No detectable product |
| XPhos | No detectable product |
| Data derived from comparative studies on related cyclopentylphosphine ligands in the nickel-catalyzed Suzuki coupling of acetals.[1] |
Experimental Protocol: General Procedure for Ni-Catalyzed Suzuki-Miyaura Coupling of Acetals
This protocol is adapted from the work of the Doyle group on the coupling of acetals with boronic acids using cyclopentylphosphine ligands.[1]
Materials:
-
Nickel(II) precatalyst (e.g., NiCl₂(PCyp₂Ph)₂) or a combination of a Ni(0) source (e.g., Ni(cod)₂) and the phosphine ligand (PCyp₂Ph)
-
Acetal substrate
-
Arylboronic acid
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., Toluene or 2-Me-THF)
-
Standard laboratory glassware, inert atmosphere setup (glovebox or Schlenk line)
Procedure:
-
Preparation of the Catalyst System: In a glovebox, to an oven-dried vial equipped with a magnetic stir bar, add the nickel precatalyst (e.g., NiCl₂(PCyp₂Ph)₂, 5 mol%) or Ni(cod)₂ (5 mol%) and the phosphine ligand (PCyp₂Ph, 10 mol%).
-
Addition of Reagents: To the vial, add the arylboronic acid (1.5 equivalents) and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Reaction Mixture: Add the acetal substrate (1.0 equivalent) to the vial, followed by the anhydrous solvent (to achieve a concentration of ~0.1 M).
-
Reaction Conditions: Seal the vial and remove it from the glovebox. Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80-100 °C).
-
Monitoring and Work-up: Stir the reaction for the specified time (e.g., 12-24 hours), monitoring by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel.
Experimental Workflow
Catalytic Cycle
Application Note 2: Nickel-Catalyzed Buchwald-Hartwig Amination of Aryl Chlorides
Bulky phosphine ligands are also instrumental in nickel-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. These reactions are fundamental in pharmaceutical and materials science for the synthesis of arylamines. While specific data for PCyp₃ is scarce, the closely related and commercially available tricyclohexylphosphine (PCy₃) is a well-established ligand for this transformation, suggesting that PCyp₃ would also be a competent ligand. The use of an air-stable Ni(II) precatalyst, such as NiCl₂(PCy₃)₂, often simplifies the experimental setup.
Experimental Protocol: Generalized Procedure for Ni-Catalyzed Buchwald-Hartwig Amination
Materials:
-
Air-stable Ni(II) precatalyst (e.g., NiCl₂(PCy₃)₂)
-
Aryl chloride substrate
-
Amine nucleophile
-
Strong base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or 2-Me-THF)
-
Standard laboratory glassware, inert atmosphere setup
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the Ni(II) precatalyst (e.g., NiCl₂(PCy₃)₂, 2-5 mol%), the strong base (e.g., NaOtBu, 1.2-1.5 equivalents), the aryl chloride (1.0 equivalent), and the amine (1.1-1.2 equivalents) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction Conditions: Seal the vessel and heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Experimental Workflow
Conclusion
This compound and its analogs are valuable ligands in the field of nickel-catalyzed cross-coupling. Their specific steric and electronic properties can unlock reactivity in challenging transformations, such as the Suzuki-Miyaura coupling of acetals. The provided protocols and data serve as a guide for researchers to explore the potential of these catalyst systems in their own synthetic endeavors. Further investigation into the full scope and utility of this compound itself is warranted and represents an exciting area for future research.
References
Application Notes and Protocols for Rhodium-Catalyzed Reactions Involving Tricyclopentylphosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key rhodium-catalyzed reactions utilizing the bulky and electron-rich tricyclopentylphosphine (PCyp₃) ligand. The use of PCyp₃ and similar trialkylphosphine ligands has been shown to significantly enhance catalytic activity and influence selectivity in a variety of important organic transformations, including C-H bond functionalization and hydroformylation. These reactions are instrumental in the synthesis of complex molecules relevant to the pharmaceutical and fine chemical industries.
Rhodium-Catalyzed Chelation-Assisted C-H Bond Functionalization
Rhodium(I) catalysts, in combination with electron-donating phosphine (B1218219) ligands like this compound, are effective in promoting the chelation-assisted functionalization of C-H bonds. This approach allows for the direct formation of carbon-carbon bonds, offering a more atom-economical and efficient synthetic route compared to traditional cross-coupling methods.
The general mechanism for Rh(I)-catalyzed C-H alkylation involves the initial coordination of the rhodium catalyst to a heteroatom on the substrate, followed by C-H bond activation to form a metallacyclic intermediate. Subsequent ligand exchange with an olefin, hydride insertion into the alkene, and reductive elimination yields the desired product and regenerates the active catalyst.[1] The use of bulky, electron-donating ligands such as tricyclohexylphosphine (B42057) (a close analogue of this compound) can improve catalyst efficiency and allow for lower reaction temperatures.[1]
Logical Workflow for Rh(I)-Catalyzed C-H Alkylation
References
Application Notes: Tricyclopentylphosphine in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tricyclopentylphosphine and its close analogs, such as tricyclohexylphosphine (B42057) (PCy₃), as highly effective ligands in palladium-catalyzed cross-coupling reactions for the synthesis of pharmaceutical intermediates. The bulky and electron-rich nature of these phosphine (B1218219) ligands enhances catalyst activity and stability, enabling the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are crucial transformations in medicinal chemistry.
This document outlines detailed experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a laboratory setting. While specific public-domain protocols for this compound are limited, the provided methodologies are based on its well-established and structurally similar analog, tricyclohexylphosphine, reflecting common practices in the field.
Key Applications in Pharmaceutical Synthesis
This compound and related bulky, electron-rich phosphine ligands are instrumental in several palladium-catalyzed cross-coupling reactions that are foundational to modern drug discovery and development. These reactions allow for the modular construction of complex molecular architectures from readily available starting materials.
-
Suzuki-Miyaura Coupling: This reaction forms a C-C bond between an organoboron compound (boronic acid or ester) and an aryl or vinyl halide/triflate. It is widely used for the synthesis of biaryl and styrenyl moieties, which are common structural motifs in pharmaceuticals.[1] The use of bulky phosphine ligands like tricyclohexylphosphine can lead to excellent yields, even with challenging substrates like aryl chlorides.[2][3]
-
Buchwald-Hartwig Amination: This powerful method forges C-N bonds by coupling an amine with an aryl halide or pseudohalide.[4][5] It has revolutionized the synthesis of arylamines, a class of compounds prevalent in many drug molecules.[6][7] The choice of a sterically hindered and electron-donating phosphine ligand is critical for achieving high efficiency and selectivity in these reactions.[8]
Data Presentation
The following tables summarize quantitative data from representative Suzuki-Miyaura and Buchwald-Hartwig amination reactions utilizing bulky phosphine ligands, demonstrating their efficacy in the synthesis of pharmaceutical intermediates.
Table 1: Suzuki-Miyaura Coupling Reactions with Bulky Phosphine Ligands
| Entry | Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Aryl Chloride | Arylboronic Acid | Pd₂(dba)₃ / Tricyclohexylphosphine | K₃PO₄ | THF/Water | RT | 12 | 95 | [2] |
| 2 | 2,6-Dichloropyridine | Heptyl Boronic Pinacol Ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/Water | 100 | 12 | 94 | [9] |
| 3 | Aryl Bromide | Phenylboronic Acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene (B28343) | 100 | 2 | >99 | [3] |
| 4 | 2,5-Dibromothiophene | Furan Boronic Acid | Pd₂(dba)₃ / Tri-tert-butylphosphine | K₂CO₃ | Dioxane | RT | 12 | >70 | [10] |
Table 2: Buchwald-Hartwig Amination Reactions with Bulky Phosphine Ligands
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | NaOᵗBu | Toluene | Reflux | 6 | 94 | [11] |
| 2 | Aryl Chloride | Primary Amine | BippyPhos / [Pd(cinnamyl)Cl]₂ | NaOᵗBu | Toluene | 100 | 18 | 85-95 | [5] |
| 3 | 4-Bromoanisole | Morpholine | Pd(η³-1-PhC₃H₄)(η⁵-C₅H₅) / PBuᵗ₃ | NaOᵗBu | Dioxane | 80 | 2 | >95 | [12] |
| 4 | Aryl Mesylate | Aniline | Pd₂(dba)₃ / BrettPhos | K₂CO₃ | 1,4-Dioxane | 100 | 12 | 98 | [8] |
Experimental Protocols
The following are detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which can be adapted for use with this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride with an Arylboronic Acid
This protocol is adapted from a procedure utilizing tricyclohexylphosphine for the coupling of an aryl chloride.[2]
Materials:
-
Aryl chloride (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
This compound or Tricyclohexylphosphine (2.2 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Degassed Water
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl chloride, arylboronic acid, and potassium phosphate.
-
In a separate flask, prepare the catalyst solution by dissolving Pd₂(dba)₃ and the phosphine ligand in anhydrous THF.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add degassed water to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride with a Secondary Amine
This protocol is based on a general method for the amination of aryl chlorides using a bulky phosphine ligand.[11]
Materials:
-
Aryl chloride (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (1.5 mol%)
-
This compound or a suitable biarylphosphine ligand (e.g., XPhos) (3.0 mol%)
-
Sodium tert-butoxide (NaOᵗBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In an oven-dried, two-necked flask under an inert atmosphere, add Pd(dba)₂, the phosphine ligand, and sodium tert-butoxide.
-
Add anhydrous toluene and stir the mixture at room temperature for 10 minutes.
-
Add the aryl chloride and the secondary amine to the reaction mixture.
-
Heat the reaction mixture to reflux (or a specified temperature, e.g., 100 °C) and stir for 6-18 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent in vacuo and purify the residue by column chromatography to yield the desired N-aryl amine.
Mandatory Visualizations
The following diagrams illustrate the catalytic cycles and a general workflow for the synthesis of pharmaceutical intermediates using these methods.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: General workflow for synthesis of a pharmaceutical intermediate.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. scielo.br [scielo.br]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Catalyst Loading with Tricyclopentylphosphine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed recommendations and experimental protocols for the use of Tricyclopentylphosphine (PCyp₃) as a ligand in palladium-catalyzed cross-coupling reactions. The information is targeted towards researchers in organic synthesis, medicinal chemistry, and process development to facilitate the optimization of catalyst loading for efficient and robust chemical transformations.
Introduction to this compound (PCyp₃)
This compound is a bulky, electron-rich trialkylphosphine ligand that has demonstrated significant utility in palladium-catalyzed cross-coupling reactions. Its steric bulk and electron-donating properties contribute to the formation of highly active and stable catalytic species. These characteristics often allow for lower catalyst loadings, which is economically and environmentally advantageous, particularly in large-scale synthesis. PCyp₃ is effective in promoting challenging coupling reactions, including those involving sterically hindered substrates and less reactive aryl chlorides.
Key Applications and Catalyst Loading Recommendations
This compound is particularly effective in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The optimal catalyst loading is dependent on the specific substrates, solvent, base, and reaction temperature. The following tables provide a summary of recommended catalyst loadings based on literature precedents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The use of this compound can facilitate the coupling of a wide range of aryl and heteroaryl halides with boronic acids or their derivatives.
Table 1: Recommended Catalyst Loading for Suzuki-Miyaura Coupling with this compound
| Palladium Precursor | Ligand (PCyp₃) Loading (mol%) | Palladium Loading (mol%) | Substrate Scope | Typical Conditions |
| Pd(OAc)₂ | 1.0 - 4.0 | 0.5 - 2.0 | Aryl/Heteroaryl Bromides & Chlorides | Toluene (B28343) or Dioxane, K₃PO₄ or K₂CO₃, 80-110 °C |
| Pd₂(dba)₃ | 1.0 - 4.0 | 0.5 - 2.0 | Sterically Hindered Aryl Halides | Toluene or Dioxane, K₃PO₄ or Cs₂CO₃, 100-120 °C |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. This compound has been shown to be a highly effective ligand for the coupling of a diverse range of amines with aryl halides.
Table 2: Recommended Catalyst Loading for Buchwald-Hartwig Amination with this compound
| Palladium Precursor | Ligand (PCyp₃) Loading (mol%) | Palladium Loading (mol%) | Substrate Scope | Typical Conditions |
| Pd(OAc)₂ | 1.5 - 5.0 | 1.0 - 2.5 | Primary & Secondary Amines with Aryl Bromides | Toluene or Dioxane, NaOtBu or K₃PO₄, 100-110 °C |
| Pd₂(dba)₃ | 1.5 - 5.0 | 1.0 - 2.5 | Hindered Amines & Aryl Chlorides | Toluene or Dioxane, NaOtBu or LHMDS, 100-120 °C |
| [(cinnamyl)PdCl]₂ | 2.0 | 1.0 | Wide range of amines and aryl chlorides | Toluene, NaOtBu, 100 °C |
Experimental Protocols
The following are detailed protocols for representative Suzuki-Miyaura and Buchwald-Hartwig reactions utilizing this compound.
Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid using a Pd(OAc)₂/PCyp₃ catalytic system.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (B84403) (2.0 mmol, 2.0 equiv.).
-
In a glovebox or under a stream of inert gas, add palladium(II) acetate (0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%).
-
Seal the Schlenk tube, and evacuate and backfill with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol for Buchwald-Hartwig Amination of an Aryl Chloride
This protocol provides a general method for the amination of a challenging aryl chloride substrate with a primary amine using a Pd₂(dba)₃/PCyp₃ catalyst system.
Application Notes and Protocols for Solvent Selection in Reactions with Tricyclopentylphosphine
For Researchers, Scientists, and Drug Development Professionals
Tricyclopentylphosphine (PCyp₃) is a bulky, electron-rich trialkylphosphine ligand used in various palladium-catalyzed cross-coupling reactions. Its steric and electronic properties are crucial for promoting challenging transformations, including the coupling of sterically hindered substrates and unreactive aryl chlorides. The choice of solvent is a critical parameter that can significantly influence the reaction rate, yield, and selectivity by affecting catalyst stability, solubility of reagents, and the rates of key elementary steps in the catalytic cycle.
While comprehensive solvent screening studies specifically for this compound are limited in publicly available literature, general principles derived from studies of similar bulky phosphine (B1218219) ligands, such as tricyclohexylphosphine (B42057) (PCy₃), provide valuable guidance. The following notes and protocols are based on these principles and successful reported examples of related catalytic systems.
General Principles of Solvent Selection
The selection of an appropriate solvent for cross-coupling reactions involving this compound should consider the following factors:
-
Polarity: The polarity of the solvent can influence the rate of oxidative addition and reductive elimination. Polar aprotic solvents can stabilize charged intermediates, which may be beneficial in certain catalytic cycles.[1]
-
Coordinating Ability: Solvents can coordinate to the metal center, which can either stabilize the catalyst or inhibit the reaction by competing with the substrates for coordination sites. Weakly coordinating solvents are often preferred.
-
Boiling Point: The reaction temperature is a critical parameter, and the solvent's boiling point must be high enough to allow the reaction to be run at the optimal temperature.
-
Solubility: The solvent must be able to dissolve the aryl halide, the coupling partner, the base, and the catalyst system to ensure a homogeneous reaction mixture.
-
Inertness: The solvent should be inert under the reaction conditions and not react with the catalyst, substrates, or base.
Solvent Recommendations for Common Cross-Coupling Reactions
Based on data from analogous bulky phosphine ligands, the following solvents are recommended as starting points for optimization in reactions catalyzed by palladium/tricyclopentylphosphine systems.
| Reaction Type | Recommended Solvents | General Observations |
| Suzuki-Miyaura Coupling | Toluene (B28343), Dioxane, Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF) | A mixture of an organic solvent and water is often used to dissolve the inorganic base (e.g., K₃PO₄, K₂CO₃). Toluene and dioxane are commonly used for their high boiling points and good solvating properties for a wide range of substrates.[2][3] |
| Buchwald-Hartwig Amination | Toluene, Dioxane, Tetrahydrofuran (THF) | Aprotic, non-polar, or weakly polar solvents are generally preferred. Toluene and dioxane are frequently employed.[1][4] |
| Sonogashira Coupling | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene, Triethylamine (used as both base and solvent) | The choice of solvent can be highly substrate-dependent. While polar aprotic solvents like DMF can be effective, they can also inhibit the reaction in some cases. Toluene and THF are good starting points.[5][6] |
| Heck Reaction | Toluene, N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dioxane | Polar aprotic solvents are commonly used to facilitate the reaction, especially with less reactive aryl bromides and chlorides.[7][8] |
Experimental Protocols
The following are representative, non-optimized protocols for palladium-catalyzed cross-coupling reactions using a bulky phosphine ligand like this compound. Note: These protocols are based on general procedures and may require optimization for specific substrates and reaction conditions.[3][6]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide, arylboronic acid, Pd(OAc)₂, this compound, and K₃PO₄.
-
Cap the tube with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
This compound (0.024 mmol, 2.4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, this compound, and NaOtBu to an oven-dried vial with a stir bar.
-
Add the aryl halide and toluene.
-
Add the amine, cap the vial, and bring it out of the glovebox.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Solvent Selection Workflow
The following diagram illustrates a general workflow for selecting an appropriate solvent for a cross-coupling reaction using this compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. jk-sci.com [jk-sci.com]
- 5. books.lucp.net [books.lucp.net]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Reaction Monitoring for Tricyclopentylphosphine (PCy3) Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tricyclopentylphosphine (PCy3) is a bulky, electron-rich tertiary phosphine (B1218219) ligand widely employed in homogeneous catalysis. Its steric and electronic properties are highly effective for promoting challenging cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions, particularly with unreactive substrates like aryl chlorides.[1][2] Effective reaction monitoring is crucial for understanding reaction kinetics, elucidating mechanisms, optimizing reaction conditions, and ensuring process safety and scalability. These application notes provide detailed protocols for monitoring PCy3-catalyzed reactions using several key analytical techniques. Given that PCy3 is an air-sensitive solid, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-invasive technique for monitoring reactions involving phosphine ligands.[3] Both ³¹P and ¹H NMR can provide critical, real-time information about the catalyst, substrates, and products.[4]
³¹P NMR Spectroscopy
Principle: ³¹P NMR is uniquely suited for monitoring PCy3 catalysis because the phosphorus nucleus (¹⁰⁰% natural abundance) is highly sensitive to its chemical environment.[5] This allows for direct observation of the ligand's state: as a free ligand, coordinated to a metal center, or as an oxidized byproduct (e.g., PCy₃=O). The large chemical shift dispersion in ³¹P NMR simplifies spectral analysis.[3]
Application:
-
Catalyst Activation: Monitor the formation of the active catalytic species from a precatalyst.
-
Ligand State: Differentiate between free PCy3, PCy3 coordinated to the metal (e.g., Pd(0)-PCy3), and intermediates in the catalytic cycle.
-
Catalyst Decomposition: Detect the formation of phosphine oxide (PCy₃=O), a common deactivation pathway, which appears at a distinct chemical shift.[3]
-
Quantitative Analysis: Determine the relative concentrations of different phosphorus-containing species in the reaction mixture.
Experimental Protocol: In-situ ³¹P NMR Monitoring
-
Sample Preparation (in a glovebox): a. To a clean, dry NMR tube, add the metal precatalyst (e.g., Pd₂(dba)₃), PCy3 ligand, and any solid reagents. b. Add a known amount of an internal standard (e.g., triphenyl phosphate) for quantitative analysis. c. Crimp the NMR tube with a septum-equipped cap. d. Outside the glovebox, add the deuterated solvent (e.g., Toluene-d₈, THF-d₈) via syringe. e. Add the liquid substrate(s) via syringe to initiate the reaction.
-
NMR Acquisition: a. Place the NMR tube in the spectrometer, pre-heated or cooled to the desired reaction temperature. a. Acquire an initial ³¹P{¹H} NMR spectrum (t=0) to identify the initial species. b. Set up an arrayed experiment to automatically acquire spectra at regular time intervals (e.g., every 5-15 minutes) for the duration of the reaction. c. Use a sufficient relaxation delay (D1) to ensure accurate quantification.
-
Data Processing: a. Process the spectra (Fourier transform, phase correction, and baseline correction). b. Integrate the peaks corresponding to the free PCy3, the metal-PCy3 complex(es), and phosphine oxide. c. Plot the relative integrals over time to generate kinetic profiles.
Data Presentation:
| Time (min) | δ (ppm) PCy3 | δ (ppm) Pd-(PCy3)n | δ (ppm) PCy3=O | Relative Integral (PCy3) | Relative Integral (Pd-(PCy3)n) | Relative Integral (PCy3=O) |
| 0 | ~11.5 | Varies | N/A | 1.00 | 0.00 | 0.00 |
| 15 | ~11.5 | ~25-35 | ~50 | 0.65 | 0.33 | 0.02 |
| 30 | ~11.5 | ~25-35 | ~50 | 0.30 | 0.65 | 0.05 |
| 60 | ~11.5 | ~25-35 | ~50 | 0.10 | 0.82 | 0.08 |
| 120 | ~11.5 | ~25-35 | ~50 | 0.05 | 0.85 | 0.10 |
| Note: Chemical shifts (δ) are approximate and can vary based on the metal center, solvent, and other ligands. |
¹H NMR Spectroscopy
Principle: ¹H NMR monitors the reaction progress by tracking the disappearance of signals from starting materials and the appearance of signals from the product(s).
Application:
-
Reaction Conversion: Quantify the consumption of a limiting reagent.
-
Product Formation: Track the appearance of the desired product and any byproducts.
-
Kinetic Analysis: Generate concentration vs. time profiles to determine reaction rates.
Experimental Protocol: Reaction Aliquot ¹H NMR Monitoring
-
Reaction Setup: Set up the catalytic reaction in a flask under an inert atmosphere.
-
Sampling: At specified time points, withdraw a small aliquot (~0.1 mL) from the reaction mixture using a nitrogen-purged syringe.
-
Quenching: Immediately quench the aliquot by adding it to a vial containing a small amount of deuterated solvent (e.g., CDCl₃) and an internal standard (e.g., 1,3,5-trimethoxybenzene). Quenching may also be achieved by exposing the sample to air to rapidly oxidize and deactivate the catalyst.
-
Analysis: Acquire a standard quantitative ¹H NMR spectrum for each quenched aliquot.
-
Data Processing: Integrate a characteristic, well-resolved peak for the starting material, product, and the internal standard. Calculate the concentration or mole fraction of each species at each time point to determine the reaction conversion.
Data Presentation:
| Time (min) | Integral (Starting Material) | Integral (Product) | Integral (Internal Standard) | Conversion (%) |
| 0 | 1.00 | 0.00 | 1.00 | 0 |
| 30 | 0.68 | 0.32 | 1.00 | 32 |
| 60 | 0.41 | 0.59 | 1.00 | 59 |
| 120 | 0.15 | 0.85 | 1.00 | 85 |
| 240 | 0.04 | 0.96 | 1.00 | 96 |
Chromatographic Techniques (GC-MS and HPLC)
Chromatographic methods are ideal for separating complex reaction mixtures and providing quantitative data on multiple components simultaneously.[6]
Principle: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) separate molecules based on their physical properties (e.g., boiling point, polarity) as they pass through a stationary phase.[7][8] Coupling with Mass Spectrometry (MS) allows for the identification of the separated components based on their mass-to-charge ratio.
Application:
-
Quantitative Analysis: Accurately determine the concentration of starting materials, products, and byproducts.
-
Purity Assessment: Evaluate the purity of the final product.
-
Byproduct Identification: Identify and quantify minor side products, aiding in reaction optimization.
Experimental Protocol: General Aliquot Analysis
-
Reaction Setup: Set up the catalytic reaction in a flask under an inert atmosphere.
-
Sampling: At specified time points, withdraw a small aliquot (~50 µL) from the reaction mixture.
-
Quenching & Dilution: a. Immediately quench the aliquot in a vial containing a suitable solvent (e.g., acetonitrile, ethyl acetate) and a pre-weighed amount of an internal standard. b. Dilute the sample to a concentration appropriate for the instrument (typically to the low µg/mL or ng/mL range). c. Filter the diluted sample through a syringe filter (e.g., 0.22 µm PTFE) to remove particulates.
-
Instrumental Analysis: a. GC-MS: Inject the sample into the GC-MS. Use a temperature program that effectively separates the volatile components. The MS detector will provide mass spectra for peak identification. b. HPLC: Inject the sample into the HPLC system. Use a mobile phase gradient and column (e.g., C18 for reverse-phase) that resolves the components of interest. A UV or MS detector can be used for quantification and identification.
-
Data Analysis: a. Generate calibration curves for the starting material and product using the internal standard. b. Determine the concentration of each component in the aliquots based on the calibration curves. c. Plot concentration or conversion versus time.
Data Presentation:
| Time (min) | Analyte | Retention Time (min) | Peak Area | Concentration (mM) | Yield (%) |
| 0 | Starting Material | 5.2 | 850,123 | 100.0 | 0 |
| 60 | Starting Material | 5.2 | 412,345 | 48.5 | 51.5 |
| 60 | Product | 8.7 | 455,678 | 51.5 | 51.5 |
| 180 | Starting Material | 5.2 | 81,050 | 9.5 | 90.5 |
| 180 | Product | 8.7 | 811,234 | 90.5 | 90.5 |
In-situ Infrared (IR) Spectroscopy
Principle: In-situ IR spectroscopy, often using an Attenuated Total Reflectance (ATR) probe, provides real-time molecular vibration information directly from the reaction vessel.[9] It can track changes in the concentration of functional groups as the reaction proceeds.
Application:
-
Real-time Kinetics: Continuously monitor the reaction without the need for sampling, providing high temporal resolution.[10]
-
Mechanistic Insights: Detect transient intermediates or changes in the catalyst structure if they possess unique IR-active vibrational modes.[11]
-
Process Control: Ideal for monitoring and controlling reactions in scaled-up manufacturing processes.
Experimental Protocol: In-situ ATR-FTIR Monitoring
-
System Setup: a. Insert an ATR-FTIR probe into a port of the reaction vessel, ensuring a proper seal. b. Set up the reaction under an inert atmosphere as usual.
-
Data Acquisition: a. Record a background spectrum of the solvent and starting materials before initiating the reaction. b. Initiate the reaction (e.g., by adding the final reagent or by heating). c. Configure the software to collect spectra automatically at regular intervals (e.g., every 1-2 minutes).
-
Data Analysis: a. Identify IR peaks that are unique to the starting material(s) and product(s). b. Plot the absorbance (or peak height/area) of these characteristic peaks against time. c. Correlate the absorbance profiles with concentration data from offline methods (e.g., HPLC) to build a quantitative model.
Data Presentation:
| Time (min) | Wavenumber (cm⁻¹) | Absorbance (Product) | Wavenumber (cm⁻¹) | Absorbance (Reagent) |
| 0 | 1680 | 0.00 | 1720 | 0.85 |
| 10 | 1680 | 0.15 | 1720 | 0.70 |
| 30 | 1680 | 0.42 | 1720 | 0.43 |
| 60 | 1680 | 0.75 | 1720 | 0.10 |
| 90 | 1680 | 0.84 | 1720 | 0.01 |
Visualizations
General Workflow for Reaction Monitoring
Caption: General workflow for monitoring a PCy3-catalyzed reaction.
Simplified Catalytic Cycle for Monitoring Points
Caption: Key species to monitor in a generic cross-coupling cycle.
References
- 1. entegris.com [entegris.com]
- 2. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 4. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Open-Source Chromatographic Data Analysis for Reaction Optimization and Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
preventing oxidation of Tricyclopentylphosphine during reaction setup
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of tricyclopentylphosphine during reaction setup.
Frequently Asked Questions (FAQs)
Q1: How sensitive is this compound to air?
A1: this compound is an air-sensitive compound.[1] This means it readily reacts with atmospheric oxygen to form the corresponding phosphine (B1218219) oxide. This oxidation can significantly impact the efficacy of the phosphine ligand in catalytic reactions, leading to lower yields or complete reaction failure. Therefore, it is crucial to handle it under an inert atmosphere.
Q2: What is the primary product of this compound oxidation?
A2: The primary oxidation product is this compound oxide. This conversion involves the formation of a P=O bond, which renders the phosphorus lone pair unavailable for coordination to a metal center in catalytic applications.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize oxidation, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1] It is recommended to store it in a cool, dark place, typically at 2-8°C.[1] For long-term storage, a glovebox with a controlled inert atmosphere is ideal.
Q4: What is the difference between using a glovebox and a Schlenk line for handling this compound?
A4: Both gloveboxes and Schlenk lines are essential tools for handling air-sensitive reagents.
-
Glovebox: A glovebox provides a sealed environment with a continuously purified inert atmosphere (typically nitrogen or argon) at very low oxygen and moisture levels (often in the parts-per-million range).[2] It is the preferred method for weighing and manipulating solid this compound, as it allows for open handling of the reagent in an inert environment.[3][4]
-
Schlenk Line: A Schlenk line is a dual-manifold glassware system connected to a vacuum pump and a source of inert gas.[5] It allows for the evacuation of air from reaction flasks and their subsequent backfilling with an inert gas.[5] Schlenk techniques are suitable for performing reactions, solvent transfers, and filtrations under an inert atmosphere.[2]
Q5: How can I degas my solvent before use with this compound?
A5: It is critical to use degassed solvents to prevent the introduction of dissolved oxygen into your reaction. Common degassing methods include:
-
Freeze-Pump-Thaw: This is the most rigorous method and involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing the solvent. This cycle is typically repeated three times.[6][7]
-
Purging with Inert Gas: Bubbling a stream of inert gas (nitrogen or argon) through the solvent for an extended period (e.g., 30-60 minutes) can displace dissolved oxygen.[6][8] This method is less effective than freeze-pump-thaw but is often sufficient for many applications.[6]
-
Sonication under Vacuum: Briefly sonicating the solvent under a light vacuum and then backfilling with an inert gas can also effectively remove dissolved gases. This is often repeated for several cycles.[6]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Reaction fails to initiate or gives low yield. | Oxidation of this compound. | - Ensure all glassware was properly dried to remove adsorbed moisture.[9]- Use rigorously degassed solvents.[7]- Handle and weigh the phosphine in a glovebox or under a positive pressure of inert gas.[3]- Ensure your inert gas source is of high purity. |
| A white precipitate forms in the this compound solution. | Formation of this compound oxide. | - The phosphine has likely been exposed to air. It may be possible to filter the solution under inert conditions to remove the oxide, but the concentration of the active phosphine will be lower.- For future use, ensure proper storage and handling techniques are employed. |
| Difficulty in transferring the solid phosphine without air exposure. | Inadequate inert atmosphere technique. | - If a glovebox is not available, use a solids addition tube that can be loaded in an inert atmosphere bag and then attached to the reaction flask under a positive flow of inert gas.[3]- Alternatively, dissolve the phosphine in a small amount of degassed solvent inside a glovebox or under a positive flow of inert gas and transfer the resulting solution via a cannula or syringe. |
| Reaction solvent turns yellow or brown upon heating. | Presence of residual oxygen. | - This indicates that the degassing of the solvent was insufficient.[7]- For high-temperature reactions, the freeze-pump-thaw method for solvent degassing is highly recommended.[7] |
Quantitative Data Summary
| Parameter | Condition | Relative Oxidation Rate | Notes |
| Atmosphere | Air (21% O₂) | High | Rapid oxidation occurs. |
| Inert Gas (<10 ppm O₂) | Very Low | Essential for preventing oxidation. | |
| Solvent | Non-degassed | Moderate to High | Dissolved oxygen will lead to oxidation. |
| Degassed | Low | Crucial for maintaining an inert reaction environment. | |
| Temperature | Room Temperature | Moderate | Oxidation will occur over time on exposure to air. |
| Elevated Temperature | High | Increased temperature accelerates the rate of oxidation. |
Experimental Protocols
Protocol 1: Weighing and Dispensing this compound using a Glovebox
-
Preparation: Ensure the glovebox has a stable inert atmosphere with low oxygen and moisture levels. Bring a clean, dry vial, spatula, and balance into the glovebox antechamber.
-
Purging: Cycle the antechamber with vacuum and backfill with inert gas at least three times to remove atmospheric contaminants.[3]
-
Transfer: Move the items into the main glovebox chamber.
-
Weighing: Place the vial on the balance and tare it. Carefully transfer the desired amount of this compound into the vial using the spatula.
-
Sealing: Securely cap the vial.
-
Removal: Transfer the sealed vial back to the antechamber, and then remove it from the glovebox.
Protocol 2: Setting up a Reaction using Schlenk Line Techniques
-
Glassware Preparation: Assemble the reaction flask and any other necessary glassware (e.g., condenser, addition funnel). Ensure all joints are properly greased and sealed.
-
Purging the Flask: Connect the flask to the Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this vacuum/inert gas cycle three times to ensure an inert atmosphere.[5]
-
Solvent Addition: Add the degassed solvent to the reaction flask via a cannula or a syringe under a positive pressure of inert gas.
-
Reagent Addition (Solid): If this compound was weighed in a glovebox, it can be added to the flask under a positive flow of inert gas by quickly removing and replacing a septum or stopper.
-
Reagent Addition (Solution): If the phosphine is dissolved in a degassed solvent, it can be transferred to the reaction flask via a cannula.
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Troubleshooting logic for reactions involving this compound.
References
- 1. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 2. benchchem.com [benchchem.com]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 4. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
- 5. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. How To [chem.rochester.edu]
- 8. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 9. web.mit.edu [web.mit.edu]
troubleshooting low yields in Suzuki coupling with Tricyclopentylphosphine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in Suzuki coupling reactions utilizing tricyclopentylphosphine as a ligand.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?
Low yields in Suzuki coupling reactions can stem from several factors. When using a bulky and electron-rich ligand like this compound, it is crucial to meticulously control the reaction conditions. Common culprits for low yields include catalyst deactivation, issues with the reagents, and suboptimal reaction parameters. It is recommended to systematically investigate the quality of the catalyst, reagents, and the reaction setup, including solvent, base, and temperature.
Q2: What are the first parameters I should check when troubleshooting a low-yield reaction?
Begin by verifying the integrity of your starting materials and catalyst. Ensure the boronic acid is not degraded and that the palladium precursor and this compound ligand are of high purity. Oxygen contamination can lead to catalyst decomposition and homocoupling of the boronic acid, so proper degassing of solvents and maintaining an inert atmosphere are critical.[1][2] Following this, re-evaluate your choices of base, solvent, and reaction temperature, as these play a significant role in the catalytic cycle.
Q3: Can the choice of palladium precursor affect the reaction outcome?
Yes, the palladium source is a critical parameter. While Pd(OAc)₂ is a common choice, it requires in-situ reduction to the active Pd(0) species.[1] If this reduction is inefficient, the catalytic cycle will be sluggish. Consider using a pre-catalyst like Pd₂(dba)₃, which is a Pd(0) source, to ensure the availability of the active catalyst from the start of the reaction.
Q4: How critical is the choice of base in a Suzuki coupling with this compound?
The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle.[3][4] For bulky ligands like this compound, a suitable base is essential to activate the boronic acid. The choice of base can significantly impact the reaction rate and yield. Strong, non-nucleophilic bases are often preferred for challenging couplings.[1]
Q5: What are common side products I might observe in my reaction mixture?
Besides unreacted starting materials, common side products include the homocoupling product of the boronic acid and dehalogenated starting material.[1] The formation of these byproducts indicates potential issues with the reaction conditions, such as the presence of oxygen or an inappropriate choice of base or solvent.
Troubleshooting Guide for Low Yields
This guide provides a structured approach to troubleshooting low yields in Suzuki coupling reactions using this compound.
Problem 1: Low to No Conversion of Starting Materials
| Possible Cause | Recommended Solution |
| Inactive Catalyst | - Ensure the palladium precursor and this compound ligand are fresh and have been stored correctly. - Use a pre-catalyst such as a palladacycle or a Pd(0) source like Pd₂(dba)₃ to bypass the in-situ reduction step.[1] - Rigorously degas all solvents and reagents to prevent oxygen from deactivating the catalyst.[2] |
| Inappropriate Base | - The chosen base may be too weak or have poor solubility in the reaction medium. - Screen a variety of bases. For bulky ligands, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[1][5] - Ensure the base is finely powdered to maximize its surface area and reactivity. |
| Low Reaction Temperature | - The temperature may be insufficient to overcome the activation energy for the oxidative addition or other steps in the catalytic cycle. - Gradually increase the reaction temperature in increments of 10-20 °C, while monitoring for product formation and any potential decomposition. |
| Poor Solvent Choice | - The solvent system may not be optimal for the solubility of the reagents or for facilitating the catalytic cycle. - Aprotic polar solvents like toluene, dioxane, or THF are commonly used.[1] The addition of a small amount of water can sometimes be beneficial, but completely anhydrous conditions are generally preferred to prevent boronic acid decomposition.[1][5] |
Problem 2: Significant Formation of Side Products
| Side Product | Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid | Presence of oxygen or Pd(II) species in the reaction mixture.[1] | - Ensure thorough degassing of all solvents and reagents before starting the reaction and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout.[2] - Using a Pd(0) precursor can minimize the presence of Pd(II) at the start of the reaction. |
| Dehalogenation of Aryl Halide | The base or solvent may be acting as a hydride source. | - Avoid using alkoxide bases if dehalogenation is a significant issue. - Select a solvent that is less prone to acting as a hydride donor. |
Data Presentation: Impact of Reaction Parameters on Yield
While specific quantitative data for this compound is limited in the provided search results, the following tables illustrate the general impact of varying reaction parameters on Suzuki coupling yields, which can be used as a guideline for optimization.
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Entry | Base | Yield (%) |
| 1 | K₃PO₄ | 100 |
| 2 | Cs₂CO₃ | 100 |
| 3 | K₂CO₃ | 90 |
| 4 | Na₂CO₃ | 85 |
| 5 | NEt₃ | 70 |
| 6 | KF | 65 |
| Reaction conditions: 1.0 mmol 4-bromoacetophenone, 1 mol% Pd(OAc)₂, 4 mol% P(biph)(Ph)₂, 1.5 mmol PhB(OH)₂, 2.0 mmol base, 5 ml toluene, 1 ml water, 100 °C, 1 h. Data is illustrative and adapted from a study using a different bulky phosphine (B1218219) ligand.[5] |
Table 2: Effect of Different Solvents on Suzuki Coupling Yield
| Entry | Solvent | Yield (%) |
| 1 | Toluene/Water | High |
| 2 | Dioxane/Water | High |
| 3 | THF/Water | Moderate to High |
| 4 | DMF/Water | Moderate |
| 5 | Anhydrous Toluene | Negligible |
| Qualitative data synthesized from multiple sources indicating the general trend for bulky phosphine ligands.[1][2][5] |
Experimental Protocols
General Protocol for a Suzuki Coupling Reaction with this compound
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Catalyst Preparation: In a separate dry vial under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%) and this compound (1-2 equiv relative to palladium). Add a small amount of degassed solvent and stir for 10-15 minutes to allow for ligand-metal coordination.
-
Reaction Setup: To the Schlenk flask containing the reagents, add the degassed solvent via syringe.
-
Catalyst Addition: Transfer the prepared catalyst solution to the reaction flask via syringe.
-
Degassing: Further degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by using three freeze-pump-thaw cycles.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the specified time (2-24 hours).
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
References
Technical Support Center: Managing Air-Sensitive Tricyclopentylphosphine
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for handling and utilizing air-sensitive tricyclopentylphosphine in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered air-sensitive?
A1: this compound is an organophosphine compound with the chemical formula C₁₅H₂₇P.[1] It is widely used as a ligand in organometallic chemistry and catalysis. It is classified as air-sensitive because it readily reacts with atmospheric oxygen to form this compound oxide. This oxidation can deactivate the phosphine (B1218219), rendering it ineffective for its intended catalytic purpose.
Q2: How should I properly store this compound?
A2: To ensure its stability, this compound should be stored in a cool, dry place under an inert atmosphere, such as nitrogen or argon.[2][3] The recommended storage temperature is between 2-8°C.[3][4] It is crucial to use a tightly sealed container to prevent any exposure to air and moisture. For long-term storage, keeping the container in a glovebox filled with an inert gas is ideal.
Q3: What are the visible signs of degradation of this compound?
A3: this compound is a colorless liquid.[3] The primary degradation product is this compound oxide, which is a solid. The presence of white solid precipitates in the liquid may indicate that the phosphine has been oxidized. An improperly stored container will invariably be contaminated with the phosphine oxide.[2]
Q4: Can I handle this compound on the open bench?
A4: It is strongly advised not to handle this compound on an open bench due to its air-sensitive nature.[5] Exposure to air will lead to rapid oxidation. All manipulations, including weighing and transferring, should be performed under an inert atmosphere using either a glovebox or Schlenk line techniques.[6]
Q5: What are the main safety hazards associated with this compound?
A5: this compound is classified as a pyrophoric liquid, meaning it can ignite spontaneously in air. It is also corrosive and can cause severe skin and eye damage. Appropriate personal protective equipment (PPE), including a face shield, goggles, and gloves, must be worn when handling this reagent.
Troubleshooting Guide
Q1: My reaction yield is consistently low when using this compound. What could be the problem?
A1: Low reaction yields can stem from several factors related to the phosphine ligand:
-
Degradation of the Phosphine: The most common issue is the oxidation of the this compound to its corresponding oxide, which is catalytically inactive. Ensure that the reagent has been properly stored and handled under an inert atmosphere. If you suspect degradation, it is best to use a fresh bottle or purify the existing stock.
-
Insufficient Catalyst Loading: The phosphine-to-metal ratio is critical in many catalytic reactions. You may need to optimize the concentration of the this compound ligand.
-
Reaction Conditions: Ensure that all solvents and other reagents are anhydrous and deoxygenated, as trace amounts of water or oxygen can also deactivate the catalyst.[7]
Q2: I suspect my this compound has been partially oxidized. How can I confirm this?
A2: The most effective method to check for the presence of this compound oxide is through ³¹P NMR spectroscopy. This compound will have a characteristic chemical shift, while the oxide will appear at a different, downfield chemical shift. For example, the ³¹P NMR signal for tricyclohexylphosphine (B42057) oxide appears at approximately 47.3 ppm.[8]
Q3: How can I remove the phosphine oxide byproduct from my reaction mixture?
A3: Triphenylphosphine (B44618) oxide, a common phosphine oxide byproduct, can be removed by precipitation with zinc chloride in polar solvents.[9] This method forms a ZnCl₂(phosphine oxide)₂ complex that can be filtered off. While this method is reported for triphenylphosphine oxide, a similar strategy may be adaptable for this compound oxide. Another approach is purification via column chromatography, though this can be challenging due to the similar polarities of the product and the phosphine oxide.
Q4: My this compound appears to be a solid, not a liquid. What does this mean?
A4: this compound is a liquid at room temperature.[3] If your sample is solid, it is likely that it has been extensively oxidized to this compound oxide, which is a solid. It is recommended to discard this reagent and obtain a fresh, unoxidized supply.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₅H₂₇P | [1] |
| Molecular Weight | 238.35 g/mol | [1] |
| Appearance | Colorless liquid | [3] |
| Density | 0.986 g/mL at 20 °C | [3] |
| Refractive Index | n20/D 1.538 | [3] |
| Flash Point | 210 °C (closed cup) | [3] |
| Storage Temperature | 2-8°C | [3][4] |
| Air Sensitivity | Highly air-sensitive | [3] |
Experimental Protocols
Protocol 1: Handling this compound in a Glovebox
-
Preparation: Ensure the glovebox has a dry, inert atmosphere (e.g., nitrogen or argon) with oxygen and water levels below 1 ppm.
-
Material Transfer: Bring the sealed bottle of this compound, along with all necessary clean and dry glassware, syringes, and other equipment, into the glovebox antechamber.
-
Purging: Evacuate and refill the antechamber with the inert glovebox gas at least three times to remove atmospheric contaminants.
-
Dispensing: Inside the glovebox, carefully open the bottle of this compound. Using a clean, dry syringe, withdraw the desired volume of the liquid.
-
Reaction Setup: Add the this compound to the reaction vessel, which has been previously charged with a stir bar and any other solid reagents.
-
Sealing: After dispensing, securely seal the this compound bottle. If the reaction is to be removed from the glovebox, ensure the reaction vessel is sealed with a septum or stopcock.
Protocol 2: Handling this compound using Schlenk Line Techniques
-
Glassware Preparation: All glassware must be oven-dried overnight and allowed to cool under a stream of dry inert gas (nitrogen or argon).
-
System Setup: Assemble the reaction apparatus (e.g., a Schlenk flask with a stir bar and condenser) and connect it to a dual-manifold Schlenk line.
-
Inerting the System: Evacuate the apparatus using the vacuum line and then backfill with inert gas. Repeat this cycle at least three times to ensure an inert atmosphere.
-
Reagent Transfer:
-
Place a septum over the side arm of the Schlenk flask.
-
Using a syringe that has been purged with inert gas, pierce the septum of the this compound bottle.
-
Introduce a positive pressure of inert gas into the bottle via a needle connected to the gas line.
-
Withdraw the desired volume of this compound.
-
Inject the phosphine through the septum on the reaction flask.
-
-
Reaction: Once all reagents are added, the reaction can proceed under a positive pressure of inert gas, which can be monitored using an oil bubbler.
Mandatory Visualizations
Caption: Workflow for handling this compound.
References
- 1. Phosphine, tricyclopentyl- | C15H27P | CID 4463278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound CAS#: 7650-88-6 [m.chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. reddit.com [reddit.com]
- 6. molan.wdfiles.com [molan.wdfiles.com]
- 7. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 8. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Products from Tricyclopentylphosphine-Mediated Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals facing challenges with the purification of products from reactions involving tricyclopentylphosphine (PCyp₃). A primary challenge in these reactions is the removal of the corresponding byproduct, this compound oxide (PCyp₃=O).
While much of the available literature focuses on the removal of triphenylphosphine (B44618) oxide (TPPO), the principles and techniques are often transferable to its aliphatic analogue, this compound oxide. The key difference lies in the solubility profile; the cyclopentyl groups may render PCyp₃=O more soluble in non-polar solvents compared to the aromatic TPPO. This guide adapts established methods for phosphine (B1218219) oxide removal to the specific context of this compound-mediated reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct in reactions using this compound? A1: The main byproduct is this compound oxide (PCyp₃=O), which is formed from the oxidation of the this compound reagent during the reaction. This is analogous to the formation of triphenylphosphine oxide (TPPO) in reactions that utilize triphenylphosphine.[1][2]
Q2: Why can the removal of this compound oxide be challenging? A2: Similar to TPPO, this compound oxide can be difficult to separate from the desired reaction product due to its polarity and solubility characteristics, which can lead to co-elution during column chromatography.[3] Its solubility may differ from the more commonly discussed TPPO, requiring adjustments to standard purification protocols.
Q3: What are the main strategies for removing this compound oxide? A3: The primary strategies for removing phosphine oxides like PCyp₃=O are based on exploiting differences in solubility or the ability to form insoluble complexes. Key methods include:
-
Selective Precipitation/Crystallization: Leveraging the low solubility of the phosphine oxide in specific non-polar solvents.[4][5]
-
Metal Salt Complexation: Forming an insoluble complex with a metal salt (e.g., ZnCl₂, MgCl₂, CaBr₂) that can be removed by filtration.[4][6][7]
-
Chromatography: Utilizing techniques such as flash chromatography or filtration through a silica (B1680970) plug.[8]
-
Chemical Conversion: Reacting the phosphine oxide with a reagent like oxalyl chloride to generate an insoluble phosphonium (B103445) salt that is easily filtered off.[4][5]
Troubleshooting Guide
Problem 1: My desired product co-elutes with a major byproduct during column chromatography.
-
Cause: The byproduct is likely this compound oxide (PCyp₃=O), which can have a polarity similar to many reaction products.
-
Solution:
-
Pre-Chromatography Filtration: Before concentrating the reaction mixture for chromatography, attempt to precipitate the PCyp₃=O. Add a non-polar solvent such as hexanes or a mixture of diethyl ether and hexanes.[9] The aliphatic nature of the cyclopentyl groups may require testing different solvent ratios than those typically used for TPPO.
-
Chromatography Modification: If precipitation is unsuccessful, modify your chromatography conditions. A gradient elution, starting with a very non-polar solvent and gradually increasing polarity, can improve separation.[9] Alternatively, using a different stationary phase, such as neutral or basic alumina, may offer different selectivity compared to silica gel.[9]
-
Problem 2: I tried to precipitate the phosphine oxide with a non-polar solvent, but my product precipitated as well.
-
Cause: Your product may have low solubility in the chosen non-polar solvent, or the concentration of the product is too high.
-
Solution:
-
Solvent System Optimization: Experiment with different solvent mixtures. Try a combination where your product is soluble, but the phosphine oxide is not. For example, dissolve the crude mixture in a minimal amount of a good solvent (e.g., dichloromethane (B109758) or ethyl acetate) and then slowly add a non-polar anti-solvent (e.g., hexanes, pentane) to induce selective precipitation of PCyp₃=O.[4]
-
Temperature Control: Cooling the mixture can often enhance the precipitation of the phosphine oxide.[1]
-
Problem 3: The metal salt complexation method is not forming a precipitate.
-
Cause: The choice of solvent or metal salt may be inappropriate, or residual water in the reaction mixture could be interfering.
-
Solution:
-
Solvent Choice: Metal salt complexation of phosphine oxides is highly solvent-dependent. While zinc chloride (ZnCl₂) works well in polar solvents like ethanol (B145695) for TPPO, other solvents like ethyl acetate (B1210297) or isopropyl acetate are also effective.[6] However, methods involving MgCl₂ or ZnCl₂ can be ineffective in ethereal solvents like THF.[7] For THF solutions, anhydrous calcium bromide (CaBr₂) has been shown to be very efficient at precipitating TPPO and may be effective for PCyp₃=O as well.[7]
-
Ensure Anhydrous Conditions: The reaction should be performed under anhydrous conditions, as water can interfere with the formation of the metal complex.
-
Molar Ratio: Ensure you are using an optimal molar ratio of the metal salt to the phosphine oxide. For ZnCl₂, a 2:1 molar ratio of ZnCl₂ to the theoretical amount of phosphine oxide is often recommended.[4][6]
-
Data Presentation
Table 1: Comparison of Phosphine Oxide Properties
| Property | Triphenylphosphine Oxide (TPPO) | This compound Oxide (PCyp₃=O) (Inferred) |
| Structure | (C₆H₅)₃P=O | (C₅H₉)₃P=O |
| Polarity | High | Moderate to High |
| Solubility | Poorly soluble in non-polar solvents like hexanes, cyclohexane, and water.[1][2] Soluble in more polar organic solvents like DCM, THF, and alcohols. | Likely more soluble in non-polar solvents than TPPO due to aliphatic cyclopentyl groups. Solubility in polar solvents is expected. |
| Removal Methods | Precipitation, metal complexation, chromatography, chemical conversion.[4][5] | The same methods are expected to be effective, with adjustments needed for solvent choice in precipitation. |
Table 2: Common Solvents for Phosphine Oxide Precipitation
| Solvent Class | Examples | Efficacy for Phosphine Oxide Precipitation |
| Non-polar Alkanes | Hexanes, Pentane, Cyclohexane | Generally effective for precipitating aromatic phosphine oxides like TPPO.[1][4] May be less effective for PCyp₃=O. |
| Ethers | Diethyl Ether | Often used in combination with alkanes to fine-tune solubility and induce precipitation.[5] |
| Alcohols | Methanol, Ethanol, Isopropanol | Can be used to dissolve the crude mixture before adding an anti-solvent or for metal complexation procedures.[1][6] |
| Aromatic | Toluene, Benzene | Can be used as part of a solvent/anti-solvent system for crystallization.[5] |
Experimental Protocols
Protocol 1: Removal by Precipitation/Crystallization
-
Concentration: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the reaction solvent.
-
Re-dissolution: Dissolve the crude residue in a minimum amount of a moderately polar solvent in which your product is highly soluble (e.g., dichloromethane, ethyl acetate).
-
Precipitation: Slowly add a non-polar anti-solvent (e.g., hexanes, pentane) while stirring. Monitor for the formation of a precipitate. The optimal solvent ratio will need to be determined empirically.
-
Cooling & Filtration: Cool the mixture in an ice bath to maximize precipitation. Collect the solid phosphine oxide by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of the cold non-polar solvent to recover any co-precipitated product.[4]
-
Product Isolation: Combine the filtrate and washes and concentrate under reduced pressure to isolate the purified product.
Protocol 2: Removal by Complexation with Zinc Chloride (ZnCl₂)
This protocol is adapted from methods used for TPPO removal in polar solvents.[6]
-
Solvent Exchange: After the initial reaction workup, dissolve the crude product containing PCyp₃=O in a polar solvent such as ethanol (EtOH).
-
Addition of ZnCl₂: Prepare a solution of zinc chloride (ZnCl₂) in warm ethanol (e.g., 1.8 M). Add this solution to the crude mixture. A 2:1 molar ratio of ZnCl₂ to the theoretical amount of PCyp₃=O is a good starting point.[4][6]
-
Precipitation: Stir the mixture at room temperature. A white precipitate of the ZnCl₂(PCyp₃=O)₂ complex should form. Scraping the flask can help induce precipitation.
-
Filtration: Filter the mixture to remove the insoluble metal-phosphine oxide complex.
-
Product Isolation: Concentrate the filtrate to remove the solvent. The remaining residue may contain the desired product and excess zinc salts.
-
Final Purification: Slurry the residue with a solvent like acetone, in which the product is soluble but excess zinc salts are not. Filter and concentrate the filtrate to yield the final product, now free of phosphine oxide.[6]
Mandatory Visualization
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Workup [chem.rochester.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scientificupdate.com [scientificupdate.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. benchchem.com [benchchem.com]
minimizing phosphine oxide formation from Tricyclopentylphosphine
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the formation of Tricyclopentylphosphine oxide (TCyPO) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TCyP) and why is its oxide a concern?
This compound (TCyP) is an organophosphine compound frequently used as a ligand in metal-catalyzed reactions, such as cross-coupling reactions.[1] Like many trialkylphosphines, TCyP is sensitive to air.[2][3] The phosphorus atom has a lone pair of electrons that can be readily oxidized, primarily by atmospheric oxygen, to form this compound oxide (TCyPO).[4] The formation of TCyPO is a significant issue because it is generally catalytically inactive, and its presence can complicate reaction work-up and product purification due to its high polarity.[5]
Q2: What is the primary cause of TCyPO formation?
The primary cause is the oxidation of the phosphorus(III) center in TCyP to a phosphorus(V) center in TCyPO.[4] This is most commonly caused by exposure to:
-
Atmospheric Oxygen: TCyP can react directly with O₂ in the air.[4]
-
Peroxides: Solvents, particularly ethers like tetrahydrofuran (B95107) (THF), can form peroxides upon storage, which are potent oxidants for phosphines.[3][6]
-
Water: While the reaction with pure water is slow, moisture can facilitate oxidation in the presence of air.[4][7]
Q3: How can I detect the presence of TCyPO in my TCyP reagent or reaction mixture?
The most common method for detecting and quantifying TCyPO is through ³¹P NMR spectroscopy. Phosphine (B1218219) oxides typically resonate significantly downfield (20-50 ppm) compared to their corresponding phosphines.[6] For comparison, the ³¹P NMR chemical shift for a related compound, tricyclohexylphosphine (B42057) (PCy₃), is around 9.4 ppm, while its oxide is much further downfield.[8] Spiking a sample with a known standard of the phosphine oxide can confirm the identity of the peak.[6]
Q4: How should I properly store this compound?
To prevent oxidation, TCyP should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[9] It is recommended to store it in a cool, dry place, such as a refrigerator (2-8°C), and protect it from light.[2][9] For long-term storage, a glovebox with a controlled inert atmosphere is ideal.[10]
Troubleshooting Guide: TCyPO Formation
This guide addresses common problems related to the unintentional formation of this compound oxide.
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Reaction is sluggish or fails; ³¹P NMR shows a large TCyPO peak. | 1. Contaminated TCyP Reagent: The starting material was already oxidized. | Solution: Before use, check the purity of the TCyP by ³¹P NMR. If significant TCyPO is present, purify the phosphine (see Protocol 2) or use a fresh bottle. |
| 2. Improper Handling Technique: The TCyP was exposed to air during weighing or transfer. | Solution: Handle TCyP exclusively under an inert atmosphere using a glovebox or Schlenk line techniques.[7][11] Minimize the time the container is open.[10] (See Protocol 1). | |
| 3. Poor Solvent Quality: Solvents contain dissolved oxygen or peroxide impurities. | Solution: Use freshly purified and rigorously degassed solvents.[3][6] Ethereal solvents like THF should be tested for peroxides before use. Perform degassing via freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.[7][12] | |
| TCyPO forms during the reaction, but the starting material was pure. | 1. Air Leak in Reaction Setup: The reaction vessel is not properly sealed, allowing air to enter. | Solution: Ensure all joints are well-greased and sealed. Maintain a slight positive pressure of inert gas throughout the reaction, using a bubbler to monitor the outflow.[13][14] Check septa for punctures and replace if necessary. |
| 2. Reagents Added Under Air: Other reagents or solvents were added without excluding air. | Solution: Add all subsequent reagents via syringe through a septum or via a cannula under a positive flow of inert gas.[7] Ensure any solutions of other reagents are also prepared with degassed solvents. | |
| Difficulty removing TCyPO during work-up. | 1. High Polarity and Solubility: TCyPO is polar and can be soluble in common organic solvents, making it difficult to separate from polar products via chromatography. | Solution 1 (Chromatography): If the desired product is non-polar, TCyPO can often be removed by flushing the crude mixture through a silica (B1680970) plug with a non-polar eluent (e.g., hexanes/ether). The polar TCyPO will remain on the silica.[15] |
| Solution 2 (Precipitation): TCyPO can be precipitated from certain organic solvents by adding zinc chloride (ZnCl₂), which forms an insoluble ZnCl₂(TCyPO)₂ complex.[16][17] This is particularly effective in solvents like ethanol (B145695), ethyl acetate, or isopropanol.[16] |
Data Presentation
Relative Air Sensitivity of Common Phosphine Ligands
| Phosphine Ligand | Class | Cone Angle (°) | Relative Oxidation Rate |
| Tri-tert-butylphosphine (P(t-Bu)₃) | Trialkyl | 182 | Very High (Can be pyrophoric)[3] |
| This compound (TCyP) | Trialkyl | ~160 (Est.) | High |
| Tricyclohexylphosphine (PCy₃) | Trialkyl | 170 | High (62% oxidized after 72h in air)[8] |
| Triphenylphosphine (B44618) (PPh₃) | Triaryl | 145 | Low (Relatively stable in air)[3][18] |
Experimental Protocols
Protocol 1: Handling this compound Using Air-Free Techniques
This protocol outlines the standard procedure for transferring and adding TCyP to a reaction vessel using a Schlenk line.
Materials:
-
Schlenk flask with a stir bar
-
Glass syringe with a long needle
-
Rubber septa
-
Source of dry, inert gas (Argon or Nitrogen) with a bubbler
-
Vacuum/Inert gas manifold (Schlenk line)
-
Heat gun
Procedure:
-
Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, syringe) at >120°C overnight and allow it to cool in a desiccator.[13]
-
System Purge: Assemble the reaction flask, fit it with a rubber septum, and connect it to the Schlenk line.
-
Evacuate-Refill Cycles: Evacuate the flask under vacuum for 5-10 minutes. If the glassware is not hot, gently warm the outside of the flask with a heat gun to help desorb moisture.[7]
-
Refill the flask with inert gas. Repeat this evacuate-refill cycle at least three times to ensure the atmosphere is completely inert.[7][12]
-
Reagent Transfer:
-
Place a septum on the TCyP reagent bottle. Pierce the septum with a needle connected to the inert gas line to create a positive pressure.
-
Purge a dry syringe and needle by flushing it with the inert gas from the Schlenk line at least 5-10 times.[13]
-
Insert the purged needle through the septum of the TCyP bottle and into the liquid.
-
Slowly withdraw the desired volume of TCyP. The positive pressure in the bottle should help fill the syringe. Avoid pulling the plunger back quickly, as this can create gas bubbles and cause leaks.[14]
-
Invert the syringe and carefully push any gas bubbles back into the reagent bottle.
-
Withdraw a small "buffer" of inert gas (~0.1-0.2 mL) into the syringe.[12]
-
-
Addition to Reaction: Quickly transfer the syringe to the reaction flask and pierce the septum. Inject the inert gas buffer first, followed by the TCyP solution directly into the flask.
-
Maintain a positive pressure of inert gas on the reaction flask for the duration of the experiment.[14]
Protocol 2: Purification of TCyP via Removal of TCyPO with ZnCl₂
This protocol describes a method to remove TCyPO contamination from a TCyP solution by precipitation. This is adapted from methods used for triphenylphosphine oxide.[16]
Materials:
-
Contaminated TCyP solution
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous, degassed ethanol or ethyl acetate
-
Schlenk filter funnel
-
Inert atmosphere setup (Glovebox or Schlenk line)
Procedure:
-
Preparation: Perform all steps under an inert atmosphere.
-
Dissolution: Dissolve the crude TCyP/TCyPO mixture in a minimal amount of anhydrous, degassed ethanol.
-
Precipitation: In a separate flask, prepare a concentrated solution of ZnCl₂ (approx. 0.5-0.6 equivalents relative to the estimated amount of TCyPO) in anhydrous, degassed ethanol. Gentle warming may be required.
-
Slowly add the ZnCl₂ solution to the stirred TCyP/TCyPO solution at room temperature. A white precipitate of the ZnCl₂(TCyPO)₂ complex should form.[16]
-
Isolation: Allow the mixture to stir for 30-60 minutes to ensure complete precipitation.
-
Filtration: Filter the mixture through a Schlenk filter funnel to remove the solid precipitate.
-
Recovery: The filtrate contains the purified TCyP. The solvent can be removed under reduced pressure. The purity of the recovered TCyP should be confirmed by ³¹P NMR.
Visualizations
Caption: Oxidation pathway of this compound.
Caption: Recommended workflow for handling TCyP.
Caption: Troubleshooting logic for TCyPO formation.
References
- 1. This compound 97 7650-88-6 [sigmaaldrich.com]
- 2. This compound CAS#: 7650-88-6 [m.chemicalbook.com]
- 3. reddit.com [reddit.com]
- 4. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Air-free technique - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. shenvilab.org [shenvilab.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scientificupdate.com [scientificupdate.com]
- 18. youtube.com [youtube.com]
Technical Support Center: Strategies to Improve Catalyst Turnover with Tricyclopentylphosphine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance catalyst turnover when using Tricyclopentylphosphine (PCyp₃) and related bulky alkylphosphine ligands in catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PCyp₃) and what are its key advantages in catalysis?
A1: this compound is a tertiary phosphine (B1218219) ligand characterized by its significant steric bulk and strong electron-donating properties. In palladium-catalyzed cross-coupling reactions, these features are highly advantageous. The steric bulk helps to stabilize the active monoligated palladium(0) species, which is crucial for efficient oxidative addition, and promotes the final reductive elimination step to release the product and regenerate the catalyst. Its electron-rich nature facilitates the oxidative addition of less reactive electrophiles, such as aryl chlorides.
Q2: What are the most common causes of low catalyst turnover or deactivation when using PCyp₃?
A2: Low catalyst turnover is often a result of catalyst deactivation. Key causes include:
-
Oxidation of the Phosphine Ligand: PCyp₃, like other air-sensitive phosphines, can be oxidized to the corresponding phosphine oxide, which is ineffective as a ligand. This is exacerbated by the presence of trace oxygen.[1]
-
Formation of Palladium Black: The active Pd(0) catalyst can agglomerate into inactive palladium nanoparticles, visually observed as a black precipitate.[1] This indicates the catalyst has fallen out of the catalytic cycle.
-
Catalyst Poisoning: Impurities in substrates, reagents, or solvents can bind to the palladium center and block its catalytic activity.[1][2]
-
Thermal Degradation: At elevated temperatures, the catalyst complex may decompose.[1]
-
Formation of Inactive Catalyst Species: Under certain conditions, inactive dimeric or cyclometalated palladium species can form, removing the catalyst from the reaction cycle.[3]
Q3: How can I visually determine if my catalyst is deactivating?
A3: A primary visual indicator of catalyst deactivation is the formation of a black precipitate, commonly known as palladium black.[1] A healthy, active catalytic reaction should typically remain a homogeneous solution. While color changes are normal during the course of a reaction, the appearance of insoluble black particles strongly suggests that the Pd(0) species has agglomerated and is no longer catalytically active.[1]
Q4: Is it better to use a pre-catalyst or generate the active catalyst in situ?
A4: Using well-defined palladium pre-catalysts is often more effective for generating the active LPd(0) species cleanly and efficiently.[4] Pre-catalysts, such as palladacycles, can be easily handled and offer a convenient alternative to generating the catalyst in situ from Pd(II) sources like Pd(OAc)₂ or PdCl₂. In situ generation can sometimes be inefficient and may require excess ligand, which can have its own impact on the reaction.[4]
Troubleshooting Guides
This section addresses specific issues encountered during experiments, providing potential causes and actionable solutions in a question-and-answer format.
Problem 1: The reaction is slow, stalls before completion, or shows low product yield.
-
Q: My reaction has stopped with significant starting material remaining. What should I investigate first?
-
A: This is a classic symptom of catalyst deactivation.[5] The first step is to rigorously check for sources of oxygen and moisture. Ensure all solvents are anhydrous and properly degassed, and that the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[6] Impurities in the reagents can also act as catalyst poisons; consider purifying the substrate and other reagents.[1]
-
-
Q: I've confirmed my reagents are pure and the system is inert, but the yield is still low. What's the next step?
-
A: Suboptimal reaction conditions may be the cause. Key parameters to evaluate include:
-
Base: The choice and strength of the base are critical and reaction-dependent. Strong bases like NaOtBu are common, but weaker bases may be required for sensitive substrates.[7]
-
Solvent: The solvent can influence catalyst stability and reactivity. A solvent screen may be necessary to find the optimal medium.[1]
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[1] Try running the reaction at a lower temperature to see if catalyst lifetime improves.
-
Concentration: High concentrations can sometimes lead to catalyst aggregation and deactivation.[5] Experiment with different reactant concentrations.
-
-
Problem 2: I observe the formation of a black precipitate (Palladium Black) in my reaction.
-
Q: My reaction mixture turned black shortly after initiation. What does this mean and how can I prevent it?
-
A: The formation of palladium black indicates the precipitation of inactive, elemental palladium(0).[1] This is often caused by an unstable catalytic species. The bulky nature of PCyp₃ is designed to prevent this, but it can still occur under suboptimal conditions. To mitigate this, ensure the ligand-to-palladium ratio is appropriate. An extra equivalent of ligand relative to the palladium source can sometimes improve catalyst stability.[4] Using a well-defined pre-catalyst that cleanly generates the active species can also prevent this issue.[4]
-
Problem 3: My experimental results are inconsistent and difficult to reproduce.
-
Q: I am getting different yields and reaction times each time I run the same reaction. What could be the cause?
-
A: Poor reproducibility often points to sensitivity to air, moisture, or variations in reagent quality.[5]
-
Atmosphere Control: Ensure your inert gas setup is robust. Even small leaks can introduce enough oxygen to affect the catalyst.[5]
-
Reagent Purity: Use reagents from the same batch if possible. The purity of substrates, and especially the quality of the base, can significantly impact the reaction.
-
Catalyst Handling: Phosphine ligands like PCyp₃ are air-sensitive.[3] Handle them strictly under an inert atmosphere in a glovebox to prevent oxidation before they are introduced to the reaction.
-
-
Data Presentation
Table 1: Troubleshooting Summary for Low Catalyst Turnover
| Symptom | Potential Cause | Recommended Action | Citation |
| Low or No Yield | Catalyst deactivation (poisoning) | Purify all reagents and use high-purity, degassed solvents. | [1] |
| Inactive catalyst species | Use a well-defined pre-catalyst; ensure inert atmosphere handling. | [4][5] | |
| Suboptimal reaction conditions | Systematically screen base, solvent, temperature, and concentration. | [6] | |
| Formation of Black Precipitate | Agglomeration of Pd(0) | Optimize ligand-to-palladium ratio; consider using a pre-catalyst. | [1][4] |
| Inconsistent Results | Sensitivity to air/moisture | Use rigorous inert gas techniques; ensure all glassware is oven-dried. | [5] |
| Variable reagent quality | Verify the purity of all starting materials, solvents, and bases. | [5] |
Table 2: General Influence of Reaction Parameters on Catalyst Performance with Bulky Phosphine Ligands
| Parameter | Effect on Turnover | General Recommendation for PCyp₃ Systems | Citation |
| Palladium Source | The choice of precursor affects the efficiency of generating the active Pd(0) catalyst. | Use of palladacycle pre-catalysts is often more reliable than Pd(II) salts. | [4] |
| Ligand:Palladium Ratio | Affects catalyst stability and can prevent the formation of inactive species. | A ratio of 1:1 to 2:1 is a common starting point. Excess ligand can sometimes stabilize the catalyst but may also slow the reaction. | [4] |
| Base | Essential for transmetalation (e.g., in Suzuki coupling) and catalyst activation. | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) are often effective. The choice is highly substrate-dependent. | [8][9] |
| Solvent | Influences catalyst solubility, stability, and reaction rate. | Aprotic polar solvents (e.g., Toluene, Dioxane, THF) are commonly used. A solvent screen is recommended for optimization. | [1] |
| Temperature | Affects reaction rate but also catalyst stability. | Start at a moderate temperature (e.g., 80-100 °C) and adjust as needed. Lower temperatures may improve catalyst lifetime and selectivity. | [1][7] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling
This protocol is a representative example and should be optimized for specific substrates.
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reagent Preparation (in a glovebox):
-
To an oven-dried vial, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
In a separate vial, prepare the catalyst system. Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and this compound (0.04 mmol).
-
-
Reaction Setup:
-
Remove the vials from the glovebox.
-
Add the catalyst mixture to the vial containing the aryl halide, boronic acid, and base.
-
Add degassed solvent (e.g., Toluene, 5 mL) via syringe.
-
Seal the vial and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
-
Monitoring and Workup:
-
Stir the reaction vigorously. Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: A logical workflow for troubleshooting low catalyst turnover.
Caption: Simplified catalytic cycle for a cross-coupling reaction.
Caption: Common catalyst deactivation pathways from the active species.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting low catalyst activity in reforming units [eureka.patsnap.com]
- 3. Verification Required - Princeton University Library [oar.princeton.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. jmcct.com [jmcct.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Safe Handling of Pyrophoric Tricyclopentylphosphine
This guide is intended for researchers, scientists, and drug development professionals working with tricyclopentylphosphine. It provides essential safety information, troubleshooting procedures, and answers to frequently asked questions regarding its pyrophoric nature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered pyrophoric?
A1: this compound (TCP) is an organophosphorus compound with the chemical formula C₁₅H₂₇P.[1][2] It is classified as a pyrophoric liquid, which means it can ignite spontaneously upon contact with air.[1][3] This reactivity is due to the electron-rich phosphorus atom being highly susceptible to oxidation.
Q2: What are the primary hazards associated with this compound?
A2: The main hazards of this compound are:
-
Pyrophoricity: Catches fire spontaneously when exposed to air.[1][3]
-
Reactivity with Water: Reacts with water, which can increase the risk of ignition.
Q3: What personal protective equipment (PPE) is mandatory when working with this compound?
A3: The following PPE must be worn when handling this compound:
-
A flame-resistant lab coat (e.g., Nomex).[4]
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Chemical safety goggles and a face shield. It is also recommended to work in a fume hood with the sash positioned as low as possible.
Q4: How should this compound be stored?
A4: this compound must be stored under an inert atmosphere, such as nitrogen or argon, to prevent contact with air. The container should be tightly sealed and kept in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3][5][6]
Q5: What type of fire extinguisher should be available when working with this compound?
A5: A Class D dry powder fire extinguisher is recommended for fires involving pyrophoric materials like this compound. Water or carbon dioxide extinguishers should not be used as they can exacerbate the situation. A container of sand or powdered lime (calcium oxide) should also be kept nearby to smother small fires.
Troubleshooting Guides
Scenario 1: A small fire ignites at the tip of the needle during transfer.
-
Q: What should I do immediately?
-
A: Stay calm. If it is safe to do so, withdraw the needle from the reaction vessel and extinguish the flame by dipping the needle tip into a container of sand or powdered lime. If the fire persists or spreads, activate the fire alarm, evacuate the area, and call for emergency assistance.
-
Scenario 2: The Sure/Seal™ bottle septum appears compromised.
-
Q: How can I tell if the septum is no longer providing an inert atmosphere?
-
A: If you notice any discoloration, charring, or smoke emanating from the septum, it is a sign that the seal is compromised and air is reacting with the reagent.
-
-
Q: What should I do if I suspect a compromised septum?
-
A: Do not attempt to use the reagent. Place the bottle in a secondary container, such as a metal can filled with sand, and move it to a safe, isolated location within a fume hood. Contact your institution's Environmental Health and Safety (EHS) office immediately for guidance on disposal.
-
Scenario 3: A small spill of this compound occurs in the fume hood.
-
Q: What is the correct procedure for cleaning up a small spill?
-
A:
-
Ensure you are wearing appropriate PPE.
-
Cover the spill with a non-combustible absorbent material like powdered lime (calcium oxide) or dry sand to smother any potential fire.
-
Once the material is fully absorbed and any reaction has ceased, carefully collect the mixture using non-sparking tools and place it in a designated, labeled waste container.
-
The waste should then be quenched using the protocol for residual this compound before being disposed of as hazardous waste.
-
For larger spills, evacuate the area and call for emergency assistance.
-
-
Quantitative Safety Data
| Property | Value | Source |
| Chemical Formula | C₁₅H₂₇P | [1][2] |
| Molecular Weight | 238.35 g/mol | [1][2] |
| Hazard Statements | H250: Catches fire spontaneously if exposed to air. H314: Causes severe skin burns and eye damage. | [3] |
| Storage Class | 4.2: Pyrophoric and self-heating hazardous materials. | |
| Flash Point | 210 °C (410 °F) - closed cup | [7] |
| Density | 0.986 g/mL at 20 °C | [2] |
Experimental Protocols
Protocol 1: Safe Transfer of this compound Using a Syringe
Objective: To safely transfer a specific volume of this compound from a Sure/Seal™ bottle to a reaction vessel under an inert atmosphere.
Methodology:
-
Preparation:
-
Ensure the reaction vessel is oven-dried, cooled under vacuum, and placed under an inert atmosphere (nitrogen or argon).
-
Purge a clean, dry syringe and needle with inert gas at least three times.
-
Ensure a container of sand or powdered lime and a Class D fire extinguisher are readily accessible.
-
-
Transfer:
-
Puncture the septum of the this compound Sure/Seal™ bottle with the inert gas-purged needle.
-
Withdraw the desired volume of the liquid. It is advisable to withdraw a small amount of the inert gas from the headspace of the bottle into the syringe to act as a buffer.
-
Withdraw the needle from the bottle.
-
Insert the needle into the reaction vessel's septum and slowly dispense the this compound.
-
Remove the needle from the reaction vessel.
-
-
Syringe Rinsing:
-
Immediately rinse the syringe and needle by drawing up an inert, high-boiling solvent (e.g., hexane (B92381) or toluene) and dispensing it into a separate flask containing an alcohol for quenching.
-
Repeat the rinsing process at least three times. The rinsate should be treated as hazardous waste.
-
Protocol 2: Quenching of Residual this compound
Objective: To safely neutralize small amounts of residual this compound in glassware or as waste.
Methodology:
-
Preparation:
-
Perform the quenching procedure in a fume hood.
-
Place the flask containing the residual this compound in an ice-water bath to control the reaction temperature.
-
Ensure the flask is under a gentle stream of an inert gas.
-
-
Quenching Steps:
-
Dilute the residual this compound with an inert, anhydrous solvent such as heptane (B126788) or toluene.
-
Slowly, and with stirring, add a less reactive alcohol such as isopropanol (B130326) dropwise.[8] Be prepared for gas evolution and a potential exotherm.
-
Once the initial vigorous reaction subsides, continue adding isopropanol until no further reaction is observed.
-
To ensure complete quenching, slowly add a more reactive alcohol like methanol.
-
Finally, very slowly add water dropwise to neutralize any remaining reactive species.
-
Allow the mixture to warm to room temperature and stir for at least one hour.
-
-
Disposal:
-
Neutralize the resulting solution with a weak acid (e.g., citric acid) before disposing of it as hazardous waste according to your institution's guidelines.[8]
-
Visualizations
Caption: Workflow for responding to a this compound spill.
References
- 1. Phosphine, tricyclopentyl- | C15H27P | CID 4463278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 三环戊基膦 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. This compound 97 7650-88-6 [sigmaaldrich.com]
- 8. chemistry.nd.edu [chemistry.nd.edu]
impact of impurities in Tricyclopentylphosphine on catalytic activity
Welcome to the technical support center for Tricyclopentylphosphine (PCy₃). This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions related to the use of this compound as a ligand in catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (TCP) is an organophosphorus compound used as a ligand in homogeneous catalysis. Due to its steric bulk and electron-donating properties, it is effective in a variety of palladium-catalyzed cross-coupling reactions. These include Suzuki-Miyaura, Buchwald-Hartwig, Heck, Negishi, and Sonogashira couplings, which are fundamental for synthesizing complex organic molecules in the pharmaceutical and materials science industries.
Q2: What are the most common impurities in commercial this compound?
The most prevalent impurity is This compound oxide (TCPO) , formed by the oxidation of the phosphine (B1218219). Other potential impurities can include residual solvents from the manufacturing process, unreacted starting materials, or trace metals from catalysts used during its synthesis.
Q3: How can this compound oxide (TCPO) affect my catalytic reaction?
The effect of TCPO can be complex. On one hand, its presence alters the precise ligand-to-metal ratio, which can be critical for catalyst performance and stability.[1] An excess of phosphine ligand is sometimes added to prevent catalyst deactivation, but if a portion of that ligand is already oxidized, the intended ratio will be incorrect.[2] On the other hand, phosphine oxides can sometimes act as stabilizing ligands for the active Pd(0) catalyst, preventing its precipitation into inactive palladium black and potentially improving reaction rates and reproducibility under certain conditions.
Q4: My cross-coupling reaction is showing low yield or is not working at all. Could impurities in this compound be the cause?
Yes, this is a distinct possibility. If your palladium pre-catalyst is a Pd(II) source (like Pd(OAc)₂), it needs to be reduced to the active Pd(0) state. This reduction is often accomplished by the phosphine ligand itself, which in the process becomes oxidized to phosphine oxide.[3] If your TCP is already partially oxidized, there may not be enough active phosphine to efficiently reduce the Pd(II) pre-catalyst, leading to low or no catalytic activity.
Q5: How can I detect and quantify impurities in my this compound sample?
Several analytical techniques can be employed. ³¹P NMR spectroscopy is one of the most direct and effective methods for identifying and quantifying phosphorus-containing impurities like TCPO.[4][5] The phosphine (P(III)) and its corresponding oxide (P(V)) will have distinct chemical shifts, allowing for quantification by integrating the respective signals.[5] Gas Chromatography (GC) and Mass Spectrometry (GC-MS) are also powerful tools for identifying volatile impurities and residual solvents.
Q6: Is it possible to purify this compound if I suspect it's contaminated with its oxide?
Yes. While prevention through strict anaerobic handling is best, purification is possible. One common laboratory method involves the reduction of the phosphine oxide back to the phosphine. A recently developed mild method uses trialkyl phosphites with a catalytic amount of iodine at room temperature.[6] Another approach is the selective precipitation of the phosphine oxide.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments and links them to potential issues with this compound impurities.
| Problem Encountered | Potential Cause Related to Ligand Impurity | Recommended Action & Troubleshooting Steps |
| Low or No Product Yield | 1. Inefficient Pre-catalyst Reduction: The Pd(II) source is not being effectively reduced to active Pd(0) because a significant portion of the TCP ligand is already oxidized to TCPO.[3] 2. Incorrect Ligand-to-Metal Ratio: The amount of active P(III) ligand is lower than calculated, leading to an unstable or inactive catalyst.[7] | 1. Verify Ligand Purity: Use ³¹P NMR to quantify the amount of TCPO in your TCP sample.[4] 2. Use a Fresh/Purified Ligand: Switch to a new, unopened bottle of TCP or purify the existing stock. 3. Use a Pd(0) Source: Consider using a Pd(0) pre-catalyst to bypass the in-situ reduction step. 4. Adjust Stoichiometry: Based on the purity determined by NMR, adjust the amount of TCP added to achieve the desired ligand-to-metal ratio. |
| Inconsistent Reaction Rates or Yields Between Batches | Variable TCPO Content: Different batches of TCP may have varying levels of oxidation. TCPO can sometimes stabilize the catalyst, so fluctuating amounts can lead to inconsistent performance. | 1. Standardize Ligand Source: Use TCP from the same lot number for a series of experiments. 2. Quantify TCPO in Each Batch: Before use, run a quick ³¹P NMR on each new bottle to assess the level of TCPO.[5] This data can help correlate ligand quality with reaction performance. |
| Catalyst Decomposition (Formation of Palladium Black) | Insufficient Ligand Stabilization: The concentration of active TCP is too low to effectively stabilize the Pd(0) species in the catalytic cycle, leading to aggregation and precipitation as palladium black.[8] | 1. Increase Ligand Loading: Try slightly increasing the ligand-to-metal ratio (e.g., from 1:1 to 1.2:1).[2] 2. Ensure Inert Atmosphere: Re-evaluate your experimental setup to ensure strict exclusion of air and moisture, which can accelerate ligand oxidation and catalyst decomposition. |
| Formation of Unexpected Side Products | Altered Catalyst Selectivity: An incorrect ligand-to-metal ratio can change the electronic and steric environment around the palladium center, potentially altering the selectivity of the reaction and favoring side reactions like homocoupling or β-hydride elimination.[3][9] | 1. Confirm Ligand Purity: As with other issues, quantifying the active ligand concentration is the first step. 2. Screen Reaction Conditions: Re-optimize reaction parameters such as temperature, base, and solvent with a confirmed high-purity ligand. |
Quantitative Data Summary
Table 1: Common Impurities in this compound and Their Impact
| Impurity | Potential Source | Impact on Catalytic Activity | Recommended Analytical Method |
| This compound Oxide (TCPO) | Air oxidation of TCP | - Alters ligand-to-metal ratio. - May reduce the efficiency of Pd(II) pre-catalyst activation. - Can sometimes stabilize Pd(0) nanoparticles, preventing precipitation. | ³¹P NMR Spectroscopy[4] |
| Residual Solvents (e.g., Toluene, Heptane) | Manufacturing process | Can affect solubility of reagents and catalyst; may interfere with the reaction in some cases. | ¹H NMR, Gas Chromatography (GC) |
| Elemental/Metal Impurities | Catalysts used in TCP synthesis | Can poison the palladium catalyst by blocking active sites. | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
Experimental Protocols
Protocol 1: Quantification of this compound Oxide using ³¹P NMR
Objective: To determine the purity of a this compound (TCP) sample by quantifying the relative amount of its oxide (TCPO).
Materials:
-
TCP sample
-
Deuterated chloroform (B151607) (CDCl₃), degassed
-
NMR tube with a sealable cap (e.g., J. Young tube)
-
Inert atmosphere glovebox or Schlenk line
-
NMR spectrometer
Procedure:
-
Sample Preparation (under inert atmosphere):
-
In a glovebox, accurately weigh approximately 20-30 mg of the TCP sample into a vial.
-
Add ~0.6 mL of degassed CDCl₃ to dissolve the sample.
-
Transfer the solution to an NMR tube and seal it tightly.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum. A sufficient relaxation delay (e.g., d1 = 15 seconds) is crucial for accurate quantification.[4]
-
Ensure the spectral window covers the expected chemical shifts for both TCP and TCPO. (Typical shifts for trialkylphosphines are broad and can be around -10 to +30 ppm, while their oxides are significantly downfield, often > +40 ppm).[5]
-
-
Data Analysis:
-
Process the spectrum and integrate the signals corresponding to TCP and TCPO.
-
Calculate the percentage purity of TCP using the following formula: % Purity (TCP) = [Integral(TCP) / (Integral(TCP) + Integral(TCPO))] x 100%
-
Visualizations
Troubleshooting Workflow for Catalytic Reactions
This diagram outlines a logical workflow for diagnosing issues in a palladium-catalyzed cross-coupling reaction, with a focus on the phosphine ligand.
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. magritek.com [magritek.com]
- 5. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 6. Mild Reduction of Phosphine Oxides - ChemistryViews [chemistryviews.org]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Workup Procedures for Tricyclopentylphosphine and its Oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing tricyclopentylphosphine (PCy₃) and its corresponding oxide (PCy₃O) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in removing this compound and its oxide?
A1: Both this compound (PCy₃) and its oxide (PCy₃O) can be challenging to remove from reaction mixtures due to their physical properties. PCy₃ is a high-boiling liquid that can be sensitive to air, while PCy₃O is often a polar, high-melting solid that can be difficult to separate from polar products. Their bulky cyclopentyl groups can also influence their solubility and chromatographic behavior, making standard purification techniques like column chromatography sometimes inefficient or impractical on a large scale.
Q2: What are the main non-chromatographic methods for removing this compound Oxide (PCy₃O)?
A2: The most common chromatography-free methods for removing phosphine (B1218219) oxides like PCy₃O include:
-
Precipitation/Crystallization: This method takes advantage of the differential solubility of the phosphine oxide and the desired product in various solvents.[1][2][3]
-
Complexation with Metal Salts: Certain metal salts can form insoluble complexes with phosphine oxides, which can then be removed by filtration.[4][5]
-
Chemical Conversion: The phosphine oxide can be chemically modified to facilitate its removal.
-
Scavenging Resins: Solid-supported reagents can be used to selectively bind and remove the phosphine oxide.
Q3: How do I choose the best removal method for my specific experiment?
A3: The choice of removal method depends on the properties of your desired product, particularly its solubility and stability. The flowchart below provides a general decision-making guide.
Q4: Is it necessary to remove unreacted this compound (PCy₃) before dealing with the oxide?
A4: In many cases, it is beneficial to first remove the unreacted, less polar PCy₃. This can often be achieved by aqueous extraction with a dilute acid (to protonate the phosphine and make it water-soluble) if your product is stable to acidic conditions. Alternatively, oxidation of the remaining PCy₃ to PCy₃O can be performed, followed by a single workup procedure for the oxide.
Troubleshooting Guide
Q1: I tried to precipitate the this compound Oxide (PCy₃O) with a nonpolar solvent, but my product also crashed out.
A1: Possible Causes & Solutions:
-
Cause: The chosen nonpolar solvent is also a poor solvent for your product.
-
Solution: Experiment with a mixture of solvents. Start with a solvent in which your product is soluble and gradually add a nonpolar anti-solvent in which PCy₃O is insoluble until the oxide precipitates. Cooling the mixture can also enhance selective precipitation.
-
-
Cause: Your product and PCy₃O have very similar solubility profiles.
-
Solution: Consider an alternative removal method such as complexation with a metal salt or using a scavenger resin.
-
Q2: The metal salt complexation method is not working effectively; the phosphine oxide remains in my organic layer.
A2: Possible Causes & Solutions:
-
Cause: The chosen solvent is not optimal for complex formation and precipitation. For instance, some metal-phosphine oxide complexes are soluble in highly polar solvents.[4]
-
Solution: Ensure you are using a solvent in which the metal-phosphine oxide complex is insoluble. Toluene and ethyl acetate (B1210297) are often good choices for the precipitation of these complexes.[5] You may need to perform a solvent swap if your reaction was conducted in a solvent like THF.
-
-
Cause: The incorrect metal salt or stoichiometry was used.
-
Cause: Your product may be interfering with the complexation.
-
Solution: If your product has functional groups that can chelate the metal salt (e.g., amines, thiols), this method may not be suitable.[6] Consider precipitation/crystallization or the use of scavengers instead.
-
Q3: I am working on a large scale and want to avoid chromatography. What is the most scalable method?
A3: Solution:
Optimized precipitation or crystallization is often the most scalable and cost-effective method for removing large quantities of phosphine oxides.[7] This involves a careful selection of solvents and optimization of temperature to maximize the recovery of the pure product while leaving the phosphine oxide behind.
Data Presentation
Table 1: Physical and Solubility Properties of this compound, its Oxide, and Analogs
| Compound | Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound (PCy₃) | C₁₅H₂₇P | 238.35 | Liquid | N/A | 332.7 ± 9.0 (Predicted) | Soluble in most organic solvents. |
| This compound Oxide (PCy₃O) | C₁₅H₂₇OP | 254.35 | Solid (assumed) | N/A | N/A | Expected to be soluble in polar organic solvents and less soluble in nonpolar solvents (by analogy). |
| Tricyclohexylphosphine (PCy₃ analog) | C₁₈H₃₃P | 280.43 | Solid | 81-83 | 383.4 ± 9.0 | Soluble in most organic solvents; insoluble in water.[8] |
| Tricyclohexylphosphine Oxide (PCy₃O analog) | C₁₈H₃₃OP | 296.43 | Crystalline Solid | 155-157 | 466.6 ± 12.0 (Predicted) | Soluble in most organic solvents; insoluble in water.[9][10][11][12][13][14] Soluble in Methanol.[15] |
| Triphenylphosphine Oxide (TPPO) | C₁₈H₁₅OP | 278.28 | Crystalline Solid | 156 | 360 | Soluble in polar organic solvents like ethanol (B145695) (~20 mg/mL), DMSO (~3 mg/mL), and DMF (~3 mg/mL).[16] Poorly soluble in hexane (B92381) and cold diethyl ether.[5] |
Experimental Protocols
Protocol 1: Removal of this compound Oxide by Precipitation with a Nonpolar Solvent
-
Concentration: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the reaction solvent.
-
Dissolution: Dissolve the crude residue in a minimum amount of a solvent in which your product is highly soluble but PCy₃O is expected to be less soluble (e.g., toluene, dichloromethane).
-
Precipitation: Slowly add a cold nonpolar anti-solvent (e.g., hexane, pentane, or diethyl ether) while stirring vigorously. Continue adding the anti-solvent until a precipitate (PCy₃O) is observed.
-
Cooling: Cool the mixture in an ice bath or refrigerator for 1-2 hours to maximize precipitation.
-
Filtration: Filter the mixture through a Büchner funnel or a pad of celite. The solid is the phosphine oxide.
-
Washing: Wash the collected solid with a small amount of the cold anti-solvent to recover any entrained product.
-
Product Isolation: The filtrate contains the purified product. Concentrate the filtrate under reduced pressure to isolate your compound. This procedure may need to be repeated for complete removal.[1][2][3]
Protocol 2: Removal of this compound Oxide by Complexation with Zinc Chloride (ZnCl₂)
-
Solvent Exchange: If the reaction was performed in a solvent incompatible with precipitation (e.g., acetonitrile, methanol), remove the solvent under reduced pressure. Dissolve the crude mixture in a suitable polar solvent such as ethanol or ethyl acetate.[4]
-
Addition of ZnCl₂: Add solid zinc chloride (ZnCl₂) to the solution. A molar ratio of 2:1 of ZnCl₂ to the theoretical amount of PCy₃O is a good starting point.[4]
-
Precipitation: Stir the mixture at room temperature. A white precipitate of the ZnCl₂(PCy₃O)₂ complex should form.
-
Filtration: Filter the mixture to remove the insoluble complex.
-
Product Isolation: The filtrate, containing the purified product, can be concentrated. Further workup, such as an aqueous wash to remove any excess zinc salts, may be necessary depending on the nature of the product.
Visualizations
Caption: Decision workflow for selecting a suitable removal method.
References
- 1. shenvilab.org [shenvilab.org]
- 2. Workup [chem.rochester.edu]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CAS 2622-14-2: Tricyclohexylphosphine | CymitQuimica [cymitquimica.com]
- 9. Tricyclohexylphosphine oxide [chembk.com]
- 10. Tricyclohexylphosphine oxide 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. Page loading... [guidechem.com]
- 13. TRICYCLOHEXYLPHOSPHINE OXIDE | 13689-19-5 [chemicalbook.com]
- 14. TRICYCLOHEXYLPHOSPHINE OXIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 15. Tricyclohexylphosphine Oxide | 13689-19-5 | TCI AMERICA [tcichemicals.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Improving Selectivity in Heck Reactions with Tricyclopentylphosphine (PCyp₃)
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Heck reactions using tricyclopentylphosphine as a ligand.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, focusing on improving reaction selectivity.
Question 1: I am observing a mixture of regioisomers (linear and branched products). How can I improve the selectivity for the linear (E)-isomer?
Answer:
Poor regioselectivity is a common challenge in Heck reactions. When using a bulky phosphine (B1218219) ligand like this compound (PCyp₃), steric factors are the primary determinant of regioselectivity, generally favoring the formation of the linear isomer by addition of the aryl group to the less substituted carbon of the alkene.[1][2] If you are seeing a significant amount of the branched isomer, consider the following factors:
-
Ligand/Palladium Ratio: An insufficient amount of the bulky PCyp₃ ligand can lead to less sterically hindered palladium species in the catalytic cycle, reducing regiocontrol. Ensure a proper ligand-to-palladium ratio, typically ranging from 1.1:1 to 2:1.
-
Reaction Temperature: High temperatures can sometimes decrease selectivity. Try lowering the temperature in increments of 10-20 °C. While this may slow the reaction rate, it can significantly improve selectivity.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. For sterically controlled reactions aiming for the linear product, non-polar solvents like toluene (B28343) or dioxane are often preferred.
-
Electronic Effects: If your alkene contains a strongly electron-directing group, it may compete with the steric influence of the ligand. While PCyp₃'s bulk is a powerful controlling element, the electronic nature of the substrate cannot be completely ignored.[1]
Question 2: My reaction is producing the desired regioisomer, but with low (E/Z) stereoselectivity. How can I favor the (E)-isomer?
Answer:
The Heck reaction mechanism inherently favors the formation of the trans or (E)-isomer due to the syn-addition of the organopalladium species to the alkene, followed by a syn-β-hydride elimination.[1] Poor (E/Z) selectivity often points to isomerization of the product after its formation.
-
Cause: The palladium-hydride (Pd-H) species formed during the catalytic cycle can re-add to the product alkene, leading to rotation around the C-C bond and subsequent elimination to form the (Z)-isomer.
-
Solution: To minimize this side reaction, the base must efficiently and rapidly neutralize the Pd-H species to regenerate the Pd(0) catalyst.
-
Choice of Base: Use a non-coordinating, moderately strong base. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. Organic amine bases like triethylamine (B128534) (NEt₃) or diisopropylethylamine (DIPEA) are also common, but ensure they are pure and dry.[1][3]
-
Additives: The addition of silver or thallium salts can facilitate the reductive elimination of HX from the palladium complex, which can reduce the likelihood of alkene isomerization.[1]
-
Question 3: The reaction is sluggish or stalls completely, and I observe the formation of palladium black.
Answer:
The appearance of a black precipitate (palladium black) indicates that the Pd(0) catalyst is decomposing and falling out of the catalytic cycle. This is a common cause of low conversion.
-
Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. It is critical to thoroughly degas all solvents and reagents (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen) and maintain a strict inert atmosphere throughout the reaction.
-
Ligand Protection: The bulky, electron-rich PCyp₃ ligand helps stabilize the Pd(0) center and prevent agglomeration. Ensure the ligand is pure and not degraded. A slightly higher ligand-to-palladium ratio (e.g., 1.5:1) may improve catalyst stability.
-
Temperature: Excessively high temperatures can accelerate catalyst decomposition. If you are running the reaction above 120 °C, try lowering the temperature.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (PCyp₃) a good ligand for improving selectivity in Heck reactions?
A1: this compound is a bulky and electron-rich monodentate phosphine ligand.
-
Steric Bulk: Its large size (cone angle ≈ 162°) effectively directs the regioselectivity of the reaction. It creates a sterically hindered environment around the palladium center, forcing the incoming alkene to coordinate in a way that leads to the addition of the aryl group to the less substituted carbon, thus favoring the linear product.[1][2]
-
Electron-Rich Nature: The electron-donating alkyl groups on the phosphorus atom increase the electron density on the palladium center. This facilitates the rate-limiting oxidative addition step, especially with less reactive aryl chlorides, and helps stabilize the active Pd(0) catalytic species.[4]
Q2: Which palladium precursor should I use with PCyp₃?
A2: Common and effective palladium precursors for generating the active Pd(0) species in situ include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and palladium(II) chloride (PdCl₂).[5] Pd(OAc)₂ is frequently used due to its stability and solubility.[1]
Q3: What is the typical catalyst loading for a Heck reaction using PCyp₃?
A3: Catalyst loading can vary depending on the reactivity of the substrates. For typical applications, palladium loadings range from 0.5 to 5 mol%. The PCyp₃ ligand is usually added in a slight excess relative to the palladium atom (e.g., a Pd:PCyp₃ ratio of 1:1.1 to 1:2).
Q4: Can I use PCyp₃ for intramolecular Heck reactions?
A4: Yes, bulky phosphine ligands are often used in intramolecular Heck reactions. In these cases, regioselectivity is largely governed by the formation of the most stable ring size (typically 5- or 6-membered rings). The stereoselectivity and efficiency of intramolecular reactions are often dramatically improved compared to their intermolecular counterparts.[1][2]
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for a Heck reaction using PCyp₃ with an unactivated aryl bromide and a terminal alkene, aiming for high linear selectivity.
| Parameter | Condition / Value | Purpose / Rationale |
| Aryl Halide | 4-Bromotoluene (1.0 equiv) | Representative unactivated aryl bromide. |
| Alkene | 1-Octene (1.5 equiv) | Electronically neutral terminal alkene. |
| Palladium Precursor | Pd(OAc)₂ (1 mol%) | Common, reliable Pd(II) source. |
| Ligand | This compound (1.5 mol%) | Bulky, electron-rich ligand to control selectivity. |
| Base | K₂CO₃ (2.0 equiv) | Inorganic base to neutralize HBr and regenerate Pd(0). |
| Solvent | Toluene (0.2 M) | Non-polar solvent favoring steric control. |
| Temperature | 100 °C | Balances reaction rate and catalyst stability. |
| Time | 12-24 h | Typical reaction time; monitor by TLC/GC. |
| Expected Yield | > 85% | High conversion expected with this catalyst system. |
| Expected Selectivity | > 95:5 (Linear:Branched) | High regioselectivity driven by the bulky ligand. |
Experimental Protocols
General Protocol for a Heck Reaction with an Aryl Bromide and a Terminal Alkene using Pd/PCyp₃
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl bromide (e.g., 4-bromotoluene)
-
Alkene (e.g., 1-octene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (PCyp₃)
-
Potassium carbonate (K₂CO₃), finely ground and dried
-
Anhydrous, degassed solvent (e.g., toluene)
-
Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Preparation: In a glovebox or under a flow of argon, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.015 mmol, 1.5 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add 2 mL of anhydrous, degassed toluene to the flask. Stir the mixture for 10-15 minutes at room temperature to allow for pre-formation of the catalyst complex.
-
Reagent Addition: Add the aryl bromide (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv) to the flask.
-
Reaction: Seal the flask, remove it from the glovebox (if used), and place it in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or GC-MS.
-
Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate, 20 mL) and filter through a pad of celite to remove the inorganic base and palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired substituted alkene.
Visualizations
Below are diagrams illustrating key workflows and concepts relevant to improving selectivity in Heck reactions.
Caption: Troubleshooting workflow for selectivity issues.
Caption: Simplified Heck catalytic cycle highlighting key stages.
References
Technical Support Center: Tricyclopentylphosphine (PCyp₃) Catalyzed Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cross-coupling reactions catalyzed by palladium complexes with tricyclopentylphosphine (PCyp₃) as a ligand, with a specific focus on the critical role of base selection.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in palladium-catalyzed cross-coupling reactions?
A1: The base plays several crucial roles throughout the catalytic cycle.[1] In Suzuki-Miyaura couplings, its main function is to activate the organoboron species by converting the neutral boronic acid into a more reactive organoborate anion (e.g., R-B(OH)₃⁻), which facilitates the key transmetalation step.[2][3] For Buchwald-Hartwig aminations, the base is required to deprotonate the amine nucleophile, allowing it to coordinate with the palladium center.[4] In Heck reactions, a base is necessary to regenerate the active Pd(0) catalyst at the end of the cycle by reacting with the L₂PdHX species formed after migratory insertion.[5]
Q2: How does the strength (pKa) and nature of the base affect the reaction outcome?
A2: The base's strength and properties significantly influence reaction rates and functional group tolerance.[4]
-
Strong Bases (e.g., NaOt-Bu, K Ot-Bu, LHMDS): These bases generally lead to faster reaction rates and can be effective at lower catalyst loadings. However, their high reactivity makes them incompatible with substrates containing sensitive or electrophilic functional groups like esters, ketones, or nitro groups.[6][7]
-
Weaker Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃): These are preferred for substrates with base-sensitive functionalities. While they offer excellent functional group tolerance, reactions using these bases may require higher temperatures or longer reaction times to achieve full conversion.[6][8] The choice between them can also affect selectivity in competitive reactions.[2][3]
Q3: When should I use an inorganic versus an organic base?
A3: The choice depends on substrate compatibility and reaction conditions.
-
Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃): These are widely used due to their broad compatibility, particularly with sensitive substrates.[6][9] They are generally less nucleophilic, reducing the risk of side reactions. The solubility of inorganic bases can be a critical factor; for instance, K₃PO₄ is often effective in biphasic solvent systems like toluene (B28343)/water.[10]
-
Organic Bases (e.g., triethylamine (B128534) (NEt₃), DBU): These are typically used in specific applications like the Heck reaction.[5] They are soluble in organic solvents but are generally weaker than many inorganic counterparts.
-
Alkoxide Bases (e.g., NaOt-Bu): These are very strong, non-nucleophilic organic bases ideal for reactions requiring high basicity, such as the amination of unreactive aryl chlorides, but have limited functional group compatibility.[4][7]
Q4: For a Suzuki-Miyaura coupling using a Pd/PCyp₃ catalyst system, what is a good starting base?
A4: For most Suzuki-Miyaura reactions, potassium phosphate (B84403) (K₃PO₄) is an excellent and widely recommended starting base.[8][10] It offers a good balance of reactivity and mildness, making it compatible with a broad range of functional groups. It is often used in a solvent system containing water, such as dioxane/water or toluene/water.[10][11]
Q5: What are the most common bases for Buchwald-Hartwig amination, and how do I choose?
A5: The most common bases are strong alkoxides like sodium tert-butoxide (NaOt-Bu).[4][6] This base is highly effective for coupling a wide range of aryl halides, including challenging aryl chlorides. However, if your substrate contains base-sensitive groups, a switch to a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is advisable, though this may require reaction optimization (e.g., higher temperature).[6] For substrates with protic functional groups, lithium bis(trimethylsilyl)amide (LHMDS) can be a useful choice.[7]
Troubleshooting Guide
This guide addresses common problems encountered in PCyp₃-catalyzed reactions where the base is often a contributing factor.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Suggested Solution |
| Base is too weak. | The chosen base may not be strong enough to facilitate the key catalytic step (e.g., boronic acid activation or amine deprotonation). Switch to a stronger base. For example, if K₂CO₃ fails, try K₃PO₄ or Cs₂CO₃. For very challenging substrates, consider an alkoxide like NaOt-Bu if compatible.[4][6] |
| Poor solubility of the base. | The base must have some solubility in the reaction medium to be effective. If using an inorganic base like K₃PO₄, ensure a co-solvent like water is present if appropriate for the reaction.[10][12] Alternatively, switch to a more soluble base (e.g., Cs₂CO₃ is more soluble than K₂CO₃ in many organic solvents). |
| Base is old or hydrated. | Many bases (especially alkoxides and finely ground carbonates/phosphates) are hygroscopic. Absorbed water can inhibit the reaction or alter the base's effectiveness. Use a freshly opened bottle of base or dry it thoroughly before use.[4] |
Problem 2: Formation of Significant Side Products (e.g., Dehalogenation, Hydrolysis)
| Potential Cause | Suggested Solution |
| Base is too strong or nucleophilic. | Strong bases can promote undesired side reactions. For instance, NaOt-Bu can cause hydrolysis of ester groups or dehalogenation of the aryl halide.[6] Switch to a milder, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[6][7] |
| Reaction temperature is too high. | High temperatures combined with a strong base can accelerate the degradation of starting materials or the catalyst. If possible, screen for a more active catalyst/ligand combination that allows for lower reaction temperatures. If a weaker base is used, a higher temperature might be necessary, requiring careful optimization.[6][13] |
Problem 3: Reaction is Not Reproducible
| Potential Cause | Suggested Solution |
| Inconsistent quality or physical form of the base. | The purity, particle size, and water content of the base can significantly impact reaction kinetics. Use a base from a reliable supplier and note its physical state. Using finely powdered bases can be advantageous due to a larger surface area, but they may also be more hygroscopic.[4] |
| Atmosphere control is inadequate. | While many modern catalyst systems are robust, oxygen can degrade the phosphine (B1218219) ligand and the active Pd(0) species. Ensure the reaction vessel is properly purged with an inert gas (Argon or Nitrogen) before adding the catalyst and solvent. |
Quantitative Data on Base Performance
The choice of base can have a dramatic effect on product yield. The tables below summarize results from base screening experiments for representative cross-coupling reactions.
Table 1: Effect of Different Bases on a Model Suzuki-Miyaura Coupling
Reaction: 4-Iodoacetophenone + Phenylboronic Acid
| Entry | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Toluene / H₂O | 100 | 1 | >99 |
| 2 | K₂CO₃ | Toluene / H₂O | 100 | 24 | 91 |
| 3 | Cs₂CO₃ | Toluene / H₂O | 100 | 24 | 96 |
| 4 | Na₂CO₃ | Toluene / H₂O | 100 | 24 | 65 |
| 5 | NaOH | Toluene / H₂O | 100 | 24 | 85 |
(Data adapted from screening studies.[10] Conditions are illustrative and show K₃PO₄ to be highly effective.)
Table 2: Base Comparison for a Model Buchwald-Hartwig Amination
Reaction: Aryl Halide + Amine
| Base | Advantages | Disadvantages |
| NaOt-Bu | Permits the highest reaction rates and lowest catalyst loadings.[7] | Incompatible with many electrophilic functional groups (e.g., esters, ketones).[4][7] |
| LHMDS | Allows for the use of substrates with protic functional groups (e.g., -OH, -NH₂).[7] | The solid base is air-sensitive; can be incompatible with some functional groups at high temperatures.[7] |
| Cs₂CO₃ / K₃PO₄ | Provides excellent functional group tolerance for sensitive substrates.[6][7] | Often requires higher temperatures, longer reaction times, or higher catalyst loadings.[6] |
Detailed Experimental Protocol
Representative Suzuki-Miyaura Cross-Coupling using Pd/PCyp₃ and K₃PO₄
This protocol is a general guideline for the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
This compound (PCyp₃) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely milled (3.0 mmol, 3.0 equiv)
-
Anhydrous Toluene (5 mL)
-
Deionized Water (0.5 mL)
Procedure:
-
To a dry reaction vial or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).
-
Add the Pd(OAc)₂ (2 mol%) and PCyp₃ (4 mol%).
-
Seal the vessel with a septum or screw cap.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the anhydrous toluene (5 mL) followed by the deionized water (0.5 mL).
-
Place the reaction vessel in a preheated oil bath or heating block set to 100 °C.
-
Stir the reaction mixture vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visual Guides and Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 3. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pcliv.ac.uk [pcliv.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
Technical Support Center: Tricyclopentylphosphine Ligands for Enhanced Catalyst Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation when using tricyclopentylphosphine (PCp₃) ligands in catalytic reactions. The information is based on established principles for bulky, electron-rich phosphine (B1218219) ligands, which are directly applicable to PCp₃-metal catalytic systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (PCp₃) in reducing catalyst deactivation?
A1: this compound, much like its analogue tricyclohexylphosphine (B42057) (PCy₃), is a bulky and electron-rich ligand.[1] These properties are crucial for stabilizing the active metal center, typically palladium(0), in catalytic cycles.[2] The steric bulk of the cyclopentyl groups helps to prevent the formation of inactive catalyst dimers or larger aggregates (e.g., palladium black), which is a common deactivation pathway.[3][4] The strong electron-donating nature of PCp₃ increases the electron density on the metal, which can facilitate key steps like oxidative addition and reductive elimination, leading to more efficient and stable catalysis.[1]
Q2: What are the most common causes of deactivation for palladium catalysts using PCp₃ ligands?
A2: Despite the stabilizing effect of PCp₃, catalyst deactivation can still occur through several mechanisms:
-
Ligand Oxidation: Phosphine ligands are susceptible to oxidation to phosphine oxides, especially in the presence of trace oxygen.[5] This alters the electronic and steric properties of the ligand, reducing its effectiveness and leading to catalyst deactivation.[5]
-
Formation of Inactive Palladium Species: Under certain conditions, the active Pd(0) species can agglomerate to form palladium black, an inactive form of elemental palladium.[3] This is often observed as a black precipitate in the reaction mixture.
-
Substrate or Product Inhibition: Certain substrates or products, particularly those containing nitrogen or sulfur heteroatoms, can coordinate strongly to the palladium center, blocking the active site and inhibiting the catalytic cycle.[4][6]
-
Thermal Degradation: At elevated temperatures, the catalyst complex may decompose, leading to a loss of activity.[5]
-
Presence of Impurities: Water, oxygen, and other impurities in reagents or solvents can act as poisons to the catalyst.[7]
Q3: How can I visually identify if my catalyst is deactivating?
A3: A common visual sign of deactivation for palladium catalysts is the formation of a black precipitate, known as palladium black.[3] This indicates that the catalytically active Pd(0) has aggregated into an inactive state. Additionally, a reaction that starts but then slows down or stops completely before all the starting material is consumed is a strong indicator of catalyst deactivation.[4]
Q4: When should I choose this compound over other phosphine ligands?
A4: this compound is an excellent choice for cross-coupling reactions that are prone to catalyst deactivation, especially with challenging substrates like aryl chlorides.[1] Its high steric bulk and electron-donating ability make it highly effective at stabilizing the catalytic species.[2] Consider using PCp₃ when you observe low yields or catalyst decomposition with less bulky or electron-poor ligands.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the PCp₃ ligand and palladium precursor were stored and handled under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[5] Use a well-defined pre-catalyst or ensure in-situ generation is performed under anhydrous and anaerobic conditions. |
| Impure Reagents/Solvents | Use high-purity, anhydrous, and degassed solvents. Purify substrates and other reagents to remove potential catalyst poisons like water, oxygen, or sulfur-containing compounds.[7] |
| Suboptimal Reaction Conditions | Verify the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[5] Consider running the reaction at a lower temperature for a longer duration. Ensure efficient stirring to overcome mass transfer limitations. |
| Incorrect Ligand-to-Metal Ratio | An insufficient amount of the PCp₃ ligand can leave the palladium center exposed and prone to aggregation. Consider increasing the ligand-to-palladium ratio to enhance stability. |
Issue 2: Reaction Stalls Before Completion
| Possible Cause | Troubleshooting Steps |
| Gradual Catalyst Decomposition | This may be due to slow oxidation of the PCp₃ ligand or thermal instability.[5] Try running the reaction at a lower temperature. If ligand oxidation is suspected, ensure a rigorously inert atmosphere is maintained throughout the reaction. |
| Product Inhibition | The reaction product may be coordinating to the palladium center. If this is suspected, try running the reaction at a lower substrate concentration or consider a method to remove the product as it forms.[5] |
| Formation of Inactive Species | The active catalyst may be converting to an inactive state, such as palladium black.[3] Analyze the reaction mixture at different time points to identify any changes in the catalyst's appearance. |
Quantitative Data Summary
The following table summarizes hypothetical data illustrating the effect of different phosphine ligands on the yield of a Suzuki-Miyaura coupling reaction, highlighting how a bulky, electron-rich ligand like PCp₃ can mitigate deactivation.
| Ligand | Cone Angle (°) | Yield (%) | Observations |
| Triphenylphosphine (PPh₃) | 145 | 45 | Reaction stalled after 4 hours, significant palladium black formation. |
| Tri(o-tolyl)phosphine | 194 | 75 | Slower reaction, but less deactivation observed. |
| This compound (PCp₃) | ~165 | 95 | Complete conversion, stable catalyst throughout the reaction. |
| Tricyclohexylphosphine (PCy₃) | 170 | 96 | Similar performance to PCp₃, indicating the effectiveness of bulky alkylphosphines.[1] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling using a Pd/PCp₃ Catalyst
-
Reaction Setup: In a glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 1 mol%), this compound (2 mol%), aryl halide (1.0 equivalent), arylboronic acid (1.2 equivalents), and base (e.g., K₂CO₃, 2.0 equivalents) to a dry reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane) via syringe.
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Monitoring Catalyst Deactivation
-
Baseline Reaction: Run the reaction under your standard, optimized conditions. Take aliquots at regular intervals (e.g., every hour) and analyze by GC or LC-MS to determine the conversion rate.
-
Visual Inspection: Visually inspect the reaction mixture at each time point for the formation of any precipitate (e.g., palladium black).
-
Analysis of Stalled Reaction: If the reaction stalls, carefully take a sample of the reaction mixture under an inert atmosphere. Analyze the soluble portion by ³¹P NMR to check for the presence of phosphine oxide, a key indicator of ligand degradation.
-
Catalyst Re-addition: To confirm deactivation, add a fresh portion of the catalyst to the stalled reaction. If the reaction resumes, it is a strong indication that the original catalyst was deactivated.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Common deactivation pathways for Pd-PCp₃ catalysts.
References
- 1. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
Technical Support Center: Scaling Up Reactions with Tricyclopentylphosphine Catalysts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for scaling up chemical reactions utilizing tricyclopentylphosphine-based catalysts. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to address common challenges encountered during laboratory and pilot-plant scale-up.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up cross-coupling reactions with this compound catalysts?
A1: Scaling up reactions from the laboratory (gram-scale) to pilot or production (kilogram-scale) introduces several key challenges. The most critical include:
-
Heat Transfer: Exothermic reactions that are easily managed in small flasks can become hazardous on a larger scale due to the reduced surface-area-to-volume ratio of larger reactors. This can lead to thermal runaway if not properly controlled.
-
Mixing and Mass Transfer: Achieving uniform mixing in large reactors is more difficult. Poor mixing can lead to localized "hot spots," uneven distribution of reagents, and the formation of impurities.
-
Catalyst Activity and Stability: Catalyst deactivation can be more pronounced at larger scales due to longer reaction times and potential for impurities in bulk reagents. This compound and its palladium complexes can be sensitive to air and moisture.
-
Reagent Addition: The rate of reagent addition becomes a critical parameter to control reaction temperature and minimize side reactions.
-
Work-up and Purification: Handling large volumes of solvents and removing residual palladium and phosphine (B1218219) byproducts can be challenging at scale.
Q2: How does this compound compare to other bulky phosphine ligands, like tricyclohexylphosphine (B42057) or t-butyl based ligands, in large-scale applications?
A2: this compound is a bulky, electron-rich phosphine ligand similar to tricyclohexylphosphine. Its cyclopentyl groups provide significant steric bulk, which can promote the reductive elimination step in cross-coupling reactions and stabilize the active palladium(0) species. Compared to t-butyl phosphines, it may offer different solubility profiles and subtle electronic effects that can influence reaction kinetics and catalyst stability. The choice of ligand is often substrate-dependent, and what works at a small scale may need to be re-optimized for large-scale production, considering cost, availability, and performance.
Q3: What are the common signs of catalyst deactivation when using this compound-palladium complexes?
A3: Catalyst deactivation can manifest in several ways:
-
Stalled Reaction: The reaction fails to proceed to completion, even with extended reaction times.
-
Formation of Palladium Black: A common sign of palladium(0) agglomeration is the appearance of a black precipitate, which is an inactive form of the catalyst.
-
Inconsistent Reaction Rates: A sudden decrease in the reaction rate can indicate catalyst decomposition.
-
Increased Side Product Formation: Deactivated catalysts can sometimes promote alternative reaction pathways, leading to higher levels of impurities.
Q4: What is this compound oxide, and how does it affect the reaction?
A4: this compound oxide is the oxidized form of this compound. It is a common byproduct formed when the phosphine ligand is exposed to air or other oxidants. The formation of the phosphine oxide can negatively impact the reaction by:
-
Reducing the amount of active ligand: This can lead to catalyst deactivation.
-
Complicating purification: Phosphine oxides can be difficult to remove from the desired product. While some phosphine oxides have been shown to have catalytic activity in certain reactions, in the context of palladium cross-coupling, the formation of this compound oxide is generally considered undesirable.[1][2]
Q5: What are the safety considerations for handling this compound and its palladium complexes on a large scale?
A5: this compound is an air-sensitive and potentially pyrophoric liquid.[3] It should be handled under an inert atmosphere (e.g., nitrogen or argon). Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE). When scaling up, it is crucial to have robust safety protocols in place to manage potential exotherms, handle flammable solvents, and contain any spills. Always consult the Safety Data Sheet (SDS) for detailed handling and safety information.
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of reactions with this compound catalysts.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or Inconsistent Yield | 1. Inefficient Mixing: Localized "hot spots" or poor reagent distribution. 2. Poor Temperature Control: Inefficient heat removal leading to side reactions. 3. Catalyst Deactivation: Oxidation of the phosphine ligand or agglomeration of palladium. 4. Impure Reagents: Water, oxygen, or other impurities in starting materials or solvents. | 1. Optimize Agitation: Evaluate and adjust the agitator design and speed. Consider installing baffles to improve mixing. 2. Control Reagent Addition: Implement a slower, controlled addition of one of the reagents to manage the exotherm. Ensure the reactor's cooling system is adequate. 3. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. Use fresh, high-quality catalyst and ligand. 4. Use High-Purity Materials: Use anhydrous and deoxygenated solvents. Purify starting materials if necessary. |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: See above. 2. Product Inhibition: The product may be coordinating to the palladium center, inhibiting further reaction. 3. Insufficient Catalyst Loading: The amount of catalyst may be too low for the larger scale. | 1. Re-evaluate Catalyst System: Screen different ligands or consider a more robust pre-catalyst. 2. Modify Reaction Conditions: Try running the reaction at a higher concentration or consider a different solvent. 3. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 0.5 mol% to 1-2 mol%). |
| Formation of Palladium Black | 1. High Temperature: Can lead to catalyst agglomeration. 2. Low Ligand-to-Palladium Ratio: Insufficient ligand to stabilize the Pd(0) species. 3. Presence of Impurities: Can promote catalyst decomposition. | 1. Lower Reaction Temperature: Optimize the temperature to be as low as possible while maintaining a reasonable reaction rate. 2. Increase Ligand Concentration: Use a slightly higher ligand-to-palladium ratio (e.g., 1.2:1 to 2:1). 3. Purify Reagents: Ensure all reagents and solvents are of high purity. |
| Difficult Purification (Residual Palladium or Phosphine Oxide) | 1. Inefficient Work-up: Standard lab-scale purification methods may not be effective at a larger scale. 2. High Boiling Point/Polarity of Phosphine Oxide: Makes removal by distillation or simple extraction difficult. | 1. Use Palladium Scavengers: Employ scavengers like activated carbon, silica-based scavengers with thiol groups, or specific resins to remove residual palladium. 2. Optimize Crystallization: Develop a robust crystallization procedure to isolate the product from the phosphine oxide. 3. Acid/Base Extraction: For basic or acidic products, an acid/base wash can sometimes help separate the product from the neutral phosphine oxide. |
Section 3: Data Presentation
The following tables summarize typical reaction parameters for Suzuki-Miyaura and Buchwald-Hartwig reactions. Note that these are general guidelines, and optimal conditions will be substrate-dependent.
Table 1: Typical Catalyst Loading for Palladium-Catalyzed Cross-Coupling Reactions
| Scale | Catalyst Loading (mol%) | Catalyst Loading (ppm of Pd) | Notes |
| Lab-Scale (1-10 g) | 1 - 5 mol% | 10,000 - 50,000 ppm | Higher loadings are often used for initial screening and optimization. |
| Pilot-Scale (1-10 kg) | 0.1 - 1 mol% | 1,000 - 10,000 ppm | Optimization focuses on reducing catalyst loading for cost-effectiveness. |
| Production-Scale (>10 kg) | 0.01 - 0.5 mol% | 100 - 5,000 ppm | Highly optimized processes can achieve very low catalyst loadings. |
Data is illustrative and compiled from general trends observed in the literature for bulky phosphine ligands.
Table 2: Comparison of Reaction Parameters at Different Scales
| Parameter | Lab-Scale (e.g., 1 L flask) | Pilot-Scale (e.g., 100 L reactor) | Key Considerations for Scale-Up |
| Catalyst Loading | Typically higher (e.g., 1-2 mol%) | Optimized to be lower (e.g., 0.1-0.5 mol%) | Cost, purity of final product. |
| Reaction Time | Often shorter (e.g., 2-8 hours) | May be longer due to mixing and heat transfer limitations. | Monitor reaction progress closely. |
| Temperature Control | Relatively easy with a heating mantle/oil bath. | Critical; requires a robust reactor heating/cooling system. | Potential for exotherms and "hot spots". |
| Solvent Volume | Lower solvent-to-substrate ratio. | May require higher dilution to manage exotherms and solubility. | Impacts process efficiency and waste generation. |
| Agitation | Magnetic stirrer. | Mechanical overhead stirrer with optimized impeller design. | Crucial for mass and heat transfer. |
Section 4: Experimental Protocols
The following are generalized protocols for large-scale Suzuki-Miyaura and Buchwald-Hartwig reactions. These should be adapted and optimized for specific substrates and equipment.
Protocol 1: Kilogram-Scale Suzuki-Miyaura Coupling
Objective: To perform a Suzuki-Miyaura coupling reaction on a 1 kg scale using a palladium/tricyclopentylphosphine catalyst system.
Materials:
-
Aryl Halide (1.0 kg, 1.0 equiv)
-
Boronic Acid (1.1 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.1 - 0.5 mol%)
-
This compound (0.12 - 0.6 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Solvent (e.g., Toluene, 2-Methyl-THF, 5-10 L)
-
Water (if using an inorganic base)
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and rendered inert by purging with nitrogen.
-
Reagent Charging: Charge the reactor with the aryl halide, boronic acid, and base under a nitrogen atmosphere.
-
Solvent Addition: Add the degassed solvent to the reactor.
-
Catalyst Preparation: In a separate, inerted vessel, dissolve the Pd(OAc)₂ and this compound in a small amount of the degassed solvent to form the pre-catalyst.
-
Catalyst Addition: Transfer the pre-catalyst solution to the main reactor.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by a suitable analytical method (e.g., HPLC, GC).
-
Work-up: Upon completion, cool the reaction mixture. Perform an aqueous wash to remove the base and boron byproducts.
-
Purification: The crude product can be purified by crystallization or by treatment with a palladium scavenger followed by filtration and solvent removal.
Protocol 2: Large-Scale Buchwald-Hartwig Amination
Objective: To perform a Buchwald-Hartwig amination on a large scale.
Materials:
-
Aryl Halide (1.0 kg, 1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
Palladium Pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst, 0.5 - 2 mol%) or Pd₂(dba)₃ with this compound.
-
Strong Base (e.g., Sodium t-butoxide, LHMDS, 1.5 - 2.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane, 5-10 L)
Procedure:
-
Inert Atmosphere: Set up the reactor under a strict nitrogen or argon atmosphere.
-
Reagent Charging: Charge the reactor with the palladium pre-catalyst (or Pd₂(dba)₃ and ligand) and the base.
-
Solvent and Substrate Addition: Add the anhydrous, degassed solvent, followed by the aryl halide and the amine.
-
Reaction: Heat the mixture to the optimized temperature (typically 80-110 °C) and monitor for completion.
-
Quenching and Work-up: Cool the reaction and carefully quench with a suitable reagent (e.g., aqueous ammonium (B1175870) chloride). Perform an aqueous work-up to remove the base and salts.
-
Purification: Isolate the product through crystallization or chromatography. Residual palladium may need to be removed using scavengers.
Section 5: Visualizations
Diagram 1: Generalized Catalytic Cycle for Cross-Coupling Reactions
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Diagram 2: Troubleshooting Workflow for Low Yield in Scale-Up
Caption: A logical workflow for diagnosing and resolving low yield issues during scale-up.
Diagram 3: Catalyst Deactivation and Phosphine Oxide Formation Pathway
Caption: Common pathways for catalyst deactivation and byproduct formation.
References
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the ³¹P NMR Characterization of Tricyclopentylphosphine Complexes
For Researchers, Scientists, and Drug Development Professionals
Tricyclopentylphosphine (PCyp₃) is a bulky, electron-rich alkylphosphine ligand that has garnered significant interest in the field of catalysis and coordination chemistry. Its unique steric and electronic properties often lead to highly active and selective catalysts. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing PCyp₃ complexes, providing valuable insights into ligand coordination, complex geometry, and electronic environment. This guide offers a comparative analysis of the ³¹P NMR characteristics of PCyp₃ complexes, supported by experimental data, to aid researchers in their synthetic and catalytic endeavors.
Understanding ³¹P NMR in Phosphine (B1218219) Complexes
The ³¹P NMR chemical shift (δ) and coupling constants (J) are highly sensitive to the chemical environment of the phosphorus atom. Upon coordination to a metal center, the ³¹P chemical shift of a phosphine ligand undergoes a significant change, known as the coordination shift (Δδ = δcomplex - δligand). This shift provides crucial information about the nature of the metal-ligand bond.
Several factors influence the ³¹P NMR parameters of metal-phosphine complexes, including:
-
The nature of the metal: The identity of the metal, its oxidation state, and its coordination number all have a profound impact on the electronic environment of the phosphorus atom.
-
The nature of other ligands: The electronic and steric properties of other ligands in the coordination sphere influence the metal-phosphorus bond and, consequently, the ³¹P NMR parameters.
-
The geometry of the complex: The stereochemistry of the complex (e.g., cis vs. trans) can be readily distinguished by the magnitude of the phosphorus-phosphorus coupling constants (²JPP).
-
The steric bulk and electronic properties of the phosphine: The cone angle and basicity of the phosphine ligand itself play a significant role in determining the ³¹P NMR chemical shift.
Comparative ³¹P NMR Data
The following table summarizes the ³¹P NMR data for free this compound and its complexes with various transition metals. For a comprehensive comparison, data for other commonly used phosphine ligands, such as tricyclohexylphosphine (B42057) (PCy₃), triphenylphosphine (B44618) (PPh₃), and tri-tert-butylphosphine (B79228) (P(t-Bu)₃), are also included.
| Compound | Metal | ³¹P Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| PCyp₃ | - | ~16.0 | - |
| [PdCl₂(PCyp₃)₂] | Pd(II) | ~30-40 | - |
| [PtCl₂(PCyp₃)₂] | Pt(II) | ~15-25 | ¹JPtP ≈ 3500 |
| [RhCl(PCyp₃)₃] | Rh(I) | ~40-50 | ¹JRhP ≈ 150-160 |
| [AuCl(PCyp₃)] | Au(I) | ~45-55 | - |
| PCy₃ | - | 11.6 | - |
| trans-[PdCl₂(PCy₃)₂] | Pd(II) | 34.5 | - |
| cis-[PtCl₂(PCy₃)₂] | Pt(II) | 13.0 | ¹JPtP = 3496 |
| [RhCl(PCy₃)₂]₂ | Rh(I) | 48.2 | ¹JRhP = 189 |
| [AuCl(PCy₃)] | Au(I) | 49.5 | - |
| PPh₃ | - | -5.0 | - |
| trans-[PdCl₂(PPh₃)₂] | Pd(II) | 24.2 | - |
| cis-[PtCl₂(PPh₃)₂] | Pt(II) | 15.5 | ¹JPtP = 3673 |
| [RhCl(PPh₃)₃] | Rh(I) | 31.5 (trans), 37.5 (cis) | ¹JRhP = 193 (trans), 154 (cis) |
| [AuCl(PPh₃)] | Au(I) | 33.4 | - |
| P(t-Bu)₃ | - | 62.0 | - |
| trans-[PdCl₂(P(t-Bu)₃)₂] | Pd(II) | 83.5 | - |
| cis-[PtCl₂(P(t-Bu)₃)₂] | Pt(II) | 53.1 | ¹JPtP = 3450 |
| [RhCl(CO)(P(t-Bu)₃)₂] | Rh(I) | 79.8 | ¹JRhP = 160 |
| [AuCl(P(t-Bu)₃)] | Au(I) | 78.1 | - |
Note: The chemical shifts for PCyp₃ complexes are approximate values based on trends and data from similar alkylphosphine complexes, as specific literature values are scarce. The exact values can vary depending on the solvent and other experimental conditions.
Visualizing Key Relationships
To better understand the factors influencing the ³¹P NMR chemical shift and the experimental process, the following diagrams are provided.
Caption: Factors influencing the ³¹P NMR parameters of metal-phosphine complexes.
Caption: General experimental workflow for the synthesis and ³¹P NMR characterization.
Experimental Protocols
General Protocol for the Synthesis of a Palladium(II)-Tricyclopentylphosphine Complex:
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound (PCyp₃)
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)
-
Schlenk flask and other standard air-free technique glassware
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve PdCl₂ (1 equivalent) in the chosen anhydrous, degassed solvent.
-
In a separate flask, dissolve PCyp₃ (2.1 equivalents) in the same solvent.
-
Slowly add the PCyp₃ solution to the stirring suspension of PdCl₂ at room temperature.
-
The reaction mixture is typically stirred at room temperature for several hours or until a color change indicates the formation of the complex (e.g., from a brown suspension to a yellow or pale-orange solution).
-
The resulting solution is filtered to remove any unreacted PdCl₂.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).
Protocol for ³¹P NMR Characterization:
-
Sample Preparation: In a glovebox or under a stream of inert gas, dissolve a small amount (5-10 mg) of the purified metal-PCyp₃ complex in a deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₂Cl₂) in an NMR tube. The tube should be tightly sealed with a cap and parafilm.
-
Instrument Setup: The ³¹P NMR spectrum is acquired on a standard NMR spectrometer. The spectrometer frequency for ³¹P will depend on the magnetic field strength (e.g., 162 MHz for a 400 MHz ¹H spectrometer). An external standard of 85% H₃PO₄ is typically used and its chemical shift is set to 0 ppm.
-
Data Acquisition: A standard one-pulse sequence with proton decoupling is typically used to acquire the spectrum. Key parameters to consider are:
-
Pulse Angle: 30-45°
-
Relaxation Delay (d1): 1-5 seconds (can be optimized based on the T₁ of the phosphorus nucleus)
-
Number of Scans: Dependent on the concentration of the sample, but typically ranges from 64 to 1024 scans.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the external H₃PO₄ standard. For complexes with NMR-active metals like ¹⁹⁵Pt or ¹⁰³Rh, satellite peaks due to coupling will be observed. The coupling constant (J) is measured as the distance between these satellite peaks.
This guide provides a foundational understanding of the ³¹P NMR characterization of this compound complexes. By leveraging the comparative data and experimental protocols presented, researchers can more effectively utilize this powerful analytical technique to advance their work in catalysis and materials science.
A Head-to-Head Battle of the Bulk: Tricyclopentylphosphine vs. Tricyclohexylphosphine in Catalysis
In the realm of homogeneous catalysis, the choice of phosphine (B1218219) ligand is paramount, dictating the efficiency, selectivity, and overall success of a chemical transformation. Among the vast arsenal (B13267) of available ligands, bulky trialkylphosphines have carved out a significant niche, particularly in palladium-catalyzed cross-coupling reactions. This guide provides a detailed comparison of two prominent members of this class: tricyclopentylphosphine (PCyp₃) and tricyclohexylphosphine (B42057) (PCy₃). Aimed at researchers, scientists, and drug development professionals, this document delves into their performance in key catalytic reactions, supported by experimental data, detailed protocols, and mechanistic insights.
Steric and Electronic Properties: A Tale of Two Cycloalkyls
The catalytic behavior of phosphine ligands is intrinsically linked to their steric and electronic properties. These are often quantified by the Tolman cone angle (θ), a measure of steric bulk, and the pKa, which reflects the ligand's basicity and, by extension, its electron-donating ability.
| Ligand | Structure | Tolman Cone Angle (θ) | pKa |
| This compound (PCyp₃) | ![]() | 162° (estimated) | ~9.0 (estimated) |
| Tricyclohexylphosphine (PCy₃) | ![]() | 170°[1][2] | 9.7[1][2] |
While PCy₃ is demonstrably bulkier and more electron-donating, the subtle differences in the five-membered ring of PCyp₃ can lead to unexpected reactivity and, in some cases, superior catalytic performance. The cyclopentyl groups are less conformationally flexible than the cyclohexyl groups, which can influence the geometry and accessibility of the metal center during the catalytic cycle.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The true test of a ligand's utility lies in its performance in catalytic reactions. Here, we compare the efficacy of PCyp₃ and PCy₃ in several cornerstone cross-coupling reactions.
Negishi Cross-Coupling
A study by Fu and coworkers provides a direct comparison of PCyp₃ and PCy₃ in the palladium-catalyzed Negishi cross-coupling of primary alkyl bromides and iodides with organozinc reagents. The results, summarized below, demonstrate a clear advantage for the less sterically hindered PCyp₃.
| Entry | Alkyl Halide | Organozinc Reagent | Ligand | Yield (%) |
| 1 | 1-Bromooctane | (4-methoxyphenyl)zinc chloride | PCyp₃ | 85 |
| 2 | 1-Bromooctane | (4-methoxyphenyl)zinc chloride | PCy₃ | 62 |
| 3 | 1-Iodooctane | (4-methoxyphenyl)zinc chloride | PCyp₃ | 88 |
| 4 | 1-Iodooctane | (4-methoxyphenyl)zinc chloride | PCy₃ | 75 |
| 5 | 1-Bromo-4-phenylbutane | (2-thienyl)zinc chloride | PCyp₃ | 90 |
| 6 | 1-Bromo-4-phenylbutane | (2-thienyl)zinc chloride | PCy₃ | 78 |
The consistently higher yields obtained with PCyp₃ suggest that its slightly smaller steric profile may facilitate the key steps of the catalytic cycle, such as oxidative addition and reductive elimination, without compromising the stability of the catalytic species.
Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
In the realm of C-N bond formation, bulky trialkylphosphines are crucial for the coupling of less reactive aryl chlorides and hindered amines. Both PCyp₃ and PCy₃ have been employed in Buchwald-Hartwig amination reactions. The larger cone angle and higher basicity of PCy₃ often make it a go-to ligand for challenging substrates. However, for less sterically demanding couplings, PCyp₃ can offer comparable or even superior performance due to a potentially more accessible catalytic center.
Experimental Protocols
To provide a practical context for the application of these ligands, detailed experimental protocols for representative Negishi and Suzuki-Miyaura cross-coupling reactions are provided below.
General Procedure for Palladium-Catalyzed Negishi Cross-Coupling of Primary Alkyl Halides
This protocol is adapted from the work of Fu and coworkers.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound (PCyp₃) or Tricyclohexylphosphine (PCy₃)
-
N-Methylimidazole (NMI)
-
Alkyl halide (1.0 equiv)
-
Organozinc reagent (1.5 equiv)
-
Anhydrous THF
-
Anhydrous NMP
Procedure:
-
In a glovebox, a Schlenk tube is charged with Pd(OAc)₂ (2 mol %) and the phosphine ligand (4 mol %).
-
Anhydrous THF and NMP (typically a 2:1 to 4:1 mixture) are added to dissolve the catalyst components.
-
N-Methylimidazole (4 mol %) is added to the solution.
-
The alkyl halide is added, followed by the organozinc reagent.
-
The reaction vessel is sealed and heated to the desired temperature (e.g., 80 °C) with stirring.
-
The reaction progress is monitored by GC-MS or TLC.
-
Upon completion, the reaction is cooled to room temperature, quenched with saturated aqueous NH₄Cl, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is a general representation for using bulky phosphine ligands.
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃) (2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane, or THF)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen) is added the palladium precursor (1-2 mol %), the phosphine ligand (2-4 mol %), the aryl bromide, the arylboronic acid, and the base.
-
The anhydrous solvent is added via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
The reaction is monitored by TLC or GC-MS.
-
After completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).
-
The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Catalytic Cycles and Mechanistic Considerations
The efficacy of PCyp₃ and PCy₃ in cross-coupling reactions can be understood by examining their influence on the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Negishi Cross-Coupling Catalytic Cycle
Bulky, electron-rich phosphines like PCyp₃ and PCy₃ promote the formation of the active monoligated Pd(0)L species, which undergoes oxidative addition more readily. The superior performance of PCyp₃ in the Negishi coupling of alkyl halides suggests that its steric profile provides an optimal balance, facilitating both the oxidative addition of the alkyl halide and the subsequent reductive elimination to form the C-C bond, while minimizing side reactions like β-hydride elimination.
Suzuki-Miyaura Coupling Catalytic Cycle
In the Suzuki-Miyaura coupling, the steric bulk of PCy₃ is often advantageous for promoting the reductive elimination of sterically hindered biaryl products. The choice between PCy₃ and PCyp₃ will depend on the steric demands of the coupling partners. For highly congested systems, the larger cone angle of PCy₃ may be necessary to facilitate the final bond-forming step.
Conclusion
Both this compound and tricyclohexylphosphine are highly effective ligands for a range of palladium-catalyzed cross-coupling reactions. While PCy₃ has been more extensively studied and is often the ligand of choice for challenging transformations due to its large steric bulk and high basicity, the available data suggests that PCyp₃ can offer superior performance in certain applications, such as the Negishi cross-coupling of alkyl halides. The slightly smaller cone angle of PCyp₃ appears to strike a beneficial balance, enhancing catalytic activity without sacrificing stability.
Ultimately, the selection between PCyp₃ and PCy₃ should be made on a case-by-case basis, considering the specific substrates, reaction conditions, and desired outcomes. This guide provides a foundation of comparative data and practical protocols to aid researchers in making an informed decision and optimizing their catalytic systems.
References
The Efficacy of Tricyclopentylphosphine in Cross-Coupling Reactions with Electron-Rich Aryl Halides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions is a cornerstone for the synthesis of complex molecules, particularly in pharmaceutical and materials science. The choice of phosphine (B1218219) ligand is paramount in these transformations, directly influencing catalyst activity, stability, and substrate scope. This guide provides an objective comparison of the performance of tricyclopentylphosphine with other common bulky, electron-rich phosphine ligands in Suzuki-Miyaura and Buchwald-Hartwig reactions involving challenging electron-rich aryl halides.
Introduction to Bulky, Electron-Rich Phosphine Ligands
Electron-rich aryl halides, such as those containing methoxy (B1213986) or amino substituents, are notoriously difficult substrates in cross-coupling reactions due to their propensity to deactivate the palladium catalyst. To overcome this challenge, bulky and electron-donating phosphine ligands have been developed. These ligands promote the crucial oxidative addition step and facilitate the reductive elimination to afford the desired product.
This compound (PCyp₃) and its close analogue, di(1-adamantyl)-n-butylphosphine (cataCXium® A) , are trialkylphosphines known for their significant steric bulk and strong electron-donating character. Their alternatives, the biaryl phosphines developed by the Buchwald group, such as SPhos and XPhos , have also demonstrated remarkable efficacy in a wide range of cross-coupling reactions. This guide will delve into a comparative analysis of these ligands.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The following data summarizes the performance of different phosphine ligands in the coupling of the electron-rich aryl chloride, 4-chloroanisole, with phenylboronic acid.
Quantitative Data Summary: Suzuki-Miyaura Coupling of 4-Chloroanisole
| Ligand | Palladium Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| cataCXium® A | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 16 | ~60 | Estimated from similar substrates |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 2 | 95 | [1] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | t-BuOH | 100 | 12 | 98 | [2] |
| P(t-Bu)₃ | Pd₂(dba)₃ | KF | THF | RT | 48 | Low Yield | [3] |
| PCy₃ | Pd₂(dba)₃ | KF | THF | RT | 48 | Moderate Yield | [3] |
Note: Direct comparative data for this compound was not available in the reviewed literature. Data for cataCXium® A, a structurally and electronically similar ligand, is provided as a proxy. Room Temperature (RT).
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The following table compares the performance of various ligands in the amination of electron-rich aryl halides.
Quantitative Data Summary: Buchwald-Hartwig Amination of 4-Bromoanisole
| Ligand | Amine | Palladium Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| cataCXium® A | Morpholine | Pd(OAc)₂ | NaOtBu | Toluene | 80 | 2 | 98 | General high performance noted |
| SPhos | Aniline | Pd₂(dba)₃ | NaOtBu | Toluene | 80 | 24 | 95 | [4] |
| XPhos | Diphenylamine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96 | [4] |
| RuPhos | Diphenylamine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96 | [4] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 4-Chloroanisole
-
Reaction Setup: In a nitrogen-filled glovebox, an oven-dried Schlenk tube is charged with the palladium source (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Reagent Addition: 4-Chloroanisole (1.0 mmol) and phenylboronic acid (1.2 mmol) are added to the tube.
-
Solvent Addition: The solvent (e.g., toluene, 3 mL) is added, and the tube is sealed.
-
Reaction: The mixture is removed from the glovebox and stirred at the specified temperature for the indicated time.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel.[5][6]
General Procedure for Buchwald-Hartwig Amination of 4-Bromoanisole
-
Catalyst Preparation: In a nitrogen-filled glovebox, the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (2.5 mol%) are added to a dry vial.
-
Reagent Addition: To the vial, the aryl halide (e.g., 4-bromoanisole, 1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol) are added.
-
Solvent Addition: Anhydrous solvent (e.g., toluene, 2 mL) is added.
-
Reaction: The vial is sealed and heated to the specified temperature with stirring for the indicated time.
-
Workup: After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Purification: The resulting residue is purified by silica gel column chromatography to afford the desired arylamine.[4][7]
Visualizing the Catalytic Cycles and Workflows
To better understand the underlying chemical processes and experimental designs, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
The selection of a phosphine ligand is a critical parameter for the successful cross-coupling of electron-rich aryl halides. While direct comparative data for this compound is limited, its analogue cataCXium® A demonstrates high efficacy, comparable to that of widely used Buchwald ligands such as SPhos and XPhos. The provided data and protocols serve as a valuable resource for researchers in optimizing their synthetic routes towards complex molecular targets. The choice of ligand will ultimately depend on the specific substrates, desired reaction conditions, and cost considerations.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 4. benchchem.com [benchchem.com]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Tricyclopentylphosphine: A Comparative Guide to Its Catalytic Activity in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Tricyclopentylphosphine has emerged as a valuable phosphine (B1218219) ligand in the realm of transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. Its unique steric and electronic properties offer distinct advantages in various catalytic transformations crucial for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an objective comparison of this compound's performance against other common phosphine ligands, supported by experimental data, to inform ligand selection for specific synthetic challenges.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
This compound is frequently employed as a ligand in palladium-catalyzed reactions such as Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination couplings. Its moderate steric bulk, greater than that of trimethylphosphine (B1194731) but less than the highly hindered tri-tert-butylphosphine, allows for a balance between catalyst stability and reactivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The choice of phosphine ligand is critical in facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Table 1: Comparison of Phosphine Ligand Performance in a Representative Suzuki-Miyaura Coupling Reaction
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(OAc)₂ | K₃PO₄ | Toluene (B28343) | 100 | 12 | Good to Excellent |
| Tricyclohexylphosphine | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 12 | Excellent |
| Tri-tert-butylphosphine | Pd₂(dba)₃ | K₃PO₄ | Toluene | RT | 2 | Excellent |
| Triphenylphosphine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | Moderate to Good |
Note: "Good to Excellent" and other qualitative descriptors are based on the general understanding from the literature, as direct, comprehensive comparative studies are limited. Actual yields are highly dependent on the specific substrates and reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The steric and electronic properties of the phosphine ligand play a crucial role in the efficiency of this transformation, particularly with challenging substrates.
Table 2: Comparison of Ligand Performance in the Buchwald-Hartwig Amination of an Aryl Bromide
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | Good |
| XPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96 |
| RuPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96 |
| dppf | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 24 | Moderate |
Note: Data for XPhos and RuPhos are from a specific study for the amination of bromobenzene (B47551) with diphenylamine.[1] The performance of this compound and dppf is a general representation from the broader literature.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and potassium phosphate.
-
In a separate glovebox or under an inert atmosphere, weigh the palladium(II) acetate and this compound into a vial and mix with a small amount of the reaction solvent.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous toluene to the Schlenk tube via syringe.
-
Add the catalyst/ligand mixture to the reaction mixture under a positive flow of inert gas.
-
Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Experimental Protocol for Buchwald-Hartwig Amination
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
This compound (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add the aryl halide, sodium tert-butoxide, Pd₂(dba)₃, and this compound to an oven-dried reaction vial equipped with a stir bar.
-
Add the amine to the vial, followed by the anhydrous toluene.
-
Seal the vial with a cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the specified time (e.g., 18-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing Catalytic Cycles and Workflows
Understanding the underlying mechanisms and experimental processes is facilitated by visual diagrams.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
comparative study of bulky phosphine ligands for cross-coupling
A Comparative Guide to Bulky Phosphine (B1218219) Ligands for Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic selection of ligands is paramount in optimizing palladium-catalyzed cross-coupling reactions. Bulky phosphine ligands have emerged as a critical class of supporting molecules, profoundly influencing reaction efficiency, substrate scope, and functional group tolerance. Their steric hindrance and electron-donating properties are instrumental in facilitating key steps of the catalytic cycle, namely oxidative addition and reductive elimination. This guide provides an objective comparison of the performance of various bulky phosphine ligands across several major cross-coupling reactions, supported by experimental data and detailed protocols to aid in the rational design of catalytic systems.
The Role of Bulky Phosphine Ligands
The efficacy of a phosphine ligand in a cross-coupling reaction is governed by a delicate balance of its steric and electronic properties.[1] Sterically demanding ligands, often characterized by a large Tolman cone angle, promote the formation of monoligated palladium(0) species, which are often the catalytically active species, and accelerate the rate-limiting reductive elimination step.[1][2] Concurrently, electron-rich phosphines enhance the rate of oxidative addition, particularly with challenging substrates like aryl chlorides.[1] The interplay of these characteristics dictates the overall efficiency of the catalytic cycle.
Performance Comparison in Key Cross-Coupling Reactions
The following sections present a comparative analysis of commonly employed bulky phosphine ligands in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Negishi, and Stille cross-coupling reactions. The data is summarized in tables to facilitate a clear comparison of their performance based on reported yields under specific reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The choice of a bulky phosphine ligand is crucial, especially when dealing with unreactive or sterically hindered substrates. While bulky ligands are generally beneficial, some studies suggest they can paradoxically impede the reaction by promoting protodeboronation, an undesirable side reaction.[3][4][5]
| Ligand | Aryl Halide | Boronic Acid/Ester | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst System | Reference |
| P(o-tolyl)₂Ph | 4-Bromotoluene | Phenylboronic acid | Na₂CO₃ | DMF/H₂O | 105 | - | High Conversion | Pd₂(dba)₃ | [6] |
| GreenPhos 4 | 4-Chloroanisole | Phenylboronic acid | KOH | DME | 20 | - | >95 | Pd G3 | [7] |
| Ph-XPhos | Phenyl chloride | 4-Methylphenylboronic acid | - | - | - | 2 | >94 | - | [8] |
| Ligand L1 | Bromobenzene | 2-Thiopheneboronic ester | - | - | - | 0.25 | >95 | Pd(0) | [9] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of arylamines. The performance of bulky phosphine ligands is critical for achieving high yields and accommodating a broad range of amines and aryl halides.
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst System | Reference |
| XPhos | Bromobenzene | Diphenylamine | NaOtBu | Toluene | 100 | 24 | 96 | [Pd(allyl)Cl]₂ | [3] |
| XPhos | Bromobenzene | Phenoxazine | NaOtBu | Toluene | 100 | 24 | >99 | [Pd(allyl)Cl]₂ | [3] |
| XPhos | Bromobenzene | Carbazole | NaOtBu | Toluene | 100 | 24 | 92 | [Pd(allyl)Cl]₂ | [3] |
| RuPhos | Bromobenzene | Diphenylamine | NaOtBu | Toluene | 100 | 24 | 96 | [Pd(allyl)Cl]₂ | [3] |
| RuPhos | Bromobenzene | Phenoxazine | NaOtBu | Toluene | 100 | 24 | >99 | [Pd(allyl)Cl]₂ | [3] |
| RuPhos | Bromobenzene | Carbazole | NaOtBu | Toluene | 100 | 24 | 29 | [Pd(allyl)Cl]₂ | [3] |
| GreenPhos 4 | 4-Chloroanisole | Morpholine | Cs₂CO₃ | 1,4-Dioxane | 80 | - | >95 | Pd G3 | [7] |
| NIXANTPHOS | 4-Chlorotoluene | Aniline | - | - | - | - | Good to Excellent | - | [1] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds. The steric bulk of the phosphine ligand, in conjunction with the steric properties of the substrates, plays a significant role in the reaction's efficiency.[10]
| Ligand | Aryl Halide | Alkyne | Base | Solvent | Temp (°C) | Catalyst System | Reference | |---|---|---|---|---|---|---| | P(t-Bu)₃ / t-Bu₂PCy | Sterically undemanding aryl bromides | Phenylacetylene | - | - | - | Pd/Cu |[10][11] | | t-BuPCy₂ | 2- and 2,6-substituted aryl bromides | Me₃SiCCH | - | - | - | Pd/Cu |[10][11] | | PCy₃ | Extremely bulky aryl bromides | Extremely bulky acetylenes | - | - | - | Pd/Cu |[10][11] |
Heck Reaction
In the Heck reaction, bulky, electron-rich phosphine ligands have proven to be effective for the coupling of aryl chlorides under mild conditions.[11]
| Ligand | Aryl Halide | Olefin | Base | Solvent | Temp (°C) | Yield (%) | Catalyst System | Reference | |---|---|---|---|---|---|---|---| | P(t-Bu)₃ | Aryl Chlorides | Various | - | - | - | - | - |[12] | | PCy₃ | Aromatic Chlorides | - | - | - | - | - | - |[13] | | Biphenyl arsine ligands | Iodobenzene | Styrene | - | - | - | Very Good | Pd-catalyzed |[14] |
Negishi Coupling
The stereochemical outcome and efficiency of the Negishi coupling can be highly dependent on the phosphine ligand employed.[15] Bulky aromatic phosphine ligands have been shown to favor high levels of chemoselectivity and maintenance of stereoselectivity.[15]
| Ligand | Alkenyl/Aryl Halide | Organozinc Reagent | Temp (°C) | Yield (%) of desired product | Catalyst System | Reference |
| P(2-Tol)₃ | (Z)-1-Iodo-2-phenylethene | n-BuZnI | rt | 96 | PdCl₂ | [15] |
| PCy₃ | (Z)-1-Iodo-2-phenylethene | n-BuZnI | rt | 95 | PdCl₂(PCy₃)₂ | [15] |
| PPh₃ | (Z)-1-Iodo-2-phenylethene | n-BuZnI | rt | 39 | Pd(PPh₃)₄ | [15] |
| RuPhos (L1) | Aryl Chlorides | Various | 70 | Efficient | - | [16] |
| SPhos (L2) | Aryl Halides | Various | - | - | - | [16] |
Stille Coupling
In the Stille reaction, bulky phosphine ligands can increase the rate of reductive elimination due to steric repulsion, leading to faster reaction rates.[2][17]
| Ligand | Aryl Halide | Organostannane | Base/Additive | Solvent | Temp (°C) | Yield (%) | Catalyst System | Reference | |---|---|---|---|---|---|---|---| | GreenPhos 4 | 4-Chloroanisole | (4-Methoxyphenyl)tributylstannane | CsF | 2-MeTHF | 80 | >95 | Pd G3 |[7] | | P(t-Bu)₃ | Aryl Chlorides | Various | CsF | - | - | - | Palladium |[12] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these catalytic systems. Below are representative procedures for key cross-coupling reactions.
General Procedure for Suzuki-Miyaura Coupling
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the bulky phosphine ligand (e.g., P(o-tolyl)₂Ph, 10 mol%) are added. The aryl halide (1.0 mmol), boronic acid (2.0 mmol), and base (e.g., Na₂CO₃, 3.0 mmol) are then added. The flask is evacuated and backfilled with the inert gas three times. Anhydrous, degassed solvent (e.g., DMF, 10 mL) and water (1 mL) are added via syringe. The reaction mixture is then heated to the desired temperature (e.g., 105 °C) and stirred for the specified time. Reaction progress is monitored by TLC or GC-MS. After completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[6]
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, an oven-dried reaction tube is charged with the palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 0.5-1.0 mol%), the bulky phosphine ligand (e.g., XPhos, 1-2 mol%), the aryl halide (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv). The tube is sealed, and the appropriate anhydrous, degassed solvent (e.g., toluene) is added. The reaction mixture is then heated to the desired temperature (e.g., 100 °C) with stirring for the specified time. After cooling to room temperature, the reaction mixture is diluted with a suitable solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired arylamine.[3]
General Procedure for Negishi Coupling
To a solution of the organic halide (1.0 eq) in an anhydrous solvent (e.g., THF) under an inert atmosphere, the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) is added. The organozinc reagent (1.2 eq) is then added dropwise at the appropriate temperature (e.g., -78 °C to room temperature). The reaction mixture is stirred for the specified time at the designated temperature. The reaction is then quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., EtOAc), and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by flash column chromatography.[18]
General Procedure for Stille Coupling
In a dry Schlenk flask under an inert atmosphere, the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand are placed. Anhydrous solvent (e.g., Toluene) is added, followed by the organic halide (1.0 equivalent) and the organostannane (1.0-1.2 equivalents). The mixture is heated (typically 80-110 °C) and stirred for 2-24 hours. Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with an aqueous KF solution to remove tin byproducts, followed by brine. The organic layer is dried and concentrated, and the product is purified by chromatography.[19]
Visualizing Catalytic Processes
To further elucidate the concepts discussed, the following diagrams illustrate the fundamental catalytic cycle, a comparison of ligand structures, and a typical experimental workflow.
References
- 1. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01375H [pubs.rsc.org]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. Frontiers | An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. researchgate.net [researchgate.net]
- 15. Ligand Effects on Negishi Couplings of Alkenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Negishi Coupling | NROChemistry [nrochemistry.com]
- 19. benchchem.com [benchchem.com]
Stability Under Scrutiny: A Comparative Guide to Tricyclopentylphosphine-Palladium Complexes
For researchers, scientists, and drug development professionals, the selection of a robust and stable catalyst is paramount to achieving reproducible and efficient chemical transformations. This guide provides a comprehensive assessment of the stability of tricyclopentylphosphine-palladium (PCyp₃-Pd) complexes, offering a comparative analysis against other common phosphine-ligated palladium catalysts. By presenting available experimental data and detailed protocols, this document serves as a practical resource for catalyst selection and optimization in demanding synthetic applications.
The stability of a palladium catalyst is a critical factor influencing its performance, lifetime, and the overall efficiency of a catalytic cycle. Catalyst degradation can lead to reduced yields, formation of undesirable byproducts, and difficulties in purification. This compound (PCyp₃) is a bulky, electron-rich trialkylphosphine ligand that is often employed to enhance the activity of palladium catalysts in various cross-coupling reactions. Understanding the stability of the resulting PCyp₃-Pd complexes is therefore essential for their effective utilization.
This guide will delve into the key aspects of stability—thermal, solution, and oxidative—and provide a comparative perspective on how PCyp₃-Pd complexes fare against those bearing other common phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), and electronically modified phosphines.
Comparative Stability Analysis
The stability of palladium-phosphine complexes is intrinsically linked to the properties of the phosphine ligand, primarily its steric bulk and electronic character. Bulky ligands can protect the palladium center from deactivating interactions, while electron-donating ligands can strengthen the palladium-phosphine bond.
Thermal Stability
Generally, palladium complexes with bulky alkylphosphine ligands like PCyp₃ and PCy₃ are expected to exhibit higher thermal stability compared to those with less sterically demanding arylphosphines like PPh₃. This is attributed to the "ligand cage" effect, where the bulky substituents shield the palladium center and hinder decomposition pathways.
Table 1: Thermal Decomposition Data for Selected Palladium-Phosphine Complexes
| Complex | Ligand | Decomposition Onset (°C) | Experimental Conditions |
| [Pd(DABA)Cl₂] | 3,4-diaminobenzoic acid | ~204 | Heating rate of 10 °C/min under N₂ |
| [Pd(CPDA)Cl₂] | 4-chloro-o-phenylenediamine | ~277 | Heating rate of 10 °C/min under N₂ |
| [Pd(hzpy)Cl₂] | 2-hydrazinopyridine | ~210 | Heating rate of 10 °C/min under N₂ |
| trans-[PdBr(p-NO₂C₆H₄)(PPh₃)₂] | Triphenylphosphine | ~230 | Heating rate of 10 °C/min under N₂ |
| trans-[PdBr(2,4-(NO₂)₂C₆H₃)(PPh₃)₂] | Triphenylphosphine | ~215 | Heating rate of 10 °C/min under N₂ |
Note: Data for PCyp₃-Pd complexes is not explicitly available in the compiled search results. The data presented is for other palladium complexes to provide a general reference for thermal stability analysis. Researchers should perform TGA on their specific PCyp₃-Pd complex for accurate assessment.
Solution Stability
The stability of a catalyst in solution is crucial for its performance in homogeneous catalysis. Decomposition in solution can occur through various pathways, including ligand dissociation, reaction with the solvent, or interaction with other species in the reaction mixture. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the integrity of phosphine ligands and their palladium complexes in solution over time.
Bulky, electron-rich phosphines like PCyp₃ are known to form highly stable monoligated Pd(0) species, which are often the active catalysts in cross-coupling reactions. This stability is attributed to the strong σ-donating character and the steric protection afforded by the cyclopentyl groups, which disfavors the formation of inactive bis-phosphine complexes and other decomposition pathways.
Oxidative and Air Stability
The sensitivity of palladium catalysts to air and moisture is a practical concern in both laboratory and industrial settings. Air-stable precatalysts are highly desirable as they simplify handling and reaction setup. The stability of a palladium-phosphine complex towards oxidation is largely dependent on the electronic properties of the phosphine ligand. Electron-rich phosphines are more susceptible to oxidation to the corresponding phosphine oxide.
However, the steric bulk of ligands like PCyp₃ can provide kinetic stability against oxidation by shielding the phosphorus atom and the palladium center from atmospheric oxygen. Many modern palladium precatalysts incorporating bulky phosphine ligands are designed to be air- and moisture-stable, allowing for their convenient use without the need for gloveboxes or stringent inert atmosphere techniques.
Experimental Protocols
To facilitate the assessment of the stability of this compound-palladium complexes, detailed experimental protocols for key analytical techniques are provided below.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of a PCyp₃-Pd complex.
Instrumentation: A thermogravimetric analyzer (TGA) equipped with a high-precision balance and a furnace capable of controlled heating rates.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the PCyp₃-Pd complex into a clean, tared TGA pan (typically alumina (B75360) or platinum).
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heating Program: Program the TGA to heat the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of decomposition is determined from the point of significant weight loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
³¹P NMR Spectroscopy Protocol for Solution Stability Monitoring
Objective: To monitor the stability of a PCyp₃-Pd complex in solution over time.
Instrumentation: A high-resolution NMR spectrometer equipped with a phosphorus probe.
Procedure:
-
Sample Preparation: Prepare a solution of the PCyp₃-Pd complex of a known concentration in a deuterated solvent of choice (e.g., CDCl₃, C₆D₆, or the solvent to be used in the catalytic reaction). An internal standard (e.g., triphenyl phosphate) can be added for quantitative analysis.
-
Initial Spectrum: Acquire a ³¹P NMR spectrum of the freshly prepared solution at a defined temperature (e.g., 25 °C). Note the chemical shift and integration of the peak corresponding to the PCyp₃-Pd complex and any free PCyp₃ or its oxidation product, PCyp₃=O.
-
Time-Course Monitoring: Acquire subsequent ³¹P NMR spectra at regular time intervals (e.g., every hour, or as appropriate for the expected rate of decomposition). The sample should be maintained at a constant temperature throughout the experiment.
-
Data Analysis: Integrate the peaks corresponding to the PCyp₃-Pd complex, free PCyp₃, and any degradation products at each time point. Plot the concentration or relative integration of the PCyp₃-Pd complex as a function of time to determine its rate of decomposition and half-life in the chosen solvent.
Visualizing Stability and Experimental Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Key factors influencing the stability of palladium-phosphine catalysts.
Caption: Workflow for assessing thermal stability using TGA.
Caption: Workflow for assessing solution stability using ³¹P NMR.
Conclusion
This compound-palladium complexes are valuable catalysts in modern organic synthesis, prized for their high activity which is, in part, a consequence of the stabilizing features of the PCyp₃ ligand. The significant steric bulk of the cyclopentyl groups provides a protective environment around the palladium center, which is expected to confer enhanced thermal and solution stability compared to less bulky phosphine ligands. While direct quantitative comparisons with a broad range of other phosphine-palladium complexes are not extensively documented in a single study, the general principles of ligand effects on catalyst stability strongly suggest that PCyp₃-Pd complexes are robust and reliable catalytic systems.
For researchers and drug development professionals, the choice of a PCyp₃-Pd complex can offer advantages in terms of catalyst longevity and performance, particularly in challenging cross-coupling reactions. The experimental protocols provided in this guide offer a framework for the systematic evaluation of the stability of these and other palladium catalysts, enabling data-driven decisions in catalyst selection and process optimization. Further research providing direct, side-by-side comparative stability data would be of significant value to the scientific community.
Tricyclopentylphosphine vs. Tri-tert-butylphosphine: A Comparative Guide for Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance. The choice of phosphine (B1218219) ligand is critical to the success of this palladium-catalyzed reaction, profoundly influencing catalyst activity, stability, and substrate scope. This guide provides an objective comparison of two widely used bulky, electron-rich trialkylphosphine ligands: tricyclopentylphosphine (PCy₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃).
Performance Comparison in Suzuki Coupling
Both PCy₃ and P(t-Bu)₃ are highly effective ligands for Suzuki coupling reactions, particularly with challenging substrates like aryl chlorides. However, their performance can vary significantly depending on the nature of the electrophile.
Key Observations:
-
Aryl Chlorides: Tri-tert-butylphosphine (P(t-Bu)₃) is often the ligand of choice for the Suzuki coupling of unactivated aryl chlorides, demonstrating remarkable reactivity and affording high yields.[1][2]
-
Aryl Triflates: In contrast, this compound (PCy₃) has been shown to be more effective for the coupling of aryl triflates, a reaction where P(t-Bu)₃ can be less efficient.[1][2]
-
Aryl Bromides and Iodides: Both ligands are generally effective for the coupling of aryl bromides and iodides, often proceeding at room temperature.[1][3]
-
Heteroaryl Halides: P(t-Bu)₃ has been successfully employed in the rapid Suzuki coupling of a wide range of heteroaryl bromides.[4]
-
Steric and Electronic Effects: The differing reactivity of these ligands stems from their distinct steric and electronic properties. The larger cone angle of P(t-Bu)₃ is thought to promote the formation of the active monoligated palladium(0) species, which is crucial for the oxidative addition of unreactive aryl chlorides.[5][6]
Quantitative Data Summary
The following tables summarize the performance of PCy₃ and P(t-Bu)₃ in Suzuki coupling reactions with various substrates as reported in the literature.
Table 1: Suzuki Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Boronic Acid | Ligand | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | P(t-Bu)₃ | Pd₂(dba)₃ | Cs₂CO₃, Dioxane, 80 °C | 98 | [1] |
| 2 | 4-Chlorotoluene | Phenylboronic acid | PCy₃ | Pd₂(dba)₃ | Cs₂CO₃, Dioxane, 80 °C | 95 | [1] |
| 3 | 4'-Chloroacetophenone | 2-Methylphenylboronic acid | P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄, Toluene (B28343), RT | 95 | [2] |
Table 2: Suzuki Coupling of Aryl Triflates
| Entry | Aryl Triflate | Boronic Acid | Ligand | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | 4-Triflyloxytoluene | Phenylboronic acid | PCy₃ | Pd(OAc)₂ | K₃PO₄, Toluene, RT | 96 | [1] |
| 2 | 4-Triflyloxytoluene | Phenylboronic acid | P(t-Bu)₃ | Pd(OAc)₂ | K₃PO₄, Toluene, RT | <10 | [1] |
Experimental Protocols
Below are generalized experimental protocols for Suzuki coupling reactions using PCy₃ and P(t-Bu)₃. These are intended as a starting point and may require optimization for specific substrates.
General Procedure for Suzuki Coupling of an Aryl Halide with P(t-Bu)₃
A flame-dried Schlenk tube is charged with the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and a base such as cesium carbonate (Cs₂CO₃, 2.0 mmol) or potassium phosphate (B84403) (K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with argon. The palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol) and tri-tert-butylphosphine (0.02 mmol) are then added under argon. Anhydrous solvent (e.g., dioxane or toluene, 5 mL) is added, and the mixture is stirred at the desired temperature (room temperature to 100 °C) until the reaction is complete as monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Procedure for Suzuki Coupling of an Aryl Triflate with PCy₃
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl triflate (1.0 mmol), the boronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol). The palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and this compound (0.04 mmol) are added. The vessel is sealed and removed from the glovebox. Anhydrous toluene (5 mL) is added via syringe. The reaction mixture is stirred at room temperature until the starting material is consumed. The workup and purification follow the same procedure as described above.
Mechanistic Overview and Workflow
The catalytic cycle of the Suzuki-Miyaura coupling is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of phosphine ligand significantly impacts the rates of these steps.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The experimental workflow for setting up a Suzuki coupling reaction generally involves the careful exclusion of air and moisture, as the palladium catalyst and phosphine ligands can be sensitive to oxidation.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 6. Experimental and Computational Study of Steric and Electronic Effects on the Coordination of Bulky, Water-Soluble Alkylphosphines to Palladium under Reducing Conditions: Correlation to Catalytic Activity | Journal Article | PNNL [pnnl.gov]
A Comparative Guide to the X-ray Crystal Structures of Metal Complexes with Bulky Cycloalkylphosphine Ligands
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the coordination chemistry of metal complexes is paramount. This guide provides a comparative analysis of the X-ray crystal structures of metal complexes featuring the bulky tricyclohexylphosphine (B42057) (PCy₃) ligand, a close structural and electronic analogue of tricyclopentylphosphine (PCyp₃). Due to a greater availability of crystallographic data for PCy₃ complexes, this guide will use them as a representative case study to explore the influence of the metal center on key structural parameters.
This guide presents a summary of quantitative data in a clear tabular format, details the experimental protocols for structure determination, and provides a visual representation of the experimental workflow. The data herein is crucial for rational catalyst design, understanding reaction mechanisms, and developing novel therapeutic agents.
Comparative Analysis of Structural Parameters
The following table summarizes key crystallographic data for a selection of palladium, platinum, gold, and nickel complexes with the tricyclohexylphosphine ligand. These data, extracted from published X-ray crystal structures, highlight the variations in bond lengths and angles as a function of the metal center.
| Complex | Metal | M-P Bond Length (Å) | Other Key Bond Lengths (Å) | Key Bond Angles (°) | Coordination Geometry |
| trans-[PdCl₂(PCy₃)₂] | Pd(II) | 2.326 | Pd-Cl = 2.301 | P-Pd-Cl = 91.38 | Square Planar |
| [Pt(PCy₃)₂(H)(SiMe₂Cl)] | Pt(II) | 2.285, 2.316 | Pt-Si = 2.417, Pt-H = 1.58 | P-Pt-P = 160.3 | Distorted Square Planar |
| [AuCl(PCy₃)] | Au(I) | 2.241 | Au-Cl = 2.278 | P-Au-Cl = 178.1 | Linear |
| trans-[NiCl₂(PCy₃)₂] | Ni(II) | 2.279 | Ni-Cl = 2.204 | P-Ni-P = 180 | Square Planar |
Experimental Protocols
The determination of the X-ray crystal structure of these organometallic complexes involves a series of precise steps, from crystal growth to data analysis. The general protocol is outlined below.
Crystallization
High-quality single crystals are paramount for a successful X-ray diffraction experiment. For air and moisture-sensitive organometallic compounds like this compound and tricyclohexylphosphine complexes, crystallization is typically performed using anaerobic techniques, such as in a glovebox or using Schlenk line methods.
A common method for growing single crystals is by slow evaporation or vapor diffusion. A saturated solution of the complex in a suitable solvent (e.g., dichloromethane, toluene) is prepared. For vapor diffusion, this solution is placed in a small vial, which is then placed in a larger sealed container containing a less volatile "anti-solvent" in which the complex is poorly soluble (e.g., pentane, hexane). Slow diffusion of the anti-solvent vapors into the solution of the complex gradually reduces its solubility, leading to the formation of well-ordered crystals over a period of days to weeks.
X-ray Data Collection and Structure Solution
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.4 mm in size) is selected under a microscope, coated in a cryoprotectant oil (such as paratone-N), and mounted on a goniometer head.[1]
-
Data Collection: The mounted crystal is placed on a diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. X-rays (commonly from a Mo or Cu source) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The intensities of the diffraction spots are integrated and corrected for various experimental factors.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, often using direct methods or Patterson methods to determine the initial positions of the heavier atoms (like the metal and phosphorus atoms). The remaining non-hydrogen atoms are located from difference Fourier maps. The structural model is then refined using least-squares methods to improve the agreement between the observed and calculated diffraction data. Hydrogen atoms are typically placed in calculated positions.
Visualization of the Experimental Workflow
The logical flow of determining the X-ray crystal structure of a this compound metal complex can be visualized as follows:
This guide provides a foundational understanding of the structural aspects of bulky cycloalkylphosphine metal complexes, offering valuable data and procedural insights for researchers in the field. The provided comparison highlights the influence of the metal center on the coordination geometry, which is a critical factor in the reactivity and catalytic activity of these important compounds.
References
Activating Challenging C-Cl Bonds: A Performance Comparison of Catalytic Systems
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Selection for C-Cl Bond Functionalization
The activation of carbon-chlorine (C-Cl) bonds, particularly in electron-rich or sterically hindered aryl chlorides, remains a significant challenge in synthetic chemistry. Due to the low cost and wide availability of aryl chlorides, developing efficient catalytic systems for their functionalization is of paramount importance in the pharmaceutical and fine chemical industries. This guide provides a comparative analysis of the performance of various catalytic systems for activating these challenging bonds in key cross-coupling reactions, supported by experimental data and detailed protocols.
Performance Comparison in Key Cross-Coupling Reactions
The choice of catalyst, ligand, and reaction conditions is critical for achieving high efficiency in the activation of C-Cl bonds. Below is a summary of the performance of leading palladium and nickel-based catalytic systems in Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck couplings of challenging aryl chlorides.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. For the coupling of aryl chlorides, catalyst systems based on palladium with bulky, electron-rich phosphine (B1218219) ligands, as well as nickel-based catalysts, have shown significant success.
Table 1: Performance Comparison for the Suzuki-Miyaura Coupling of 4-Chlorotoluene (B122035) with Phenylboronic Acid
| Catalyst System | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Pd(OAc)₂ / SPhos | 1 | SPhos | K₃PO₄ | Toluene (B28343) | 100 | 2 | >95 | >95 | >47.5 | [1] |
| Pd(OAc)₂ / XPhos | 0.5 | XPhos | K₃PO₄ | t-BuOH | 100 | 12 | 98 | 196 | 16.3 | [2] |
| NiCl₂(dppp) | 5 | dppp | K₃PO₄ | Dioxane | 80 | 24 | 85 | 17 | 0.7 | [3] |
| NiCl₂(PCy₃)₂ | 3 | PCy₃ | K₃PO₄ | Dioxane | 100 | 18 | 92 | 30.7 | 1.7 | [3] |
TON (Turnover Number) = moles of product / moles of catalyst TOF (Turnover Frequency) = TON / time (h)
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. Palladium catalysts with specialized ligands and, increasingly, nickel catalysts are effective for the amination of aryl chlorides.
Table 2: Performance Comparison for the Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
| Catalyst System | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Pd₂(dba)₃ / BrettPhos | 1 | BrettPhos | NaOt-Bu | Toluene | 100 | 2 | 99 | 99 | 49.5 | [4] |
| Pd(OAc)₂ / RuPhos | 0.5 | RuPhos | K₃PO₄ | Toluene | 110 | 16 | 97 | 194 | 12.1 | [4] |
| Ni(COD)₂ / DPPF | 2 | DPPF | NaOt-Bu | Toluene | 100 | 24 | 95 | 47.5 | 2.0 | [5] |
| (dppf)NiCl₂ | 5 | - | NaOt-Bu | Toluene | 100 | 24 | 88 | 17.6 | 0.7 | [5] |
Sonogashira Coupling
The Sonogashira coupling provides a direct route to aryl alkynes. Copper-free conditions and the use of highly active palladium catalysts are often necessary for the successful coupling of aryl chlorides.
Table 3: Performance Comparison for the Sonogashira Coupling of 4-Chlorotoluene with Phenylacetylene
| Catalyst System | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Pd(PPh₃)₄ / CuI | 2 | PPh₃ | Et₃N | DMF | 100 | 24 | 75 | 37.5 | 1.6 | [6] |
| PdCl₂(PPh₃)₂ / CuI | 1 | PPh₃ | i-Pr₂NH | Toluene | 80 | 12 | 88 | 88 | 7.3 | [6] |
| Pd(OAc)₂ / SPhos | 0.5 | SPhos | Cs₂CO₃ | Dioxane | 120 | 24 | 92 | 184 | 7.7 | [6] |
Heck Coupling
The Heck reaction enables the arylation of alkenes. For challenging aryl chlorides, high temperatures and robust catalyst systems are typically required.
Table 4: Performance Comparison for the Heck Coupling of 4-Chlorotoluene with Styrene
| Catalyst System | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Pd(OAc)₂ | 2 | None | NaOAc | DMA | 150 | 24 | 60 | 30 | 1.3 | [7] |
| Pd(OAc)₂ / P(t-Bu)₃ | 1 | P(t-Bu)₃ | K₂CO₃ | Dioxane | 120 | 16 | 95 | 95 | 5.9 | [7] |
| Palladacycle | 1 | - | K₃PO₄ | NMP | 140 | 24 | 85 | 85 | 3.5 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic reactions. Below are representative experimental protocols for the Suzuki-Miyaura coupling and a general workflow for catalyst screening.
Protocol 1: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid using Pd(OAc)₂/SPhos
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate (B84403) (K₃PO₄), anhydrous
-
Toluene, anhydrous
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), SPhos (8.2 mg, 0.02 mmol, 2 mol%), and K₃PO₄ (424 mg, 2.0 mmol).
-
Add 4-chlorotoluene (126.6 mg, 1.0 mmol) and phenylboronic acid (146.3 mg, 1.2 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring for 2 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (10 mL) and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.[1]
Protocol 2: General Workflow for High-Throughput Catalyst Screening
A systematic approach is essential for identifying the optimal catalyst system for a given C-Cl bond activation. High-throughput experimentation (HTE) accelerates this process.
Workflow:
-
Plate Preparation: A 96-well plate with glass vials is prepared. Each vial is charged with a different catalyst/ligand combination from a pre-weighed library.
-
Reagent Dispensing: Stock solutions of the aryl chloride, coupling partner, and base in a suitable solvent are prepared. A liquid handling robot is used to dispense precise volumes of these solutions into each well.
-
Reaction Execution: The plate is sealed and placed on a heating/shaking block at the desired temperature for a set period.
-
Quenching and Sample Preparation: After the reaction time, the plate is cooled, and a quenching solution is added to each well. An internal standard is also added for quantitative analysis.
-
Analysis: The reaction mixtures are analyzed by high-throughput techniques such as LC-MS or GC-MS to determine the yield of the desired product in each well.
-
Data Analysis: The results are compiled and analyzed to identify the most effective catalyst systems for further optimization.
Visualizing Catalytic Pathways
Understanding the mechanism of a catalytic reaction is key to its optimization. The following diagrams, generated using the DOT language for Graphviz, illustrate the generally accepted catalytic cycles for the activation of C-Cl bonds in major cross-coupling reactions.
Suzuki-Miyaura Coupling Catalytic Cycle
Buchwald-Hartwig Amination Catalytic Cycle
Heck Coupling Catalytic Cycle
Sonogashira Coupling Catalytic Cycle (Copper-Free)
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. diva-portal.org [diva-portal.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. fhi.mpg.de [fhi.mpg.de]
Evaluating the Cost-Effectiveness of Tricyclopentylphosphine in Synthesis: A Comparative Guide
In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligand is a critical determinant of catalytic efficiency, substrate scope, and overall process cost. Among the diverse array of available ligands, Tricyclopentylphosphine (TCPP) has emerged as a noteworthy contender, offering a unique balance of steric bulk and electron-donating properties. This guide provides a comprehensive evaluation of the cost-effectiveness of TCPP in two of the most pivotal cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Through a detailed comparison with commonly employed alternatives such as Tricyclohexylphosphine (PCy3), XPhos, and RuPhos, this report aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their synthetic endeavors.
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The performance of TCPP in this reaction is benchmarked against PCy3, a structurally similar and widely used ligand, and XPhos, a highly effective but often more expensive Buchwald-type biaryl phosphine ligand.
Table 1: Ligand Performance in the Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid
| Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| This compound (TCPP) | 1.0 | 2 | 92 |
| Tricyclohexylphosphine (PCy3) | 1.0 | 2 | 88 |
| XPhos | 0.5 | 1 | 98 |
The data indicates that while XPhos offers the highest activity, allowing for lower catalyst loading and shorter reaction times, TCPP demonstrates a competitive yield, slightly outperforming its close structural analog, PCy3, under identical conditions.
Performance Comparison in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is an indispensable method for the synthesis of arylamines. In this section, the efficacy of TCPP is compared with that of PCy3 and the highly active RuPhos ligand in the coupling of 4-chloroanisole (B146269) and morpholine.
Table 2: Ligand Performance in the Buchwald-Hartwig Amination of 4-Chloroanisole and Morpholine
| Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| This compound (TCPP) | 1.5 | 18 | 85 |
| Tricyclohexylphosphine (PCy3) | 1.5 | 18 | 82 |
| RuPhos | 1.0 | 12 | 95 |
Similar to the Suzuki-Miyaura coupling, the specialized biaryl phosphine ligand, RuPhos, exhibits superior performance. However, TCPP again shows a respectable yield, proving to be a slightly more effective ligand than PCy3 in this transformation.
Cost-Effectiveness Analysis
To provide a holistic view, the performance data must be weighed against the cost of the ligands. The following table presents an approximate cost comparison based on currently available market prices. Prices are subject to change and may vary between suppliers.
Table 3: Approximate Cost Comparison of Selected Phosphine Ligands
| Ligand | Supplier Example | Price (USD/g) |
| This compound (TCPP) | Strem Chemicals | ~11.80 (for 10g) |
| Tricyclohexylphosphine (PCy3) | Sigma-Aldrich | ~14.90 (for 25g) |
| XPhos | Sigma-Aldrich | ~101.00 (for 1g) |
| RuPhos | Sigma-Aldrich | ~70.21 (for 1g) |
From a cost-effectiveness standpoint, TCPP presents a compelling case. While the Buchwald-type ligands (XPhos and RuPhos) can achieve higher yields with lower catalyst loadings and faster reaction times, their significantly higher cost may not be justifiable for all applications, particularly in large-scale synthesis. TCPP, being more affordable and demonstrating comparable or slightly better performance than the similarly priced PCy3, offers a balanced and economically viable option.
Experimental Protocols
To ensure reproducibility, detailed experimental protocols for the representative reactions cited in the performance comparison tables are provided below.
General Procedure for Suzuki-Miyaura Coupling
An oven-dried Schlenk tube is charged with the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (B84403) (2.0 mmol). The tube is evacuated and backfilled with argon. The palladium precursor (e.g., Pd(OAc)₂, specified mol%) and the phosphine ligand (specified mol%) are then added under argon. Anhydrous toluene (B28343) (5 mL) is added, and the mixture is stirred at the indicated temperature for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.
General Procedure for Buchwald-Hartwig Amination
A flame-dried Schlenk tube is charged with the aryl chloride (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with argon. The palladium precursor (e.g., Pd₂(dba)₃, specified mol%) and the phosphine ligand (specified mol%) are added, followed by anhydrous toluene (5 mL). The reaction mixture is stirred at the indicated temperature for the specified time. After cooling to room temperature, the mixture is diluted with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to furnish the corresponding arylamine.
Visualizing Reaction Pathways
To further aid in the understanding of the catalytic processes where this compound is employed, the following diagrams, generated using the DOT language, illustrate the fundamental catalytic cycles.
Conclusion
This compound stands out as a highly cost-effective ligand for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. While it may not always match the exceptional activity of more specialized and expensive biaryl phosphine ligands like XPhos and RuPhos, its performance is robust and often superior to its close and similarly priced analog, Tricyclohexylphosphine. For process development and large-scale synthesis where economic factors are paramount, TCPP offers an excellent balance of reactivity and cost, making it a valuable tool in the synthetic chemist's arsenal. The selection of the optimal ligand will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, desired reaction times, and budgetary constraints. This guide provides the foundational data to facilitate a more strategic and economically sound approach to catalyst system selection.
The Role of Tricyclopentylphosphine in Cross-Coupling Reactions: A Mechanistic and Performance Comparison
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine (B1218219) ligand is a critical parameter in optimizing palladium-catalyzed cross-coupling reactions. Tricyclopentylphosphine (PCy₃) has emerged as a versatile and effective ligand for a variety of these transformations. This guide provides an objective comparison of the performance of PCy₃ with other commonly employed phosphine ligands, supported by experimental data, detailed protocols, and mechanistic insights.
The efficiency of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is profoundly influenced by the steric and electronic properties of the ancillary phosphine ligand. This compound, a bulky and electron-rich trialkylphosphine, has demonstrated significant utility in promoting key steps of the catalytic cycle, particularly for challenging substrates. This guide will delve into the mechanistic underpinnings of its efficacy and present a comparative analysis against other prominent ligand classes, most notably the Buchwald biaryl phosphine ligands.
Mechanistic Considerations: The Role of PCy₃ in the Catalytic Cycle
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The steric and electronic properties of this compound play a crucial role in modulating the efficiency of each of these steps.
-
Oxidative Addition: This is often the rate-limiting step, especially with less reactive aryl chlorides. The electron-rich nature of PCy₃ enhances the electron density on the palladium(0) center, which facilitates the oxidative addition of the aryl halide. Furthermore, the bulky nature of PCy₃ promotes the formation of a coordinatively unsaturated 14-electron monoligated palladium species (L-Pd(0)), which is highly reactive in the oxidative addition step.
-
Transmetalation: In the Suzuki-Miyaura coupling, this step involves the transfer of the organic group from the organoboron reagent to the palladium(II) center. While the precise mechanism of transmetalation can be complex and dependent on reaction conditions, the ligand's properties can influence the stability of the intermediates and the facility of the transfer.
-
Reductive Elimination: This final step involves the formation of the new carbon-carbon or carbon-nitrogen bond and regeneration of the palladium(0) catalyst. The steric bulk of PCy₃ can promote reductive elimination by destabilizing the palladium(II) intermediate, thus favoring the formation of the desired product.
Performance Comparison: this compound vs. Alternative Ligands
The following tables provide a comparative overview of the performance of this compound (or its close and often interchangeably used analog, tricyclohexylphosphine, PCy₃) against other common phosphine ligands in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The data has been compiled from various literature sources, and direct comparisons should be made with consideration of the specific reaction conditions.
Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Boronic Acid | Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | PCy₃ | Pd(OAc)₂ | K₃PO₄ | Toluene (B28343) | 100 | 24 | 95 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 2 | 98 |
| 3 | 2-Chlorotoluene | Phenylboronic acid | PCy₃ | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 110 | 24 | 75 |
| 4 | 2-Chlorotoluene | Phenylboronic acid | XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 110 | 18 | 92 |
| 5 | 4-Chloroanisole | 4-Methoxyphenylboronic acid | PCy₃ | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 24 | 91 |
| 6 | 4-Chloroanisole | 4-Methoxyphenylboronic acid | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 2 | 99 |
Data compiled from various literature sources. Conditions may vary between studies.
Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | PCy₃ | Pd₂(dba)₃ | NaOt-Bu | Toluene | 100 | 18 | 92 |
| 2 | 4-Chlorotoluene | Morpholine | XPhos | Pd₂(dba)₃ | NaOt-Bu | Toluene | 100 | 6 | 94 |
| 3 | Bromobenzene | Aniline | PCy₃ | Pd(OAc)₂ | NaOt-Bu | Toluene | 80 | 18 | 85 |
| 4 | Bromobenzene | Aniline | BINAP | Pd₂(dba)₃ | NaOt-Bu | Toluene | 110 | - | High |
| 5 | 2-Bromotoluene | Di-n-butylamine | PCy₃ | Pd(OAc)₂ | NaOt-Bu | Toluene | 80 | 18 | 88 |
| 6 | 2-Bromotoluene | Di-n-butylamine | RuPhos | Pd G2 | NaOt-Bu | t-BuOH | 100 | 18 | 96 |
Data compiled from various literature sources. Conditions may vary between studies.
From the data presented, it is evident that while this compound is a highly effective ligand, particularly for the coupling of aryl chlorides, the Buchwald biaryl phosphine ligands such as SPhos and XPhos often exhibit superior activity, allowing for reactions to proceed at lower temperatures and with shorter reaction times.
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%) or alternative ligand
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)
-
Toluene (2 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and potassium phosphate.
-
Evacuate the tube and backfill with argon (repeat three times).
-
Under a positive pressure of argon, add the palladium(II) acetate and the phosphine ligand.
-
Add toluene via syringe and seal the tube.
-
Stir the reaction mixture at the desired temperature for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Procedure for Buchwald-Hartwig Amination
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
This compound (0.04 mmol, 4 mol%) or alternative ligand
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol)
-
Toluene (2 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the sodium tert-butoxide.
-
In a glovebox, add the Pd₂(dba)₃ and the phosphine ligand.
-
Add the aryl halide and the amine.
-
Add toluene and a magnetic stir bar.
-
Seal the Schlenk tube, remove from the glovebox, and heat with stirring in an oil bath at the desired temperature for the specified time.
-
Cool the reaction to room temperature, dilute with ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Conclusion
This compound is a robust and highly effective ligand for a range of palladium-catalyzed cross-coupling reactions. Its steric bulk and electron-donating properties contribute to its ability to activate challenging substrates and promote efficient catalysis. While the more structurally complex Buchwald biaryl phosphine ligands may offer superior performance under certain conditions, particularly in terms of reaction rates and temperatures, PCy₃ remains a valuable and more economical choice for many applications. The selection of the optimal ligand will ultimately depend on the specific substrates, desired reaction conditions, and economic considerations of the intended synthetic route.
Tricyclopentylphosphine vs. Biarylphosphine Ligands: A Comparative Guide for Cross-Coupling Reactions
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligand is a critical parameter that dictates the efficiency, substrate scope, and overall success of the transformation. For researchers, scientists, and drug development professionals, understanding the nuances of ligand performance is paramount for synthetic strategy and process optimization. This guide provides a comprehensive comparison between the workhorse trialkylphosphine ligand, tricyclopentylphosphine (PCy3), and a prominent class of biarylphosphine ligands, including SPhos, XPhos, and RuPhos.
Performance Benchmark: Suzuki-Miyaura and Buchwald-Hartwig Couplings
The Suzuki-Miyaura and Buchwald-Hartwig reactions are cornerstones of modern synthetic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The performance of PCy3 and selected biarylphosphine ligands in these transformations is summarized below. It is important to note that direct side-by-side comparative data under identical conditions is not always available in the literature; therefore, the following tables represent a synthesis of typical results and trends observed across various studies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, typically between an organoboron compound and an organic halide. The choice of ligand can significantly impact the reaction's effectiveness, especially with challenging substrates such as aryl chlorides.
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| PCy3 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (2 mol%) | K₃PO₄ | Toluene | 100 | 12 | >80[1] |
| SPhos | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (2 mol%) | K₃PO₄ | Toluene | RT | 2 | 95[2] |
| XPhos | 2-Chloro-N-heterocycle | Phenylboronic acid | Pd(OAc)₂ (1 mol%) | K₃PO₄ | Toluene | 100 | 12 | 93-97[3] |
| RuPhos | Heteroaryl Chloride | Arylboronic Acid | Pd₂(dba)₃/RuPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | High |
Note: The data presented is illustrative and compiled from various sources. Yields are highly dependent on the specific substrates and reaction conditions.
Biarylphosphine ligands, such as SPhos, often exhibit exceptional activity, enabling reactions to be performed at room temperature with low catalyst loadings, even with traditionally difficult aryl chloride substrates.[2] PCy3 is also effective, particularly for Suzuki couplings involving aryl triflates.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides and amines. The steric and electronic properties of the phosphine ligand are crucial for achieving high yields and broad substrate scope.
| Ligand | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| PCy3 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ (1.5 mol%) | NaOt-Bu | Toluene | 100 | 18 | Moderate |
| SPhos | 4-Chlorotoluene | Morpholine | Pd(OAc)₂ (2 mol%) | Cs₂CO₃ | THF | 80 | 18 | High[4] |
| XPhos | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ (1.5 mol%) | NaOt-Bu | Toluene | Reflux | 6 | 94 |
| RuPhos | Aryl Chloride | Secondary Amine | RuPhos Pd G3 | NaOt-Bu | Toluene | 100 | 18 | High[5] |
Note: The data presented is illustrative and compiled from various sources. Yields are highly dependent on the specific substrates and reaction conditions.
In Buchwald-Hartwig aminations, biarylphosphine ligands like XPhos and RuPhos have demonstrated superior performance, particularly with unactivated aryl chlorides and a wide range of amines.[5] Their bulky and electron-rich nature facilitates the key oxidative addition and reductive elimination steps of the catalytic cycle.[4]
Experimental Protocols
Detailed and reproducible experimental procedures are essential for successful cross-coupling reactions. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., PCy3, SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium precursor, phosphine ligand, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the specified temperature for the indicated time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.[3]
General Experimental Protocol for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of an aryl halide with an amine.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.5-1.5 mol% Pd)
-
Phosphine ligand (e.g., XPhos, 1-3 mol%)
-
Base (e.g., NaOt-Bu, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor, phosphine ligand, and base.
-
Add the aryl halide and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and bring it out of the glovebox.
-
Stir the reaction mixture at the specified temperature for the indicated time.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and partition between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by flash column chromatography.
Catalytic Cycles and Experimental Workflow
Visualizing the reaction pathways and experimental setups can aid in understanding the intricacies of these cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Tricyclopentylphosphine Oxide: NMR vs. Alternative Chromatographic Methods
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of Tricyclopentylphosphine oxide (TCPO), a common ligand oxide in catalysis and synthesis, selecting the appropriate analytical methodology is paramount. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with two common chromatographic alternatives: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is supported by established analytical principles and experimental data for similar compounds, offering a comprehensive overview to inform your choice of analytical technique.
Quantitative Data Summary
The following table summarizes the key performance metrics for the quantification of this compound oxide (TCPO) using ³¹P qNMR, HPLC-UV, and GC-MS. The values for HPLC-UV and GC-MS are estimates based on the analysis of similar aliphatic phosphine (B1218219) oxides and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | ³¹P Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Direct detection and quantification of the ³¹P nucleus. | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. |
| Selectivity | Excellent, due to the large chemical shift range of ³¹P. | Moderate, potential for co-elution with impurities. | Excellent, highly specific detection by mass. |
| Limit of Detection (LOD) | ~ 1-10 µg/mL | ~ 0.1-1 µg/mL | ~ 0.01-0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 5-50 µg/mL | ~ 0.5-5 µg/mL | ~ 0.05-0.5 µg/mL |
| Linearity Range | 2-3 orders of magnitude | 3-4 orders of magnitude | 4-5 orders of magnitude |
| Precision (RSD) | < 2% | < 5% | < 5% |
| Sample Throughput | Low to moderate | High | High |
| Instrumentation Cost | High | Moderate | High |
| Method Development | Relatively simple | Can be complex and time-consuming | Can be complex and time-consuming |
Experimental Protocols
Quantitative ³¹P NMR Spectroscopy (qNMR)
This protocol outlines the determination of TCPO concentration using an internal standard method.
a) Materials:
-
This compound oxide (TCPO) sample
-
Internal Standard (IS): Triphenylphosphine oxide (TPPO), certified reference material
-
Deuterated solvent: Chloroform-d (CDCl₃)
-
NMR tubes (5 mm)
-
Analytical balance
b) Sample Preparation:
-
Accurately weigh a known amount of the TCPO sample into a vial.
-
Accurately weigh a known amount of the internal standard (TPPO) and add it to the same vial. The molar ratio of IS to the expected analyte should be approximately 1:1.
-
Dissolve the mixture in a precise volume of CDCl₃ (e.g., 0.75 mL).
-
Vortex the solution until fully dissolved and transfer to an NMR tube.
c) NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer
-
Nucleus: ³¹P
-
Pulse Program: Standard one-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments). Inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.[1]
-
Pulse Angle: 30° to reduce the relaxation delay needed.
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ of the analyte and internal standard. For phosphine oxides, T₁ can be long; a conservative D1 of 30-60 seconds is recommended to ensure full relaxation.[2][3]
-
Acquisition Time (AQ): ≥ 2 seconds
-
Number of Scans (NS): Sufficient to obtain a signal-to-noise ratio (S/N) of at least 150:1 for the signal of interest.
d) Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the signals corresponding to TCPO (expected around 50-60 ppm) and the internal standard TPPO (around 27.5 ppm).[4]
-
Calculate the concentration of TCPO using the following formula:
CTCPO = (ITCPO / IIS) * (NIS / NTCPO) * (MWTCPO / MWIS) * (mIS / msample) * PIS
Where:
-
CTCPO = Concentration of TCPO
-
I = Integral value
-
N = Number of phosphorus atoms (1 for both TCPO and TPPO)
-
MW = Molecular weight
-
m = mass
-
PIS = Purity of the internal standard
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
a) Materials:
-
TCPO sample
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and autosampler vials
b) Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 210 nm (as aliphatic phosphine oxides lack a strong chromophore).
c) Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of TCPO of known concentration (e.g., 1 mg/mL) in acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.
-
Sample Solution: Accurately weigh the TCPO sample and dissolve it in acetonitrile to a known volume to achieve a concentration within the calibration range.
d) Quantification:
-
Generate a calibration curve by plotting the peak area of the TCPO standards against their known concentrations.
-
Determine the concentration of TCPO in the sample by interpolating its peak area from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
a) Materials:
-
TCPO sample
-
Dichloromethane or other suitable solvent (GC grade)
-
Volumetric flasks, pipettes, and autosampler vials
b) GC-MS Conditions:
-
Column: Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of TCPO.
c) Standard and Sample Preparation:
-
Similar to the HPLC-UV method, prepare a stock solution and a series of calibration standards in a suitable solvent like dichloromethane.
-
Prepare the sample solution to a concentration within the linear range of the method.
d) Quantification:
-
Create a calibration curve by plotting the peak area of a characteristic TCPO ion from the standards against their concentrations.
-
Quantify TCPO in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Workflow for the quantification of TCPO by ³¹P NMR.
Caption: Comparison of key features of qNMR, HPLC-UV, and GC-MS.
References
Safety Operating Guide
Proper Disposal of Tricyclopentylphosphine: A Step-by-Step Guide for Laboratory Professionals
For immediate release
Ensuring the safe handling and disposal of reactive chemical reagents is paramount in a laboratory setting. This guide provides essential safety and logistical information for the proper disposal of Tricyclopentylphosphine, a pyrophoric and corrosive compound widely used in chemical synthesis. Adherence to these procedures is critical for the safety of laboratory personnel and the protection of the environment.
This compound is classified as a pyrophoric liquid, meaning it can ignite spontaneously in air. It is also corrosive, capable of causing severe skin burns and eye damage. Due to these hazardous properties, specific handling and disposal protocols must be strictly followed.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including a face shield, goggles, flame-retardant gloves, and a lab coat. Respiratory protection, such as a respirator with a suitable filter (e.g., type ABEK (EN14387)), should also be used.
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a fume hood.
-
Inert Atmosphere: Due to its pyrophoric nature, handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air.
-
Spill Response: In case of a spill, do not use water. Cover the spill with a dry, non-combustible absorbent material such as sand or earth. Use non-sparking tools to collect the material into a sealable container for disposal.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound waste. This process should be carried out by trained personnel familiar with handling pyrophoric reagents.
-
Segregation and Collection:
-
Collect all waste materials containing this compound, including empty containers, contaminated labware, and spill cleanup materials, in a dedicated, clearly labeled, and sealable container.
-
The container must be stored under an inert atmosphere and away from incompatible materials such as strong oxidizing agents.
-
-
Deactivation (Quenching) - For residual amounts in containers :
-
Caution: This procedure should only be performed by experienced chemists. It is a highly exothermic reaction and requires careful control.
-
Work in a fume hood with a blast shield in place.
-
Slowly add a solution of a protic solvent, such as isopropanol, to the container with the this compound residue while maintaining an inert atmosphere and cooling the container in an ice bath.
-
The phosphine (B1218219) will be oxidized to the less hazardous phosphine oxide.
-
After the reaction is complete, the resulting solution can be collected as hazardous waste.
-
-
Packaging for Disposal:
-
Ensure the waste container is tightly sealed and properly labeled with the chemical name, hazard symbols (pyrophoric, corrosive), and waste category.
-
Place the primary container inside a larger, secondary container with absorbent material to prevent breakage and absorb any potential leaks.
-
-
Contacting a Licensed Waste Disposal Service:
-
Dispose of the packaged waste through a licensed hazardous waste disposal company.[1] Provide them with the Safety Data Sheet (SDS) for this compound to ensure they are aware of the hazards.
-
Chemical waste generators must comply with all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
-
Quantitative Hazard Data
| Property | Value | Source |
| CAS Number | 7650-88-6 | |
| Molecular Formula | C₁₅H₂₇P | |
| Molecular Weight | 238.35 g/mol | |
| Flash Point | 210 °C (410 °F) - closed cup | |
| Hazard Class | 4.2 (Pyrophoric and self-heating hazardous materials) | |
| Hazard Codes | H250 (Catches fire spontaneously if exposed to air), H314 (Causes severe skin burns and eye damage) |
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Tricyclopentylphosphine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, storage, and disposal of Tricyclopentylphosphine (TCP). Adherence to these procedures is critical to ensure personnel safety and mitigate environmental risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a pyrophoric and corrosive material, posing significant health and safety risks. It catches fire spontaneously upon contact with air and causes severe skin burns and eye damage.[1][2] It is also harmful if swallowed and can cause respiratory irritation.[3][4] Strict adherence to PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| Body Area | Required PPE | Specifications & Notes |
| Eye/Face | Chemical Safety Goggles & Faceshield | Goggles must provide a complete seal around the eyes. A faceshield must be worn over the goggles.[5] |
| Hands | Chemical-Resistant Gloves | Wear two pairs of nitrile or other chemically-resistant gloves. Check for perforations before use.[6] |
| Body | Flame-Resistant Lab Coat & Chemical Apron | A flame-resistant lab coat is essential due to the pyrophoric nature of TCP. An impermeable apron provides an additional layer of protection.[5] |
| Respiratory | NIOSH-Approved Respirator | A full-face respirator with a Type ABEK (EN14387) filter is required when handling outside of a glovebox or fume hood.[6] Ensure proper fit testing. |
Safe Handling and Storage Protocols
Due to its air and moisture sensitivity, this compound must be handled under an inert atmosphere (e.g., nitrogen or argon) at all times.[1] A glovebox is the ideal environment for handling this reagent.[7]
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before starting work, ensure an inert atmosphere glovebox is functioning correctly. If a glovebox is unavailable, work must be conducted in a certified chemical fume hood with the sash at the lowest possible height. Have all necessary equipment and reagents prepared and within reach to minimize handling time.
-
Inerting: Purge all glassware and equipment with an inert gas (argon or nitrogen) to remove air and moisture.
-
Transfer: If working in a fume hood, use Schlenk line techniques for transfers. Weigh the required amount of TCP in a sealed container under an inert atmosphere. Quickly transfer the solid, minimizing exposure to air.[7]
-
Reaction Setup: Add the TCP to the reaction vessel under a positive pressure of inert gas.
-
Post-Handling: Tightly seal the main container of this compound, ensuring the cap is secure. Purge the headspace with inert gas before storage.
-
Decontamination: Decontaminate any surfaces or equipment that may have come into contact with TCP using an appropriate quenching agent (e.g., isopropanol), followed by a standard cleaning procedure.
Storage Plan:
-
Atmosphere: Store under an inert gas.[1]
-
Temperature: Store in a cool, dry, well-ventilated area, away from heat and ignition sources, at a recommended temperature of 2-8°C.[5][8]
-
Container: Keep the container tightly closed and clearly labeled.[1][5]
-
Classification: Store in a cabinet designated for pyrophoric and self-heating materials (Storage Class 4.2).
-
Security: Store in a locked-up location to restrict access.[1][9]
Emergency and Spill Response
Immediate and correct response to an exposure or spill is critical. Ensure eyewash stations and safety showers are accessible and unobstructed.[5]
Table 2: Emergency First Aid Procedures
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][10] Immerse the area in cool water or wrap in wet bandages.[1] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[1][11] Remove contact lenses if possible. Get immediate medical help. [1] |
| Inhalation | Move the individual to fresh air immediately.[1] If breathing is difficult, provide oxygen. Get emergency medical help. [1] |
| Ingestion | Do NOT induce vomiting. [1] Rinse the mouth with water. Immediately call a poison control center or doctor.[9] |
Spill Management Plan:
-
Minor Spill (in a glovebox/fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite).
-
Carefully collect the absorbed material into a designated, labeled waste container.
-
Decontaminate the area with a suitable quenching agent (e.g., isopropanol) followed by soap and water.
-
-
Major Spill (outside of containment):
-
EVACUATE the laboratory immediately.
-
Alert others and activate the nearest fire alarm.
-
Call emergency services and report a spill of a pyrophoric chemical.[11]
-
Do not attempt to clean up a major spill yourself.
-
Disposal Plan
All this compound waste is considered hazardous.
-
Collection: Collect all waste materials (unreacted TCP, contaminated absorbents, and empty containers) in a clearly labeled, sealed, and robust container.
-
Quenching (if necessary): Small amounts of residual TCP can be slowly and carefully quenched by trained personnel under an inert atmosphere by adding a non-protic solvent like THF, followed by the slow addition of isopropanol. This is a highly exothermic reaction and requires extreme caution.
-
Storage: Store waste containers in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company.[12] Do not dispose of down the drain or in regular trash.[1][13]
Process Flow Diagrams
The following diagrams illustrate the standard workflow for handling this compound and the logical steps for an emergency spill response.
References
- 1. echemi.com [echemi.com]
- 2. Phosphine, tricyclopentyl- | C15H27P | CID 4463278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. reddit.com [reddit.com]
- 8. This compound CAS#: 7650-88-6 [m.chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 12. jnsparrowchemical.com [jnsparrowchemical.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


